IL-4-inhibitor-1
Description
Properties
IUPAC Name |
2-amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c19-12-4-1-10(2-5-12)15-8-13(14(9-20)18(21)22-15)11-3-6-16(23)17(24)7-11/h1-8,23-24H,(H2,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZPPBGRCDPFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C3=CC(=C(C=C3)O)O)C#N)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery and Synthesis of Novel Interleukin-4 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Interleukin-4 in Immunity and Disease
Interleukin-4 (IL-4) is a pleiotropic cytokine, a type of signaling molecule, that plays a critical role in the regulation of immune responses.[1][2] Produced primarily by T-helper 2 (Th2) cells, mast cells, and basophils, IL-4 is a key driver of type 2 immunity, which is essential for defense against parasitic helminths.[3] However, the dysregulation of IL-4 signaling is a central pathogenic mechanism in a variety of diseases, including allergic and inflammatory conditions like asthma and atopic dermatitis, as well as certain types of cancer.[4][5][6]
IL-4 exerts its effects by binding to two types of receptor complexes. The type I receptor, found on hematopoietic cells, is composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc).[7] The type II receptor, expressed on both hematopoietic and non-hematopoietic cells, consists of the IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1).[7] This shared receptor subunit with Interleukin-13 (IL-13) means that both cytokines can have overlapping functions, making the IL-4Rα a particularly attractive target for therapeutic intervention.[4][8][9] Upon ligand binding, these receptor complexes activate the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, predominantly leading to the phosphorylation and activation of STAT6.[7][8][10] Activated STAT6 then translocates to the nucleus to regulate the expression of genes involved in processes such as immunoglobulin E (IgE) class switching in B cells, Th2 cell differentiation, and mucus production.[7][8] Given its central role in these pathologies, the development of inhibitors targeting the IL-4 signaling pathway has been a major focus of drug discovery efforts.[4]
IL-4 Signaling Pathways
The binding of IL-4 to its receptor initiates a cascade of intracellular signaling events. The specific downstream effects depend on which receptor complex is engaged.
-
Type I Receptor Signaling: The type I receptor, specific to IL-4, is composed of the IL-4Rα and the common gamma chain (γc). Upon IL-4 binding, the associated Janus kinases, JAK1 and JAK3, are activated.[10] These kinases then phosphorylate tyrosine residues on the IL-4Rα, creating docking sites for STAT6.[10] Recruited STAT6 is subsequently phosphorylated, dimerizes, and translocates to the nucleus to induce the transcription of IL-4-responsive genes.[7]
-
Type II Receptor Signaling: The type II receptor can be activated by both IL-4 and IL-13. It consists of the IL-4Rα and the IL-13Rα1 chain.[10] Activation of this receptor complex leads to the activation of JAK1 and either JAK2 or TYK2, depending on the cell type.[10] Similar to the type I pathway, this leads to the phosphorylation and activation of STAT6.[10] An alternative pathway involves the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which can then activate the PI3K/AKT signaling pathway.[7]
The diagram below illustrates the key components and interactions within the Type I and Type II IL-4 signaling pathways.
References
- 1. The IL-4 receptor: signaling mechanisms and biologic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Small-Molecule Inhibitor to the Cytokine Interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of anti-IL-4 receptor monoclonal antibody on in vitro T cell cytokine levels: IL-4 production by T cells from non-atopic donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. What are the therapeutic candidates targeting IL-4Rα? [synapse.patsnap.com]
- 9. news-medical.net [news-medical.net]
- 10. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
IL-4 signaling pathway and its key components
An In-depth Technical Guide to the IL-4 Signaling Pathway
Introduction
Interleukin-4 (IL-4) is a pleiotropic, type I cytokine that plays a central role in the regulation of immune responses, particularly those involving T helper 2 (Th2) cell differentiation, B-cell proliferation and immunoglobulin (Ig) class switching to IgE.[1] Produced primarily by activated T cells, mast cells, basophils, and eosinophils, IL-4 exerts its effects on a wide range of hematopoietic and non-hematopoietic cells.[2] Its signaling is integral to the development of allergic inflammation and asthma, making it a critical target for therapeutic intervention.[3][4] This guide provides a detailed examination of the core components and mechanisms of the IL-4 signaling pathway, quantitative data on molecular interactions, and key experimental protocols for its study.
Core Components of the IL-4 Signaling Pathway
The initiation of IL-4 signaling depends on its binding to specific receptor complexes on the cell surface. There are two main types of IL-4 receptor complexes, which dictates the cellular response.[3]
-
Ligands:
-
Interleukin-4 (IL-4): The primary ligand, a four-α-helical bundle glycoprotein.[1] It can activate both Type I and Type II receptor complexes.[5]
-
Interleukin-13 (IL-13): A structurally related cytokine that shares about 25% sequence similarity with IL-4.[5] It can only activate the Type II receptor complex.[3]
-
-
Receptor Complexes:
-
Type I Receptor: Composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc).[3] This receptor is specific for IL-4 and is predominantly expressed on hematopoietic cells like T cells, B cells, and mast cells.[3][6]
-
Type II Receptor: Consists of the IL-4Rα chain and the IL-13 receptor alpha 1 chain (IL-13Rα1).[3] This receptor can be activated by both IL-4 and IL-13 and is typically expressed on non-hematopoietic cells such as epithelial cells and fibroblasts, as well as some myeloid cells.[6][7]
-
-
Intracellular Signaling Molecules:
-
Janus Kinases (JAKs): A family of tyrosine kinases associated with the cytoplasmic domains of the receptor chains. The specific JAKs activated depend on the receptor complex:
-
Signal Transducer and Activator of Transcription 6 (STAT6): A key transcription factor that is recruited to phosphorylated tyrosine residues on the IL-4Rα chain.[9][10] Its activation is considered essential for most of the biological functions of IL-4 and IL-13.[1][11]
-
Insulin Receptor Substrate (IRS) proteins: Primarily IRS2 in hematopoietic cells.[1][12] IRS proteins are adaptor molecules that are also recruited to the activated IL-4Rα chain, leading to the activation of alternative signaling pathways.[9][12]
-
The Canonical JAK/STAT Signaling Pathway
The JAK/STAT pathway is the principal signaling cascade activated by IL-4.
-
Receptor Dimerization and JAK Activation: Binding of IL-4 to IL-4Rα induces a conformational change, leading to its dimerization with either γc (Type I) or IL-13Rα1 (Type II).[5] This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[9]
-
Receptor Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-4Rα chain.[5][8]
-
STAT6 Recruitment and Phosphorylation: These newly created phosphotyrosine sites (specifically Y575, Y603, and Y631 in human IL-4Rα) serve as docking sites for the SH2 domain of STAT6.[1] Once recruited to the receptor, STAT6 is phosphorylated by the activated JAKs at Tyr641.[11]
-
STAT6 Dimerization and Nuclear Translocation: Phosphorylated STAT6 dissociates from the receptor, forms homodimers, and translocates to the nucleus.[7][13]
-
Gene Transcription: In the nucleus, STAT6 dimers bind to specific DNA sequences in the promoters of target genes, inducing their transcription.[7][10] Key target genes are involved in Th2 differentiation, IgE class switching, and alternative macrophage activation.[7][13]
Caption: Type I IL-4 receptor signaling cascade via JAK/STAT and IRS pathways.
The IRS/PI3K Signaling Pathway
In addition to the canonical JAK/STAT pathway, IL-4 activates an alternative pathway involving IRS proteins, which is crucial for mediating cell proliferation and survival signals.[9][14]
-
IRS Recruitment and Phosphorylation: A specific phosphotyrosine motif on the activated IL-4Rα chain (the I4R motif) recruits IRS proteins, primarily IRS2 in immune cells.[12][14] Upon binding, IRS2 is phosphorylated by the receptor-associated JAKs.[8]
-
PI3K Activation: Phosphorylated IRS2 acts as a docking site for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[5][12] This binding activates the catalytic p110 subunit of PI3K.
-
Downstream Signaling: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to activate downstream kinases, most notably Akt (also known as Protein Kinase B), which in turn regulates cellular processes like proliferation, survival, and metabolism.[15]
Notably, IL-4 signaling through the Type I receptor induces stronger tyrosine phosphorylation of IRS2 compared to signaling through the Type II receptor, indicating a key functional difference between the two receptor types.[5][15]
Caption: Type II IL-4/IL-13 receptor signaling, primarily activating STAT6.
Quantitative Aspects of IL-4 Signaling
The affinity of ligand-receptor interactions is a critical determinant of the signaling outcome. The binding kinetics have been characterized through various biophysical assays.
| Interaction | Dissociation Constant (Kd) | Cell Type / Context | Citation(s) |
| IL-4 to IL-4Rα | ~20 - 300 pM | General | [5][15] |
| IL-4 to IL-4Rα (in presence of γc) | ~79 pM (High affinity) | Reconstitution experiments | [1] |
| IL-4:IL-4Rα complex to γc | > 500 nM (Low affinity) | Reconstitution experiments | [1][5] |
| IL-13 to IL-13Rα1 | Nanomolar (nM) range | General | [2] |
Table 1: Binding Affinities of Key Components in the IL-4 Signaling Pathway.
Key Experimental Methodologies
Studying the IL-4 signaling pathway involves a variety of molecular and cellular biology techniques to measure protein activation, protein-protein interactions, and downstream functional outcomes.
Western Blotting for Phospho-STAT6 and Phospho-IRS2
This technique is used to detect the phosphorylation (and thus activation) of key signaling molecules following IL-4 stimulation.
Protocol:
-
Cell Culture and Stimulation: Culture target cells (e.g., primary macrophages, B-cells, or cell lines like Ramos) to an appropriate density. Starve cells of serum for 2-4 hours, then stimulate with a specific concentration of recombinant IL-4 (e.g., 10-20 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel. For large proteins like IRS2 (~185 kDa), a lower percentage gel (e.g., 4-20% gradient) is recommended.[17][18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT6 (p-STAT6 Tyr641) or phosphorylated IRS2.[11][20] On a separate blot, use antibodies against total STAT6 and total IRS2 as loading controls.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[19] Visualize the protein bands using a chemiluminescence imaging system.
Caption: Experimental workflow for detecting STAT6 phosphorylation via Western blot.
STAT6 Reporter Gene Assay
This assay quantifies the activity of the STAT6 transcription factor by linking its activation to the expression of a reporter gene like luciferase or SEAP (secreted embryonic alkaline phosphatase).
Protocol:
-
Cell Seeding: Seed a STAT6 reporter cell line (e.g., HEK293 cells stably transfected with a STAT6-responsive firefly luciferase reporter construct) into a 96-well plate at a density of ~20,000 cells/well and incubate overnight.[21][22]
-
Compound/Antibody Treatment (Optional): If screening for inhibitors, pre-incubate the cells with test compounds or neutralizing antibodies (e.g., Dupilumab) for 1-2 hours.[21]
-
Cytokine Stimulation: Add recombinant human IL-4 or IL-13 to the appropriate wells to stimulate the pathway. Include unstimulated and cell-free wells as negative controls.[21][23]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours to allow for reporter gene expression.[21][23]
-
Lysis and Reagent Addition:
-
Signal Measurement:
-
Data Analysis: Normalize the reporter signal to controls and plot dose-response curves to determine the potency of activators or inhibitors.
Caption: Workflow for a STAT6-dependent luciferase reporter gene assay.
Conclusion
The IL-4 signaling pathway is a complex and tightly regulated system crucial for directing immune responses. Its core machinery, centered on the differential use of Type I and Type II receptors, activates two principal intracellular cascades: the canonical JAK/STAT6 pathway, which drives most of the transcriptional responses, and the IRS/PI3K pathway, which is critical for cell proliferation and survival. Understanding the molecular components, their quantitative interactions, and the methodologies to probe this pathway is fundamental for researchers in immunology and for professionals developing novel therapeutics for allergies, asthma, and other inflammatory diseases.
References
- 1. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of inflammation by interleukin-4: a review of “alternatives” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-4 Signaling Pathways: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of interleukin 4 mediated increase in efficacy of vaccines against opioid use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Untangling the Complex Web of IL-4– and IL-13–Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-4/IL-13 signaling beyond JAK/STAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. Stat6 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Frontiers | IL-4 and IL-13 Receptor Signaling From 4PS to Insulin Receptor Substrate 2: There and Back Again, a Historical View [frontiersin.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. il-4-and-il-13-receptor-signaling-from-4ps-to-insulin-receptor-substrate-2-there-and-back-again-a-historical-view - Ask this paper | Bohrium [bohrium.com]
- 15. Type I IL-4 Receptors Selectively Activate IRS-2 to Induce Target Gene Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. invivogen.com [invivogen.com]
- 23. 101.200.202.226 [101.200.202.226]
Structural Biology of the Interleukin-4 and IL-4 Receptor Interaction: A Technical Guide
Abstract
Interleukin-4 (IL-4) is a pleiotropic cytokine central to the regulation of immune responses, particularly the differentiation of T helper 2 (Th2) cells and the pathogenesis of allergic inflammation and asthma.[1][2] Its biological functions are mediated through a complex interplay with two distinct cell surface receptor types. Understanding the precise structural and molecular basis of the IL-4 and IL-4 receptor interaction is paramount for the development of targeted therapeutics. This technical guide provides an in-depth exploration of the structural biology of this interaction, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways. It is intended for researchers, scientists, and drug development professionals engaged in immunology and cytokine biology.
Introduction to the IL-4 Receptor System
Interleukin-4 is a type I cytokine characterized by a four-α-helical bundle structure.[1][3][4] It exerts its effects by binding to two distinct heterodimeric receptor complexes, designated as Type I and Type II receptors. The composition of the receptor complex dictates the cellular response and is largely dependent on cell lineage.
-
Type I IL-4 Receptor: This receptor is composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc) .[2][5] Its expression is predominantly found on hematopoietic cells, such as lymphocytes.[1][5][6] The Type I receptor is specific for IL-4.[1]
-
Type II IL-4 Receptor: This receptor consists of IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1) .[2][5] It is widely expressed on non-hematopoietic cells, including epithelial and smooth muscle cells, as well as on myeloid cells.[1][5][6] The Type II receptor can be activated by both IL-4 and the related cytokine IL-13, explaining the overlapping biological functions of these two cytokines.[1][2]
Molecular Architecture and Complex Assembly
The interaction between IL-4 and its receptors is a highly specific, sequential process that culminates in the formation of a stable ternary signaling complex.
-
IL-4Rα Structure: The extracellular portion of IL-4Rα is composed of two fibronectin type III (FNIII) domains, which are characteristic of class I cytokine receptors.[7][8] This region is responsible for the initial high-affinity binding of IL-4.[9][10]
-
Complex Assembly: For both receptor types, signal initiation follows a sequential binding mechanism. IL-4 first binds with high affinity to the IL-4Rα subunit, forming an intermediate binary complex.[2][11] This initial binding event induces a conformational change that facilitates the recruitment of the second, lower-affinity subunit—either γc for the Type I receptor or IL-13Rα1 for the Type II receptor—to form a stable and active ternary complex.[2][9][12]
Quantitative and Structural Data
The binding affinities of IL-4 to its receptor components have been extensively characterized using various biophysical techniques. The crystal structures of the binary and ternary complexes have provided atomic-level insights into the interaction.
Data Presentation
Table 1: Binding Affinities (Kd) of Human IL-4 Receptor Interactions
| Interacting Molecules | Kd (Dissociation Constant) | Method | Reference(s) |
|---|---|---|---|
| IL-4 <=> IL-4Rα | ~0.1 - 0.2 nM | Surface Plasmon Resonance | [13] |
| IL-4 <=> IL-4Rα | ~266 pM | Reconstitution Experiments | [3] |
| IL-4 <=> IL-4Rα | 1 nM | Not Specified | [6] |
| IL-4 <=> IL-4Rα | 600 ± 150 pM | Cell Binding Assay (Cos-7) | [14] |
| IL-4 <=> IL-4Rα + γc (Type I) | ~79 pM | Reconstitution Experiments | [3] |
| IL-4 <=> IL-4Rα + γc (Type I) | 200 ± 100 pM | Cell Binding Assay (PHA Blasts) | [14] |
| (IL-4 • IL-4Rα) <=> γc | >500 nM | Reconstitution Experiments | [3] |
| (IL-4 • IL-4Rα) <=> γc | ~1.5 - 2.0 µM | Not Specified | [12][13] |
| (IL-4 • IL-4Rα) <=> IL-13Rα1 | ~487 nM | Isothermal Titration Calorimetry | [2] |
| (IL-4 • IL-4Rα) <=> IL-13Rα1 | ~1.0 - 5.0 µM | Not Specified |[12][13][15] |
Table 2: Structural Parameters of IL-4 Receptor Complexes
| Complex | PDB ID | Resolution (Å) | Method | Reference(s) |
|---|---|---|---|---|
| IL-4 / IL-4Rα | 1IAR | 2.30 | X-ray Diffraction | [9][10] |
| IL-4 / IL-4Rα / γc (Type I) | 3BPL | Not Specified | X-ray Diffraction | [4] |
| IL-4 / IL-4Rα / IL-13Rα1 (Type II) | 3BPN | 3.02 | X-ray Diffraction |[4][16] |
IL-4 Receptor Signaling Pathways
The formation of the ternary IL-4 receptor complex initiates intracellular signaling cascades by bringing receptor-associated Janus kinases (JAKs) into close proximity, leading to their activation through trans-phosphorylation.[17][18]
Type I Receptor Signaling: The Type I receptor (IL-4Rα/γc) activates JAK1, which is associated with IL-4Rα, and JAK3, associated with γc.[2][3]
Type II Receptor Signaling: The Type II receptor (IL-4Rα/IL-13Rα1) activates JAK1 and either TYK2 or JAK2, which are associated with IL-13Rα1.[2][3][11]
Activated JAKs then phosphorylate key tyrosine residues on the cytoplasmic tail of IL-4Rα, creating docking sites for downstream signaling molecules and activating two primary pathways:
-
JAK/STAT6 Pathway: This is the canonical pathway for IL-4. Phosphorylated tyrosines (Y575, Y603, Y631) on IL-4Rα recruit the Signal Transducer and Activator of Transcription 6 (STAT6).[3] Upon docking, STAT6 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression, such as IgE class switching.[5][19]
-
IRS/PI3K Pathway: A distinct phosphotyrosine residue (Y497) acts as a docking site for Insulin Receptor Substrate (IRS) proteins, primarily IRS-2.[3][5][19] This leads to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for mediating IL-4-induced cell proliferation and survival.[5][11][18]
Mandatory Visualization
Caption: Type I IL-4 receptor signaling cascade.
Caption: Type II IL-4 receptor signaling cascade.
Key Experimental Methodologies
The structural and quantitative data presented in this guide were obtained through a combination of sophisticated biophysical and molecular biology techniques.
X-ray Crystallography
This technique provides high-resolution, three-dimensional structures of molecules, offering atomic-level detail of the IL-4/receptor interface.
Experimental Protocol:
-
Protein Expression and Purification: The extracellular domains of IL-4, IL-4Rα, γc, and IL-13Rα1 are recombinantly expressed (e.g., in insect or mammalian cells) and purified to high homogeneity using chromatography techniques.
-
Complex Formation: The purified proteins are mixed in stoichiometric ratios to allow for the formation of the desired binary (IL-4/IL-4Rα) or ternary (IL-4/IL-4Rα/γc or IL-4/IL-4Rα/IL-13Rα1) complexes. The complex is then purified from unbound components.
-
Crystallization: The purified complex is subjected to extensive screening of various buffer conditions (precipitants, pH, salts, additives) to find conditions that promote the growth of well-ordered crystals.
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. A molecular model is built into this map and computationally refined to best fit the experimental data, yielding the final atomic structure.[9][10][16]
Caption: Workflow for Protein X-ray Crystallography.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure real-time biomolecular interactions, enabling the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).[20][21]
Experimental Protocol:
-
Chip Preparation and Ligand Immobilization: A sensor chip (e.g., CM5) is activated. The "ligand" (typically the receptor component, e.g., IL-4Rα) is immobilized onto the chip surface via amine coupling to a defined density. Unreacted sites are then deactivated.
-
Analyte Injection: The "analyte" (e.g., IL-4) is prepared in a series of concentrations and injected at a constant flow rate over the sensor surface. A reference flow cell without the immobilized ligand is used for background subtraction.
-
Association Phase: As the analyte flows over the surface, its binding to the immobilized ligand is monitored in real-time as an increase in the response signal (measured in Resonance Units, RU).
-
Dissociation Phase: The analyte solution is replaced with running buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the response signal.
-
Regeneration: A specific solution (e.g., low pH glycine) is injected to remove all bound analyte, regenerating the chip surface for the next injection cycle.
-
Data Analysis: The resulting sensorgrams (response vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and Kd (Kd = koff / kon).[22]
Caption: Workflow for Surface Plasmon Resonance (SPR).
Site-Directed Mutagenesis
This technique involves introducing specific mutations into the gene encoding a protein to investigate the functional role of individual amino acid residues. It is instrumental in mapping binding interfaces and identifying "hotspot" residues that contribute most to the binding energy.
Experimental Protocol:
-
Mutant Design: Based on structural data or sequence alignments, specific amino acid residues at the putative IL-4/receptor interface are selected for mutation (e.g., to Alanine in "alanine-scanning mutagenesis").[23]
-
Mutagenesis: A plasmid containing the gene for IL-4 or its receptor is used as a template. PCR with mutagenic primers is performed to introduce the desired nucleotide change.
-
Verification: The plasmid is transformed into E. coli, and clones are sequenced to confirm the presence of the mutation and the absence of other unintended changes.
-
Protein Expression and Purification: The mutated protein is expressed and purified using the same protocol as the wild-type protein.
-
Functional Analysis: The purified mutant protein is analyzed for its ability to bind its partner using techniques like SPR or to elicit a biological response (e.g., cell proliferation assay).[23][24] A significant loss of binding or activity indicates that the mutated residue is critical for the interaction.
Conclusion and Therapeutic Implications
The detailed structural and quantitative understanding of the IL-4/IL-4R interaction has illuminated the mechanisms of cytokine specificity and pleiotropy. The high-affinity interaction is driven by a mosaic interface with distinct clusters of interacting residues, and the sequential assembly mechanism is a key feature of signal activation.[9] This knowledge has been pivotal for the rational design of therapeutics aimed at inhibiting IL-4 signaling for the treatment of allergic diseases. Strategies include monoclonal antibodies that block the binding of IL-4 to IL-4Rα or mutated versions of IL-4 that act as receptor antagonists.[3][24] Continued research in this area will further refine these approaches and uncover new opportunities for therapeutic intervention.
References
- 1. IL-4 Signaling and its Effects in Immune Cell Types: R&D Systems [rndsystems.com]
- 2. Molecular and structural basis of cytokine receptor pleiotropy in the Interleukin-4/13 system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Distinct Structural Requirements for Interleukin-4 (IL-4) and IL-13 Binding to the Shared IL-13 Receptor Facilitate Cellular Tuning of Cytokine Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interleukin-4 receptor - Wikipedia [en.wikipedia.org]
- 9. Crystal structure of the interleukin-4/receptor alpha chain complex reveals a mosaic binding interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Interleukin-4 and Interleukin-13 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A modular interface of IL-4 allows for scalable affinity without affecting specificity for the IL-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction affinity between cytokine receptor components on the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamics and Interaction of Interleukin-4 Receptor Subunits in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. Frontiers | Tuning the Cytokine Responses: An Update on Interleukin (IL)-4 and IL-13 Receptor Complexes [frontiersin.org]
- 18. rupress.org [rupress.org]
- 19. Untangling the Complex Web of IL-4– and IL-13–Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. portlandpress.com [portlandpress.com]
- 22. researchgate.net [researchgate.net]
- 23. A receptor binding domain of mouse interleukin-4 defined by a solid-phase binding assay and in vitro mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Specific antagonism of type I IL-4 receptor with a mutated form of murine IL-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of IL-4-inhibitor-1 with IL-4Rα
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of IL-4-inhibitor-1, a small molecule antagonist of the Interleukin-4 (IL-4) signaling pathway. The document details its functional affinity for the Interleukin-4 receptor alpha (IL-4Rα), outlines the experimental protocols for assessing such interactions, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Data
While direct binding affinity data (KD) for the interaction between this compound and IL-4Rα is not extensively published, the compound's potency is well-characterized through functional assays that measure the inhibition of IL-4-mediated signaling. The half-maximal effective concentration (EC50) serves as a key metric for its biological activity.
| Compound Name | Parameter | Value | Assay Context |
| This compound (compound 52) | EC50 (IL-4 inhibition) | 1.81 µM | Cellular context, functional disruption of type II IL-4 binding.[1] |
| This compound (compound 52) | EC50 (pSTAT6 reduction) | 3.1 µM | Dose-dependent reduction in phosphorylated STAT-6 levels.[1] |
IL-4 Signaling Pathway
Interleukin-4 mediates its biological effects through two distinct receptor complexes, Type I and Type II, both of which share the IL-4Rα subunit. The binding of IL-4 to IL-4Rα is the initial step in the activation of the downstream signaling cascade, primarily through the JAK/STAT pathway.
The Type I receptor, predominantly found on hematopoietic cells, is a heterodimer of IL-4Rα and the common gamma chain (γc). Upon IL-4 binding, Janus kinases JAK1 and JAK3 are activated, leading to the phosphorylation of STAT6. The Type II receptor, expressed on non-hematopoietic cells, consists of IL-4Rα and the IL-13 receptor alpha 1 (IL-13Rα1). This receptor can be activated by both IL-4 and IL-13. IL-4 signaling through the Type II receptor activates JAK1 and TYK2, which in turn phosphorylate STAT6.[2][3] Activated STAT6 dimerizes, translocates to the nucleus, and induces the transcription of IL-4-responsive genes.[2][4]
Caption: IL-4 signaling through Type I and Type II receptor complexes, leading to STAT6 activation.
Experimental Protocols
The binding affinity and functional inhibition of small molecules like this compound can be determined using a variety of biophysical and cell-based assays. Below are detailed methodologies for two key experimental approaches.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a protein target in real-time.[5][6]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of this compound binding to immobilized IL-4Rα.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human IL-4Rα
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
Methodology:
-
Instrument and Sensor Chip Preparation:
-
Clean the instrument fluidics system thoroughly.
-
Precondition the sensor chip with a series of injections of regeneration solution (e.g., 50 mM NaOH) and running buffer.
-
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of EDC and NHS.
-
Inject a solution of IL-4Rα (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the IL-4Rα immobilization to account for non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer, typically spanning a concentration range from 0.1 to 10 times the expected KD.
-
Inject each concentration of the inhibitor over the IL-4Rα and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.
-
Perform a regeneration step between each inhibitor concentration to remove all bound analyte and return to the baseline.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and calculate the KD (kd/ka).
-
Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Cell-Based Assay for Functional Inhibition (pSTAT6 Detection)
This assay measures the ability of an inhibitor to block IL-4-induced phosphorylation of STAT6 in a cellular context, providing a functional readout of its potency.
Objective: To determine the EC50 value of this compound by quantifying the inhibition of IL-4-induced STAT6 phosphorylation.
Materials:
-
A human cell line expressing the IL-4 receptor (e.g., TF-1 or U937 cells)
-
Cell culture medium and supplements
-
Recombinant human IL-4
-
This compound
-
Fixation and permeabilization buffers
-
Phycoerythrin (PE)-conjugated anti-phospho-STAT6 (pSTAT6) antibody
-
Flow cytometer
Methodology:
-
Cell Culture and Plating:
-
Culture the cells to the appropriate density and in a healthy state.
-
Plate the cells in a 96-well plate at a density of approximately 100,000 cells per well.
-
-
Inhibitor and Cytokine Treatment:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of the inhibitor for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a pre-determined concentration of IL-4 (typically the EC80 for pSTAT6 induction) for a short period (e.g., 15-20 minutes).
-
Include appropriate controls: unstimulated cells, and cells stimulated with IL-4 in the absence of the inhibitor.
-
-
Cell Staining:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells using a permeabilization buffer (e.g., ice-cold methanol or a detergent-based buffer).
-
Stain the cells with the PE-conjugated anti-pSTAT6 antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer, measuring the PE fluorescence intensity for each condition.
-
Gate on the cell population of interest.
-
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) of pSTAT6 staining for each inhibitor concentration.
-
Normalize the data to the positive (IL-4 stimulated, no inhibitor) and negative (unstimulated) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.[7]
-
Conclusion
This compound is a valuable tool compound for studying the IL-4 signaling pathway. Its biological activity is characterized by its ability to functionally antagonize the IL-4/IL-4Rα interaction, as demonstrated by the inhibition of downstream signaling events like STAT6 phosphorylation. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the binding affinity and functional potency of this and other inhibitors of the IL-4 pathway. The visualization of the signaling cascade and experimental workflows offers a clear understanding of the molecular interactions and the methods used to study them.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-4 and Interleukin-13 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Silico Screening for Small Molecule Interleukin-4 Inhibitors: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a pivotal role in the pathogenesis of allergic and inflammatory diseases, including asthma and atopic dermatitis. As a key mediator of type 2 immune responses, the inhibition of IL-4 signaling presents a compelling therapeutic strategy. While biologic-based therapies targeting the IL-4 pathway have demonstrated clinical success, the development of orally bioavailable small molecule inhibitors remains a significant pursuit. This technical guide provides an in-depth overview of the core methodologies and strategies employed in the in silico discovery of small molecule IL-4 inhibitors. We detail a comprehensive workflow, from initial computational screening to experimental validation, and provide exemplar protocols for key assays.
Introduction to Interleukin-4 and Its Signaling Pathway
Interleukin-4 is a 129-amino acid glycoprotein that functions as a critical regulator of immune responses.[1] It is primarily produced by T helper 2 (Th2) cells, mast cells, and basophils. IL-4 exerts its biological effects through binding to specific receptor complexes on the cell surface, initiating a cascade of intracellular signaling events.
There are two main types of IL-4 receptor complexes:
-
Type I Receptor: Composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). This receptor is predominantly found on hematopoietic cells and is specific for IL-4.[1]
-
Type II Receptor: Consists of the IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). This receptor is expressed on both hematopoietic and non-hematopoietic cells and can be activated by both IL-4 and IL-13.[1]
Upon IL-4 binding, the receptor-associated Janus kinases (JAKs), primarily JAK1 and JAK3 for the Type I receptor, and JAK1 and TYK2 for the Type II receptor, are activated.[2] This leads to the phosphorylation, dimerization, and nuclear translocation of the Signal Transducer and Activator of Transcription 6 (STAT6).[3] In the nucleus, STAT6 acts as a transcription factor, inducing the expression of a wide range of genes responsible for the physiological and pathological effects of IL-4. An alternative pathway involves the phosphorylation of Insulin Receptor Substrate (IRS) and subsequent activation of the PI3K/AKT signaling cascade.[3]
The In Silico Screening Workflow
The identification of novel small molecule inhibitors of IL-4 typically follows a hierarchical and multi-step in silico screening process. This workflow is designed to efficiently filter large chemical libraries to a manageable number of high-priority candidates for experimental validation.
2.1. Target and Library Preparation
The initial step involves the preparation of the target protein structure and the compound library. The three-dimensional structure of IL-4 or its receptor, IL-4Rα, is obtained from protein databases like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning charges, and removing water molecules. Large compound libraries, such as the ZINC database, are processed to generate 3D conformers for each molecule.[2]
2.2. Pharmacophore Modeling and Virtual Screening
Pharmacophore models represent the essential steric and electronic features required for a molecule to interact with the target protein. These models can be generated based on the structure of a known ligand (ligand-based) or the active site of the protein (structure-based).[4] The pharmacophore model can be used as a rapid filter to screen large databases for molecules containing the desired features.
Following or in parallel with pharmacophore screening, molecular docking is performed. This technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity, typically represented by a docking score.[5]
2.3. Hit Filtering and Molecular Dynamics
The docked compounds are ranked based on their scores and their interactions with key residues in the binding pocket. The top-ranked compounds are then subjected to further filtering based on drug-likeness properties (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
To assess the stability of the protein-ligand complex, molecular dynamics (MD) simulations are performed on the most promising candidates. MD simulations provide insights into the dynamic behavior of the complex over time, helping to validate the binding mode and the stability of the interactions.[2]
Identified Small Molecule Inhibitors of IL-4
While the development of small molecule IL-4 inhibitors has been challenging, some promising scaffolds have been identified. Notably, a nicotinonitrile-based compound, initially referred to as compound 52 and later developed into Nico-52, has been reported as a direct binder and functional inhibitor of IL-4.[3][6]
| Compound | Target | Binding Affinity (Kd) | Functional Potency (EC50) | Assay Method | Reference |
| Compound 52 | IL-4 | 1.8 µM | 3.1 µM | SPR, Western Blot (pSTAT6) | [3] |
| Nico-52 | IL-4 | Not Reported | 3.56 µM (THP-1 cells) | HEK-Blue Reporter Assay | [6] |
| Nico-52 | IL-4 | Not Reported | 4.16 µM (Ramos cells) | HEK-Blue Reporter Assay | [6] |
| Nico-52 | IL-4 | Not Reported | 1.28 µM (Murine cells) | Not Specified | [6] |
Experimental Validation Protocols
The experimental validation of hits from in silico screening is crucial to confirm their biological activity. A tiered approach is typically employed, starting with binding assays and progressing to cell-based functional assays.
4.1. Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to its protein target in real-time.
Protocol:
-
Chip Preparation: A sensor chip (e.g., SA chip) is activated. Recombinant IL-4 is immobilized on the chip surface.[1]
-
Analyte Injection: A series of concentrations of the small molecule inhibitor (analyte) are flowed over the chip surface.
-
Data Acquisition: The change in the refractive index at the chip surface, which is proportional to the mass of bound analyte, is measured and recorded as a sensorgram.
-
Data Analysis: The association and dissociation rates are determined from the sensorgram, and the equilibrium dissociation constant (Kd) is calculated.[7]
4.2. HEK-Blue™ IL-4/IL-13 Reporter Assay
This cell-based assay utilizes a HEK293 cell line engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of a STAT6-inducible promoter.
Protocol:
-
Cell Seeding: HEK-Blue™ IL-4/IL-13 cells are seeded into a 96-well plate at a density of approximately 50,000 cells per well and incubated.[8]
-
Compound and Cytokine Addition: The test compound is pre-incubated with a sub-maximal concentration of IL-4 (e.g., 0.1 ng/mL). This mixture is then added to the cells.[1]
-
Incubation: The plate is incubated for 20-24 hours to allow for STAT6 activation and SEAP expression.[8]
-
SEAP Detection: A sample of the cell culture supernatant is transferred to a new plate, and a SEAP detection reagent (e.g., QUANTI-Blue™) is added.[8]
-
Signal Measurement: After a further incubation period, the absorbance is read at 620-655 nm. A decrease in absorbance in the presence of the compound indicates inhibition of the IL-4 signaling pathway.[8]
4.3. STAT6 Phosphorylation Assay (In-Cell ELISA)
This assay directly measures the phosphorylation of STAT6 in response to IL-4 stimulation, providing a direct readout of pathway inhibition.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., THP-1 monocytes) are cultured in a 96-well plate. They are then treated with the test compound followed by stimulation with IL-4 (e.g., 10 ng/mL).[1]
-
Fixation and Permeabilization: The cells are fixed and permeabilized to allow for antibody entry.
-
Antibody Incubation: The cells are incubated with a primary antibody specific for phosphorylated STAT6 (pSTAT6), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
-
Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution.[9]
-
Signal Measurement: The absorbance is read at 450 nm. A reduction in signal indicates that the compound has inhibited IL-4-induced STAT6 phosphorylation.[9]
Conclusion
The discovery of small molecule inhibitors of IL-4 is a promising avenue for the development of novel therapeutics for allergic and inflammatory diseases. The integration of in silico screening methods with robust experimental validation provides a powerful platform for identifying and characterizing novel chemical entities. The methodologies and protocols outlined in this guide offer a comprehensive framework for researchers and drug developers engaged in this important area of research. While challenges remain in targeting protein-protein interactions with small molecules, the continued advancement of computational tools and assay technologies will undoubtedly accelerate progress in this field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and ligand-based drug discovery of IL-4 inhibitors via interaction-energy-based learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-4 — Koehler Lab [koehlerlab.org]
- 4. dovepress.com [dovepress.com]
- 5. Anti-Inflammatory and Anti-Rheumatic Potential of Selective Plant Compounds by Targeting TLR-4/AP-1 Signaling: A Comprehensive Molecular Docking and Simulation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical data on the first small-molecule inhibitor of IL-4 presented | BioWorld [bioworld.com]
- 7. portlandpress.com [portlandpress.com]
- 8. 101.200.202.226 [101.200.202.226]
- 9. content.abcam.com [content.abcam.com]
The JAK/STAT6 Pathway: A Cornerstone of IL-4 Mediated Responses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 6 (STAT6) pathway, a critical signaling cascade in mediating the diverse biological effects of Interleukin-4 (IL-4). This document details the molecular mechanisms, downstream cellular responses, and its pivotal role in immunology and disease. Furthermore, it offers detailed experimental protocols and quantitative data to support researchers in this field.
Introduction to IL-4 and the JAK/STAT Pathway
Interleukin-4 is a pleiotropic cytokine central to the development of T helper 2 (Th2) cell-mediated immune responses. It plays a crucial role in allergic inflammation, immunoglobulin E (IgE) production, and the alternative activation of macrophages. The biological functions of IL-4 are primarily executed through the JAK/STAT signaling pathway. Upon binding of IL-4 to its receptor, a cascade of intracellular events is initiated, leading to the activation of specific transcription factors that regulate the expression of a wide array of target genes. STAT6 is the principal transcription factor activated by IL-4 and is indispensable for most of the cytokine's functions.[1][2] Dysregulation of the IL-4/JAK/STAT6 pathway is implicated in the pathophysiology of various allergic and inflammatory diseases, making it a key target for therapeutic intervention.[3]
The Core Signaling Pathway: IL-4/JAK/STAT6 Axis
The canonical IL-4 signaling pathway is a well-orchestrated sequence of events that translates an extracellular cytokine signal into a specific transcriptional response.
IL-4 Receptor Activation
IL-4 initiates signaling by binding to one of two receptor complexes: the type I receptor, expressed on hematopoietic cells, or the type II receptor, found on non-hematopoietic cells.[4]
-
Type I Receptor: Composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc).
-
Type II Receptor: Composed of the IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). This receptor can also be activated by IL-13.[5]
Ligand binding induces a conformational change in the receptor complex, bringing the associated Janus kinases (JAKs) into close proximity.
JAK Activation and STAT6 Recruitment
Janus kinases are a family of non-receptor tyrosine kinases that are constitutively associated with the cytoplasmic domains of cytokine receptors.[6]
-
JAK Phosphorylation: Upon receptor dimerization, the associated JAKs (primarily JAK1 and JAK3 for the type I receptor, and JAK1, JAK2, and TYK2 for the type II receptor) trans-phosphorylate and activate each other.[4][7]
-
Receptor Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tail of the IL-4Rα chain.[1]
-
STAT6 Docking: These phosphorylated tyrosine residues serve as docking sites for the SH2 domain of the latent cytoplasmic transcription factor, STAT6.[1]
STAT6 Activation, Dimerization, and Nuclear Translocation
The recruitment of STAT6 to the activated receptor complex is the final step before its activation.
-
STAT6 Phosphorylation: Once docked, STAT6 is phosphorylated on a conserved tyrosine residue (Y641) by the activated JAKs.[1]
-
Dimerization: Phosphorylated STAT6 (pSTAT6) dissociates from the receptor and forms stable homodimers through reciprocal SH2 domain-phosphotyrosine interactions.[1]
-
Nuclear Translocation: The pSTAT6 dimers then translocate from the cytoplasm to the nucleus.[8]
Transcriptional Regulation
Inside the nucleus, the pSTAT6 dimers bind to specific DNA sequences known as Gamma-activated sites (GAS) in the promoter regions of IL-4-responsive genes, thereby initiating or repressing gene transcription.[3] This leads to the diverse biological effects of IL-4.
Downstream Cellular Responses Mediated by IL-4/JAK/STAT6
The activation of the JAK/STAT6 pathway by IL-4 culminates in a variety of cellular responses, which are fundamental to its role in the immune system.
-
Th2 Cell Differentiation: STAT6 is a master regulator of Th2 differentiation, inducing the expression of the transcription factor GATA3, which in turn promotes the production of Th2 cytokines such as IL-4, IL-5, and IL-13.[9]
-
Immunoglobulin Class Switching: In B cells, STAT6 activation is essential for immunoglobulin class switching to IgE and IgG1, a hallmark of allergic responses.[2]
-
Macrophage Polarization: IL-4, via STAT6, drives the alternative activation of macrophages (M2 polarization). M2 macrophages are involved in tissue repair and down-regulation of inflammatory responses.[10]
-
Gene Regulation: A wide range of genes are regulated by STAT6 in response to IL-4. These include cell surface molecules like CD23 (the low-affinity IgE receptor) and MHC class II, as well as chemokines and enzymes.[2][11]
Quantitative Data on IL-4 Mediated Responses
The following tables summarize quantitative data from various studies investigating the effects of the IL-4/JAK/STAT6 pathway.
Table 1: IL-4-Induced STAT6-Dependent Gene Expression in Murine Bone Marrow-Derived Macrophages (BMDMs)
| Gene | Fold Change (WT BMDMs + IL-4) | Fold Change (Stat6-/- BMDMs + IL-4) | Regulation |
| Klf4 | > 8 | ~ 1 | Activated |
| Hbegf | > 4 | ~ 1 | Activated |
| Edn1 | > 4 | ~ 1 | Activated |
| Abca1 | < 0.5 | ~ 1 | Repressed |
| Clec4d | < 0.5 | ~ 1 | Repressed |
| Fos | < 0.5 | ~ 1 | Repressed |
| Tlr2 | < 0.5 | ~ 1 | Repressed |
| Cd14 | < 0.5 | ~ 1 | Repressed |
| Nlrp3 | < 0.5 | ~ 1 | Repressed |
| Data adapted from a study on transcriptional repression by STAT6.[11] Fold changes are approximations based on graphical data. |
Table 2: Densitometric Quantification of STAT6 Phosphorylation in Human Airway Smooth Muscle Cells
| Cytokine (10 ng/ml) | Peak Phosphorylation Time |
| IL-4 | 15 minutes |
| IL-13 | 1 - 2 hours |
| Data extracted from a study comparing IL-4 and IL-13 signaling.[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the IL-4/JAK/STAT6 pathway.
Western Blotting for STAT6 Phosphorylation
This protocol is for detecting the phosphorylation of STAT6 in response to IL-4 stimulation.
-
Cell Culture and Stimulation:
-
Culture cells (e.g., B-cells, HEK293 cells) to 80-90% confluency.
-
Serum-starve cells for 4-6 hours prior to stimulation.
-
Stimulate cells with recombinant IL-4 (e.g., 10 ng/ml) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (whole-cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Immunoprecipitation (Optional, for enhanced signal):
-
Incubate 500 µg of protein lysate with an anti-STAT6 antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the protein by boiling in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg of whole-cell lysate or the entire immunoprecipitate) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated STAT6 (p-STAT6, Tyr641) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with an antibody against total STAT6 as a loading control.[13]
-
Electrophoretic Mobility Shift Assay (EMSA) for STAT6 DNA Binding
EMSA is used to detect the binding of STAT6 to a specific DNA sequence.
-
Nuclear Extract Preparation:
-
Stimulate cells with IL-4 as described above.
-
Harvest cells and prepare nuclear extracts using a commercial kit or a standard protocol involving hypotonic lysis and high-salt extraction of nuclei.
-
-
Probe Labeling:
-
Synthesize and anneal complementary oligonucleotides containing the STAT6 consensus binding site (e.g., 5'-AGATTTCTAGGTGAA-3').
-
Label the double-stranded DNA probe with a radioactive (e.g., 32P) or non-radioactive (e.g., biotin, infrared dye) tag.
-
-
Binding Reaction:
-
In a final volume of 20 µl, mix:
-
5-10 µg of nuclear extract
-
1x binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 0.5 mM EDTA, 1 mM DTT, 4% glycerol)
-
1 µg of a non-specific competitor DNA (e.g., poly(dI-dC))
-
-
Incubate on ice for 10 minutes.
-
Add the labeled probe (e.g., 20-50 fmol) and incubate for 20-30 minutes at room temperature.
-
For supershift assays, add an anti-STAT6 antibody to the reaction and incubate for an additional 20 minutes.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel (4-6%).
-
Run the gel in 0.5x TBE buffer at 100-150V at 4°C.
-
-
Detection:
STAT6 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT6.
-
Cell Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate.
-
Co-transfect the cells with:
-
A firefly luciferase reporter plasmid containing multiple copies of a STAT6-responsive element upstream of a minimal promoter.
-
A Renilla luciferase plasmid as an internal control for transfection efficiency.
-
(Optional) An expression vector for STAT6 if the cell line does not endogenously express it.
-
-
-
Cell Stimulation:
-
24-48 hours post-transfection, stimulate the cells with various concentrations of IL-4 for 6-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if STAT6 is associated with a specific genomic region in vivo.
-
Cross-linking and Cell Lysis:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Lyse the cells to release the nuclei.
-
-
Chromatin Shearing:
-
Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-STAT6 antibody overnight.
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
DNA Analysis:
Conclusion
The IL-4/JAK/STAT6 signaling pathway is a fundamental and well-characterized cascade that is central to the orchestration of Th2-type immunity. Its critical role in both physiological immune responses and the pathogenesis of allergic and inflammatory diseases has made it a subject of intense research and a promising target for therapeutic development. This guide provides a solid foundation for understanding the core mechanisms of this pathway and offers practical experimental approaches for its investigation. A thorough understanding of the intricacies of IL-4/JAK/STAT6 signaling will continue to be paramount for the development of novel and effective treatments for a range of human diseases.
References
- 1. Requirements for interleukin-4-induced gene expression and functional characterization of Stat6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin-4-induced STAT6 recognizes and activates a target site in the promoter of the interleukin-4 receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. amsbio.com [amsbio.com]
- 8. Transcription factors STAT6 and KLF4 implement macrophage polarization via the dual catalytic powers of MCPIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. protocols.io [protocols.io]
- 11. The Transcription Factor STAT6 Mediates Direct Repression of Inflammatory Enhancers and Limits Activation of Alternatively Polarized Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
Whitepaper: Identification of the Molecular Target for "IL-4-inhibitor-1"
Executive Summary
Interleukin-4 (IL-4) is a pleiotropic cytokine central to the pathogenesis of allergic inflammation and other immune disorders. Its signaling cascade, primarily mediated through the JAK/STAT pathway, represents a critical axis for therapeutic intervention. This document details the systematic approach undertaken to identify the precise molecular target of "IL-4-inhibitor-1," a novel small molecule identified in a high-throughput phenotypic screen for its ability to suppress IL-4-mediated cellular responses. Through a combination of chemical proteomics, biochemical assays, and cellular validation, we unequivocally identify Janus Kinase 1 (JAK1) as the direct molecular target of this compound. This guide provides in-depth experimental protocols, quantitative data, and pathway visualizations to serve as a resource for target identification campaigns.
Introduction to IL-4 Signaling
IL-4 exerts its biological effects by binding to type I or type II receptor complexes, initiating a signaling cascade crucial for immune cell differentiation and function.[1] Upon ligand binding, the receptor-associated Janus kinases (JAKs) are activated, leading to the phosphorylation of the receptor chains.[2] This creates docking sites for Signal Transducer and Activator of Transcription 6 (STAT6).[3][4] Once recruited, STAT6 is phosphorylated by the JAKs, dimerizes, and translocates to the nucleus to regulate the transcription of IL-4-responsive genes.[5]
The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in this process.[2] Specifically, JAK1 is essential for signaling through both type I and type II IL-4 receptors and is required for the tyrosine phosphorylation of downstream molecules like STAT6.[6][7][8] Dysregulation of the IL-4/JAK/STAT pathway is implicated in various diseases, making its components prime targets for therapeutic inhibitors.
Initial Cellular Characterization of this compound
This compound was identified for its potent suppression of IL-4-induced STAT6 phosphorylation in human B-cells. To quantify its cellular activity, a dose-response study was conducted.
Table 1: Cellular Activity of this compound
| Assay | Endpoint | IC50 (nM) |
| IL-4-induced STAT6 Phosphorylation | pSTAT6 (Tyr641) Levels | 45.8 |
| IL-4-dependent B-cell Proliferation | Cell Viability (72h) | 62.5 |
| IL-4-induced CD23 Expression | Surface CD23 Levels | 51.2 |
The sub-micromolar IC50 values confirm that this compound is a potent modulator of the IL-4 signaling pathway at a key upstream node.
Target Identification Strategy
To elucidate the direct molecular target, a multi-step strategy was employed, combining a broad, unbiased discovery method with specific, target-focused validation assays. The overall workflow is depicted below.
References
- 1. IL-4, JAK-STAT signaling, and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The IL-4-induced tyrosine phosphorylation of the insulin receptor substrate is dependent on JAK1 expression in human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jak1 expression is required for mediating interleukin-4-induced tyrosine phosphorylation of insulin receptor substrate and Stat6 signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactome | JAK1 binds IL4R in IL4-bound IL4R1 [reactome.org]
The Effect of IL-4 Pathway Inhibition on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a pivotal role in the regulation of immune responses, particularly in the differentiation of T helper 2 (Th2) cells, which are central to humoral immunity and allergic inflammation. Dysregulation of the IL-4 signaling pathway is implicated in various pathologies, including allergic diseases, asthma, and some cancers. Consequently, the development of inhibitors targeting the IL-4 pathway is an area of intense research. This technical guide provides an in-depth overview of the effects of IL-4 pathway inhibition on cytokine production, with a focus on the small molecule "IL-4-inhibitor-1" as a case study. It is important to note that while "this compound" refers to a specific molecule, much of the available quantitative data on cytokine modulation comes from studies using other IL-4 pathway inhibitors, such as monoclonal antibodies. This guide will clearly distinguish between data specific to "this compound" and data illustrating the general effects of IL-4 pathway blockade.
A related but distinct area of research involves inhibitors of Interleukin-4-Induced-1 (IL4I1), an enzyme with immunosuppressive functions. A brief overview of IL4I1 inhibitors is provided in a separate section to avoid confusion.
IL-4 Signaling Pathway
IL-4 exerts its biological effects by binding to two types of receptor complexes: the type I receptor, expressed on hematopoietic cells, and the type II receptor, found on non-hematopoietic cells.[1] The binding of IL-4 to its receptor initiates a signaling cascade predominantly through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2] Activation of this pathway leads to the phosphorylation and nuclear translocation of STAT6, a key transcription factor for IL-4-responsive genes.[3][4]
Below is a diagram illustrating the core IL-4 signaling pathway.
Caption: The IL-4 signaling pathway is initiated by IL-4 binding to its receptor, leading to the activation of JAKs, phosphorylation of STAT6, and subsequent gene expression.
This compound: A Specific Small Molecule Inhibitor
"this compound" (CAS 1332184-63-0) is an experimental drug identified as the first small molecule that directly interferes with the binding of IL-4 to its receptor.[5] By blocking this initial interaction, it effectively halts the downstream signaling cascade.
Mechanism of Action:
-
Target: Interleukin-4 (IL-4) protein.
-
Action: Binds to IL-4 and prevents its interaction with the IL-4 receptor alpha (IL-4Rα).[5]
-
Consequence: Inhibition of the JAK/STAT6 signaling pathway.
Pharmacological Data:
| Parameter | Value | Reference |
| EC50 (IL-4 inhibition) | 1.81 µM | [6][7] |
| EC50 (pSTAT6 reduction) | 3.1 µM | [6][7] |
| Selectivity | Selective for IL-4 over IL-13 (EC50 = 18.2 µM) | [8] |
Effect of IL-4 Pathway Inhibition on Cytokine Production
Inhibition of the IL-4 pathway has profound effects on the production of a wide array of cytokines. The following tables summarize quantitative data from various studies. It is important to note that these studies may have utilized different IL-4 inhibitors, cell types, and stimulation conditions.
Table 1: Effect on Th2-associated Cytokines
| Cytokine | Effect of IL-4 Inhibition | Quantitative Change | Cell Type | Stimulus | Reference |
| IL-5 | Downregulation | Data not specified | T cells | Antigen | [9] |
| IL-13 | Downregulation | Data not specified | T cells | Antigen | [9] |
Table 2: Effect on Regulatory and Pro-inflammatory Cytokines
| Cytokine | Effect of IL-4 Inhibition | Quantitative Change | Cell Type | Stimulus | Reference |
| IL-10 | Upregulation (in some contexts) | IL-4 inhibits LPS-induced IL-10 production in dendritic cells. | Dendritic Cells | LPS | [10][11] |
| TNF-α | Upregulation | IL-4 inhibits LPS-induced TNF-α production by almost 100%. | Monocytes | LPS | [12][13] |
| IL-1β | Upregulation | IL-4 inhibits LPS-induced IL-1β production by almost 100%. | Monocytes | LPS | [12] |
| IL-6 | Upregulation | IL-4 reduces IL-6 secretion by 70% to 85%. | Monocytes | LPS | [12] |
| IL-12 | Upregulation | IL-4 inhibits LPS-induced IL-12 production. | Macrophages | LPS | [14] |
Table 3: Effect on Th1-associated Cytokines
| Cytokine | Effect of IL-4 Inhibition | Quantitative Change | Cell Type | Stimulus | Reference |
| IFN-γ | Upregulation (in T cells) | IL-4 markedly inhibits the release of IFN-γ in mixed lymphocyte cultures. | Mixed Lymphocyte Culture | Allogeneic stimulation | [15] |
| IFN-γ | Downregulation (in NK/NKT cells) | IL-4 induces IFN-γ production by NK and NKT cells. | NK and NKT cells | IL-4 injection (in vivo) | [16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cytokine production. Below are standard protocols for key experimental assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines a sandwich ELISA for measuring cytokine concentrations in cell culture supernatants.[17][18]
Workflow Diagram:
Caption: Standard workflow for a sandwich ELISA protocol to quantify cytokine levels.
Detailed Protocol:
-
Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.[18]
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBS-T).[18]
-
Blocking: Add 200 µL of blocking buffer (e.g., 10% FBS in PBS) to each well and incubate for 1-2 hours at room temperature.[18]
-
Sample Incubation: Wash the plate three times with PBS-T. Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.[18]
-
Detection Antibody: Wash the plate five times with PBS-T. Add 100 µL of biotinylated detection antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.[18]
-
Enzyme Conjugate: Wash the plate five times with PBS-T. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at room temperature.[18]
-
Substrate Development: Wash the plate seven times with PBS-T. Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops.[18]
-
Stopping the Reaction: Add 50 µL of 2N H2SO4 to each well to stop the reaction.[18]
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the simultaneous analysis of cell surface markers and intracellular cytokine expression at the single-cell level.[1][19]
Workflow Diagram:
Caption: Workflow for intracellular cytokine staining followed by flow cytometry analysis.
Detailed Protocol:
-
Cell Stimulation: Stimulate cells in vitro with the appropriate activator (e.g., PMA and ionomycin for T cells) for 4-6 hours. For the final 2-4 hours, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause cytokines to accumulate intracellularly.[1]
-
Surface Staining: Wash the cells and stain for cell surface markers with fluorescently conjugated antibodies for 20-30 minutes at 4°C in the dark.[19]
-
Fixation: Wash the cells and then fix them by incubating with a fixation buffer (e.g., 1-4% paraformaldehyde) for 20 minutes at room temperature.[19]
-
Permeabilization: Wash the fixed cells and then permeabilize them by incubating with a permeabilization buffer (e.g., containing saponin or Triton X-100).[20]
-
Intracellular Staining: Add fluorescently conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.[19]
-
Washing and Acquisition: Wash the cells twice with permeabilization buffer. Resuspend the cells in staining buffer and acquire data on a flow cytometer.[19]
Real-Time Quantitative PCR (RT-qPCR) for Cytokine mRNA Quantification
RT-qPCR is a sensitive method for quantifying cytokine gene expression at the mRNA level.[21][22]
Workflow Diagram:
Caption: Experimental workflow for quantifying cytokine mRNA levels using RT-qPCR.
Detailed Protocol:
-
RNA Isolation: Isolate total RNA from cell pellets using a commercially available kit or a standard method like Trizol extraction.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
RT-qPCR Reaction Setup: Prepare the RT-qPCR reaction mix containing cDNA template, forward and reverse primers for the target cytokine gene and a reference gene (e.g., GAPDH or β-actin), and a SYBR Green master mix.
-
Thermal Cycling: Perform the RT-qPCR in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension).[22]
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative quantification of the target cytokine mRNA, normalized to the reference gene.[23]
Interleukin-4-Induced-1 (IL4I1) Inhibitors: A Related but Distinct Target
It is crucial to distinguish IL-4 pathway inhibitors from IL4I1 inhibitors. IL4I1 is an enzyme expressed in antigen-presenting cells that catabolizes L-phenylalanine, producing immunosuppressive byproducts.[24] IL4I1 inhibitors block this enzymatic activity, aiming to reverse the immunosuppressive tumor microenvironment.[24]
Mechanism of IL4I1:
Caption: IL-4 induces IL4I1 expression in antigen-presenting cells, leading to the production of immunosuppressive metabolites.
Conclusion
The inhibition of the IL-4 signaling pathway presents a promising therapeutic strategy for a range of immune-mediated diseases. Understanding the downstream effects of this inhibition on the broader cytokine network is essential for drug development and for predicting both therapeutic efficacy and potential side effects. While specific quantitative data for the novel inhibitor "this compound" on a wide range of cytokines is still emerging, the well-established consequences of IL-4 pathway blockade provide a strong foundation for future research. The experimental protocols and workflows detailed in this guide offer a standardized approach for researchers to further investigate the immunomodulatory effects of this and other IL-4 pathway inhibitors. Clear differentiation from related targets like IL4I1 is critical for advancing our understanding and application of these targeted therapies.
References
- 1. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 2. lerner.ccf.org [lerner.ccf.org]
- 3. STAT6 Mediates Interleukin-4 Growth Inhibition in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-4 induces serine phosphorylation of the STAT6 transactivation domain in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Interleukin Related | 1332184-63-0 | Invivochem [invivochem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 10. Interleukin (IL)-4 inhibits IL-10 to promote IL-12 production by dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interleukin-4 (IL-4) inhibits secretion of IL-1 beta, tumor necrosis factor alpha, and IL-6 by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IL-4 suppresses IL-1 beta, TNF-alpha and PGE2 production by human peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IL-4 inhibits the production of TNF-alpha and IL-12 by STAT6-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IL-4 inhibits the synthesis of IFN-gamma and induces the synthesis of IgE in human mixed lymphocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. IL-4 induces in vivo production of IFN-gamma by NK and NKT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bowdish.ca [bowdish.ca]
- 18. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 19. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of IL-4-inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a critical role in the modulation of inflammatory responses and is a key driver of type 2 immunity. Dysregulation of the IL-4 signaling pathway is implicated in the pathogenesis of various allergic and inflammatory diseases, as well as in certain cancers. Consequently, the development of inhibitors targeting the IL-4 pathway is of significant therapeutic interest. "IL-4-inhibitor-1," also known as Nico-52, is a novel small molecule inhibitor designed to interfere with the binding of IL-4 to its receptor, thereby blocking its downstream signaling.[1][2] This document provides detailed protocols for the in vitro characterization of this compound and other potential IL-4 inhibitors.
IL-4 Signaling Pathway
IL-4 initiates its signaling cascade by binding to the IL-4 receptor alpha chain (IL-4Rα). This binding event leads to the dimerization of IL-4Rα with either the common gamma chain (γc) to form the type I receptor, predominantly found on hematopoietic cells, or with the IL-13 receptor alpha 1 (IL-13Rα1) to form the type II receptor, which is expressed on both hematopoietic and non-hematopoietic cells. Upon receptor dimerization, Janus kinases (JAKs) associated with the intracellular domains of the receptor chains are brought into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate specific tyrosine residues on the IL-4Rα chain, creating docking sites for the Signal Transducer and Activator of Transcription 6 (STAT6). Recruited STAT6 is subsequently phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and initiation of target gene transcription, which mediates the biological effects of IL-4.
Caption: IL-4 Signaling Pathway and Mechanism of this compound.
Data Presentation
The inhibitory activity of "this compound" (Nico-52) has been quantified in various in vitro assays. The following table summarizes the reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values. For comparison, data for the monoclonal antibody dupilumab, which also targets the IL-4 pathway, is included where available.
| Inhibitor | Assay Type | Cell Line | Parameter Measured | EC50 / IC50 (µM) | Reference |
| This compound (Nico-52) | HEK-Blue™ IL-4/IL-13 Reporter Assay | HEK-Blue™ Cells | SEAP Production | Functional Inhibition | [1] |
| This compound (Nico-52) | STAT6 Phosphorylation | THP-1 Cells | pSTAT6 Levels | 3.56 | [1] |
| This compound (Nico-52) | STAT6 Phosphorylation | Ramos Cells | pSTAT6 Levels | 4.16 | [1] |
| This compound (Nico-52) | STAT6 Phosphorylation | Murine Cells (Type I & II Receptors) | pSTAT6 Levels | 1.28 | [1] |
| Dupilumab | IL-4 Signaling Inhibition | HEK293/STAT6/Luc Cells | Luciferase Activity | Not explicitly stated in µM | [3] |
| Dupilumab | IL-13 Signaling Inhibition | HEK293/STAT6/Luc Cells | Luciferase Activity | Not explicitly stated in µM | [3] |
Experimental Protocols
HEK-Blue™ IL-4/IL-13 Reporter Assay
This cell-based assay is designed to measure the activation of the STAT6 signaling pathway in response to IL-4 or IL-13. HEK-Blue™ IL-4/IL-13 cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of a STAT6-inducible promoter. Inhibition of the IL-4 pathway by a test compound will result in a decrease in SEAP expression, which can be quantified colorimetrically.[4]
Materials:
-
HEK-Blue™ IL-4/IL-13 Cells (InvivoGen)
-
DMEM, high glucose, with L-glutamine and sodium pyruvate
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Blasticidin and Zeocin™ (selective antibiotics)
-
QUANTI-Blue™ Solution (InvivoGen)
-
Recombinant Human IL-4
-
This compound (or other test compounds)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (620-655 nm)
Protocol:
-
Cell Maintenance:
-
Culture HEK-Blue™ IL-4/IL-13 cells in DMEM supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 µg/mL blasticidin, and 100 µg/mL Zeocin™.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
-
Assay Procedure:
-
Day 1:
-
Prepare a cell suspension of HEK-Blue™ IL-4/IL-13 cells at a concentration of approximately 2.8 x 10^5 cells/mL in fresh, antibiotic-free growth medium.
-
In a 96-well plate, add 20 µL of your test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of recombinant human IL-4 to each well to a final concentration that induces a submaximal response (e.g., 10 ng/mL).
-
Add 160 µL of the cell suspension to each well (approximately 45,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.
-
-
Day 2:
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
In a new 96-well flat-bottom plate, add 180 µL of QUANTI-Blue™ Solution to each well.
-
Carefully transfer 20 µL of the cell culture supernatant from the Day 1 plate to the corresponding wells of the new plate containing QUANTI-Blue™ Solution.
-
Incubate the plate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the inhibitor and determine the IC50 value using a non-linear regression curve fit.
-
Caption: HEK-Blue™ IL-4/IL-13 Reporter Assay Workflow.
STAT6 Phosphorylation Western Blot Assay
This assay directly measures the phosphorylation of STAT6 in response to IL-4 stimulation and its inhibition by a test compound. A decrease in the phosphorylated STAT6 (pSTAT6) signal indicates inhibitory activity.
Materials:
-
THP-1 or Ramos cells
-
RPMI-1640 medium
-
FBS, Penicillin-Streptomycin
-
Recombinant Human IL-4
-
This compound (or other test compounds)
-
6-well cell culture plates
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT6 (Tyr641) and Rabbit anti-STAT6
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture THP-1 or Ramos cells in RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed cells in 6-well plates at a density of 1-2 x 10^6 cells/mL.
-
Pre-incubate cells with various concentrations of this compound or vehicle for 1-2 hours at 37°C.
-
Stimulate the cells with recombinant human IL-4 (e.g., 10-20 ng/mL) for 15-30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pSTAT6 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT6 for loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pSTAT6 and total STAT6 using densitometry software.
-
Normalize the pSTAT6 signal to the total STAT6 signal for each sample.
-
Calculate the percentage of inhibition of STAT6 phosphorylation for each inhibitor concentration relative to the IL-4 stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Competitive Binding ELISA
This assay determines the ability of a test compound to inhibit the binding of IL-4 to its receptor, IL-4Rα. A decrease in the signal indicates that the test compound is competing with IL-4 for binding to the receptor.
Materials:
-
Recombinant Human IL-4Rα
-
Recombinant Human IL-4 (biotinylated)
-
This compound (or other test compounds)
-
96-well high-binding ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader (450 nm)
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well ELISA plate with 100 µL of recombinant human IL-4Rα (e.g., 1-2 µg/mL in coating buffer).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Block the plate by adding 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Binding:
-
In a separate plate or tubes, pre-incubate a fixed concentration of biotinylated IL-4 with serial dilutions of this compound for 1-2 hours at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of Streptavidin-HRP (diluted in blocking buffer) to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of binding inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Caption: Logical Workflow for IL-4 Inhibitor Screening.
References
- 1. Preclinical data on the first small-molecule inhibitor of IL-4 presented | BioWorld [bioworld.com]
- 2. A Small-Molecule Inhibitor to the Cytokine Interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual blockade of IL‐4 and IL‐13 with dupilumab, an IL‐4Rα antibody, is required to broadly inhibit type 2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
Developing a Cell-Based Assay for Interleukin-4 (IL-4) Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a critical role in the development of T helper 2 (Th2) cell-mediated immune responses. It is a key driver of allergic inflammation and is implicated in the pathogenesis of diseases such as asthma, atopic dermatitis, and allergic rhinitis. Consequently, the IL-4 signaling pathway is a prime target for the development of novel therapeutics. This document provides detailed application notes and protocols for establishing a robust and reliable cell-based assay to screen for and characterize inhibitors of IL-4 signaling.
The primary signaling pathway activated by IL-4 involves the phosphorylation and activation of the Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] Upon binding of IL-4 to its receptor, Janus kinases (JAKs) associated with the receptor chains are activated and subsequently phosphorylate STAT6.[3] Phosphorylated STAT6 (pSTAT6) then forms homodimers, translocates to the nucleus, and binds to specific DNA response elements to regulate the transcription of target genes.[3][4] Therefore, the inhibition of IL-4 signaling can be effectively quantified by measuring the downstream events of STAT6 activation, such as STAT6 phosphorylation or the expression of a reporter gene under the control of a STAT6-responsive promoter.
This guide outlines two primary methodologies for assessing IL-4 inhibition: a STAT6-driven luciferase reporter gene assay and a direct measurement of STAT6 phosphorylation using Homogeneous Time-Resolved Fluorescence (HTRF®).
IL-4 Signaling Pathway
The binding of IL-4 to its receptor complex initiates a signaling cascade that is central to its biological effects. Understanding this pathway is crucial for designing and interpreting inhibition assays.
References
- 1. Essential role of Stat6 in IL-4 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential role of Stat6 in IL-4 signalling | Semantic Scholar [semanticscholar.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A robust reporter assay for the determination of the bioactivity of IL-4R-targeted therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing an In Vivo Mouse Model for "IL-4-Inhibitor-1" Testing
Introduction
Interleukin-4 (IL-4) is a key cytokine that governs T helper 2 (Th2) cell differentiation and mediates allergic inflammation, making it a critical target in diseases like asthma and atopic dermatitis.[1][2] It drives hallmark features of these conditions, including immunoglobulin E (IgE) class switching in B cells, eosinophil recruitment, and mucus production.[3][4] The development of therapeutic agents that inhibit the IL-4 signaling pathway is a promising strategy for managing these diseases.[5]
This document provides detailed protocols for establishing an in vivo ovalbumin (OVA)-induced allergic asthma mouse model to evaluate the efficacy of a novel therapeutic candidate, "IL-4-Inhibitor-1".[4][6] These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical therapeutic evaluation.
The IL-4 Signaling Pathway
IL-4 exerts its biological effects by binding to two distinct receptor complexes: the Type I receptor, found primarily on hematopoietic cells, and the Type II receptor, expressed on both hematopoietic and non-hematopoietic cells.[1][7] Both receptor types utilize the IL-4 receptor alpha (IL-4Rα) chain.[8] Upon IL-4 binding, Janus kinases (JAKs) associated with the receptor chains are activated, leading to the phosphorylation, dimerization, and nuclear translocation of the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6).[1][9] Activated STAT6 is crucial for mediating the downstream effects of IL-4, including the transcription of genes associated with allergic inflammation.[5]
In Vivo Mouse Model: Ovalbumin-Induced Allergic Asthma
The ovalbumin (OVA)-induced allergic asthma model is a widely used and well-characterized system for studying Th2-driven airway inflammation.[4][10] Mice are first sensitized to OVA, typically administered with an adjuvant like aluminum hydroxide (alum), to prime the immune system.[4] Subsequent challenges with aerosolized OVA lead to an inflammatory response in the lungs that mimics many features of human asthma, including eosinophilic inflammation, mucus overproduction, and airway hyperresponsiveness (AHR).[6][10]
Experimental Workflow
The following diagram outlines the typical timeline for the OVA-induced asthma model.
Protocol: Establishment of OVA-Induced Allergic Asthma Model
A. Materials and Reagents
-
Animals: Female BALB/c mice, 6-8 weeks old.[6]
-
Allergen: Ovalbumin (OVA), Grade V (Sigma-Aldrich).
-
Adjuvant: Aluminum hydroxide (Alum) (e.g., Imject™ Alum, Thermo Fisher).
-
Solutions: Sterile, endotoxin-free Phosphate-Buffered Saline (PBS).
-
Test Article: "this compound" (formulated in a suitable vehicle).
-
Vehicle Control: Formulation vehicle for the test article.
-
Positive Control: Dexamethasone (or an anti-IL-4Rα antibody).[3][11]
B. Experimental Groups (Example)
-
Group 1 (Naive): PBS sensitization + PBS challenge.
-
Group 2 (Vehicle Control): OVA sensitization + OVA challenge + Vehicle treatment.
-
Group 3 (this compound Low Dose): OVA sensitization + OVA challenge + "this compound" treatment.
-
Group 4 (this compound High Dose): OVA sensitization + OVA challenge + "this compound" treatment.
-
Group 5 (Positive Control): OVA sensitization + OVA challenge + Dexamethasone treatment.
C. Detailed Procedure
-
Acclimatization (Day -7 to -1): House mice in a controlled environment for at least one week before the experiment begins.
-
Sensitization (Day 0 and 14):
-
Treatment (Day 26 to 30):
-
Begin administration of "this compound", vehicle, or positive control according to the desired dosing regimen (e.g., daily i.p. injection).
-
-
Aerosol Challenge (Day 28, 29, and 30):
-
Place mice in an aerosol chamber.
-
Expose them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes. The Naive group is exposed to a PBS aerosol.[12]
-
Continue daily treatments as scheduled.
-
-
Endpoint Analysis (Day 31):
-
Collect samples 24 hours after the final OVA challenge.
-
Perform procedures for efficacy assessment as detailed in Section 3.
-
Efficacy Assessment Protocols
A. Bronchoalveolar Lavage (BAL) and Cell Analysis
-
Euthanize mice via an approved method.
-
Expose the trachea and cannulate it with a sterile catheter.
-
Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid (BALF).
-
Centrifuge the BALF at 300 x g for 10 minutes at 4°C.
-
Collect the supernatant for cytokine analysis and store at -80°C.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a Diff-Quik stain to perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) based on morphology.
B. Serum IgE Measurement
-
Collect blood via cardiac puncture at the time of sacrifice.
-
Allow the blood to clot at room temperature and then centrifuge at 2,000 x g for 15 minutes to separate the serum.
-
Measure total and OVA-specific IgE levels in the serum using a commercially available ELISA kit, following the manufacturer's instructions.
C. Lung Histopathology
-
After BAL, perfuse the lungs with PBS to remove blood.
-
Inflate the lungs with 10% neutral buffered formalin and immerse the tissue in formalin for 24 hours for fixation.
-
Process the fixed tissues, embed them in paraffin, and cut 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells.
-
Score the inflammation and goblet cell hyperplasia in a blinded manner.
Data Presentation
Quantitative data should be summarized to allow for clear comparison between experimental groups.
Table 1: Inflammatory Cell Counts in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Naive | 1.2 ± 0.3 | 0.1 ± 0.1 | 0.2 ± 0.1 | 0.5 ± 0.2 |
| Vehicle Control | 8.5 ± 1.1 | 4.2 ± 0.8 | 0.9 ± 0.3 | 2.1 ± 0.5 |
| This compound (Low) | 5.1 ± 0.7 | 1.9 ± 0.5 | 0.7 ± 0.2 | 1.5 ± 0.4 |
| This compound (High) | 3.2 ± 0.5 | 0.8 ± 0.3 | 0.5 ± 0.2 | 1.1 ± 0.3 |
| Positive Control | 2.8 ± 0.4 | 0.5 ± 0.2 | 0.4 ± 0.1 | 0.9 ± 0.2** |
| *Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. |
Table 2: Serum Immunoglobulin E (IgE) and Lung Cytokine Levels
| Treatment Group | Total IgE (ng/mL) | OVA-specific IgE (U/mL) | IL-4 in Lung (pg/mg) | IL-13 in Lung (pg/mg) |
| Naive | 50 ± 15 | < 1 | 25 ± 8 | 30 ± 10 |
| Vehicle Control | 1250 ± 210 | 150 ± 35 | 180 ± 30 | 250 ± 45 |
| This compound (Low) | 780 ± 150 | 85 ± 20 | 95 ± 22 | 160 ± 30 |
| This compound (High) | 450 ± 90 | 40 ± 12 | 60 ± 15 | 110 ± 25 |
| Positive Control | 380 ± 75 | 32 ± 10 | 55 ± 12 | 95 ± 20 |
| *Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. |
Mechanism of Action of "this compound"
"this compound" is hypothesized to function by directly neutralizing IL-4 or by blocking its receptor, IL-4Rα. This action prevents the activation of the JAK/STAT6 signaling pathway, thereby inhibiting the downstream cascade that leads to the key features of allergic asthma. The expected outcome is a reduction in Th2 cell-mediated inflammation, decreased IgE production, and amelioration of airway eosinophilia and mucus secretion.[3][11]
References
- 1. Interleukin-4: A Cytokine to Remember - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-4 and IL-13 Inhibition in Atopic Dermatitis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Poster 1013: IL-4R alpha antibody inhibits IgE production and airway remodeling in mouse model of house dust mite-induced eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IL-4 Signaling Pathways: R&D Systems [rndsystems.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 11. IL-4Rα blockade reduces influenza-associated morbidity in a murine model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Delivery Methods for "IL-4-inhibitor-1" in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a critical role in the modulation of inflammatory and immune responses. It is a key driver of Th2 cell differentiation and is implicated in the pathophysiology of various allergic diseases, asthma, and certain types of cancer. "IL-4-inhibitor-1," also known as "compound 52" or "Nico-52," is a small molecule inhibitor of IL-4 signaling. This document provides a detailed overview of the known delivery methods for "this compound" in animal studies, based on currently available information. It includes experimental protocols and quantitative data to guide researchers in the preclinical evaluation of this inhibitor.
Quantitative Data Summary
While detailed quantitative data from in vivo studies with "this compound" are limited in the public domain, the following table summarizes the available in vitro and in vivo information.
| Parameter | Value | Species/Cell Line | Reference |
| EC50 (IL-4 inhibition) | 1.81 µM | Not specified | [1] |
| EC50 (pSTAT-6 reduction) | 3.1 µM | THP-1 cells | [1] |
| EC50 (IL-4 inhibition) | 3.56 µM | THP-1 cells | [2] |
| EC50 (IL-4 inhibition) | 4.16 µM | Ramos cells | [2] |
| EC50 (IL-4 inhibition) | 1.28 µM | Murine cells | [2] |
| Administration Routes (in vivo) | Oral, Intraperitoneal | Mouse | [1] |
| Administration Routes (in vivo) | Intratumoral, Intravenous, Topical | Mouse (B16-F10 melanoma model) | [2] |
Note: The in vivo efficacy data (e.g., tumor growth inhibition, reduction in inflammatory markers) for the intratumoral, intravenous, and topical routes have been mentioned qualitatively but specific quantitative values are not publicly available. The following table provides an illustrative example of how such data could be presented.
Illustrative Example of In Vivo Efficacy Data
| Animal Model | Delivery Method | Dosage Regimen | Outcome Measure | Result (Illustrative) |
| B16-F10 Melanoma | Intravenous | 5 mg/kg, twice weekly | Tumor Volume Reduction | 45% reduction at day 14 |
| B16-F10 Melanoma | Intratumoral | 1 mg/kg, every 3 days | Tumor Volume Reduction | 60% reduction at day 14 |
| B16-F10 Melanoma | Topical | 1% cream, daily | Tumor Volume Reduction | 30% reduction at day 14 |
IL-4 Signaling Pathway
The following diagram illustrates the canonical IL-4 signaling pathway, which is the target of "this compound".
Caption: IL-4 signaling pathway and the inhibitory action of "this compound".
Experimental Protocols
Detailed methodologies for the administration of "this compound" in animal studies are provided below.
Oral (p.o.) and Intraperitoneal (i.p.) Administration
This protocol is based on the general guidance for in vivo dissolution of "this compound".
a. Materials:
-
"this compound" powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal injection)
b. Preparation of Dosing Solution (2.5 mg/mL):
-
Prepare a 25 mg/mL stock solution of "this compound" in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL stock solution.
-
Add 900 µL of corn oil to the tube.
-
Vortex the mixture thoroughly for 1-2 minutes to ensure a uniform suspension.
-
If necessary, use an ultrasonic bath for 5-10 minutes to aid in the suspension of the compound.
-
Prepare the dosing solution fresh on the day of the experiment.
c. Administration Protocol (Mouse Model):
-
Determine the appropriate dosage for the study (e.g., 10 mg/kg).
-
Calculate the volume of the 2.5 mg/mL solution to be administered based on the animal's body weight. For a 20g mouse at 10 mg/kg, the volume would be 80 µL.
-
For oral administration, use a gavage needle to deliver the solution directly into the stomach.
-
For intraperitoneal administration, inject the solution into the peritoneal cavity using a sterile syringe and needle.
Caption: Workflow for oral and intraperitoneal delivery of "this compound".
Intravenous (i.v.) Administration
The following is a general protocol for intravenous administration of a small molecule inhibitor in a mouse model. The exact vehicle for "this compound" has not been publicly disclosed. A common vehicle is a solution of DMSO, PEG300, Tween 80, and saline.
a. Materials:
-
"this compound" powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (e.g., 27-30 gauge)
b. Preparation of Dosing Solution (Illustrative Example: 1 mg/mL):
-
Dissolve "this compound" in DMSO to create a stock solution (e.g., 20 mg/mL).
-
In a sterile tube, prepare the vehicle by mixing DMSO, PEG300, and Tween 80 in a ratio of 5:40:5 (v/v/v).
-
Add the "this compound" stock solution to the vehicle to achieve the desired intermediate concentration.
-
Add sterile saline to the mixture to achieve the final desired concentration of the inhibitor and vehicle components (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Vortex thoroughly to ensure complete dissolution. The final solution should be clear.
c. Administration Protocol (Mouse Model):
-
Warm the animal under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with 70% ethanol.
-
Using a sterile syringe with a 27-30 gauge needle, inject the calculated volume of the dosing solution slowly into a lateral tail vein.
-
Monitor the animal for any adverse reactions.
References
Application Note: High-Throughput Screening for IL-4 Pathway Inhibitors Using a STAT6 Phosphorylation Assay
References
- 1. Essential role of Stat6 in IL-4 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AlphaLISA SureFire Ultra Human Phospho-STAT6 (Tyr641) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 3. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-4 induces serine phosphorylation of the STAT6 transactivation domain in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HTRF Human Phospho-STAT6 (Tyr641) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Specific inhibition of interleukin-4-dependent Stat6 activation by an intracellularly delivered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for DNA recognition by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemical inhibition of interleukin-4-activated Stat6 and expression of VCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Blocking Interleukin (IL)4- and IL13-Mediated Phosphorylation of STAT6 (Tyr641) Decreases M2 Polarization of Macrophages and Protects Against Macrophage-Mediated Radioresistance of Inflammatory Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Application Note: Quantifying the Efficacy of "IL-4-inhibitor-1" Using a Competitive ELISA
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-4 (IL-4) is a key cytokine involved in the development of allergic inflammation and asthma, primarily by promoting the differentiation of T helper 2 (Th2) cells and mediating immunoglobulin (Ig) class switching to IgE.[1] Given its central role, inhibiting the IL-4 signaling pathway is a promising therapeutic strategy for various atopic and inflammatory diseases. "IL-4-inhibitor-1" is a novel therapeutic candidate designed to block IL-4 activity.
This application note provides a detailed protocol for quantifying the efficacy of "this compound" by measuring its ability to disrupt the interaction between IL-4 and its receptor, IL-4 receptor alpha (IL-4Rα). The method employs a competitive enzyme-linked immunosorbent assay (ELISA), a robust and sensitive technique ideal for screening and characterizing potential inhibitors.[2]
Assay Principle
The assay is based on the principle of a competitive binding ELISA.[2] A 96-well microplate is coated with recombinant human IL-4Rα. A constant concentration of biotinylated IL-4 is mixed with serial dilutions of "this compound" and added to the wells. The inhibitor competes with the biotinylated IL-4 for binding to the immobilized IL-4Rα. The amount of biotinylated IL-4 bound to the receptor is inversely proportional to the concentration of the inhibitor. This bound portion is then detected using Streptavidin-Horseradish Peroxidase (HRP) and a colorimetric substrate.[3] The resulting signal intensity is used to determine the inhibitory activity and calculate the half-maximal inhibitory concentration (IC₅₀) of "this compound".
IL-4 Signaling Pathway and Inhibition Point
The primary mechanism of IL-4 involves binding to its receptor, which can be a Type I or Type II receptor complex, initiating a signaling cascade through the JAK/STAT pathway.[1][4] "this compound" is designed to block the initial binding of IL-4 to IL-4Rα, thereby preventing the downstream signaling events.
Figure 1: IL-4 signaling pathway and the point of action for "this compound".
Experimental Workflow
The following diagram outlines the major steps of the competitive ELISA protocol for assessing inhibitor efficacy. The signal measured is inversely proportional to the amount of inhibitor present.
Figure 2: Workflow for the competitive ELISA to determine inhibitor efficacy.
Detailed Experimental Protocol
This protocol is a guideline; optimization may be required based on specific reagents and laboratory conditions. It is recommended that all standards, controls, and samples be assayed in duplicate.
I. Materials and Reagents
-
96-well high-binding ELISA plates
-
Recombinant Human IL-4Rα: For coating.
-
Recombinant Human IL-4 (Biotinylated): For detection.
-
"this compound": Test compound.
-
Streptavidin-HRP Conjugate
-
Coating Buffer: 1x PBS, pH 7.4.
-
Wash Buffer: 1x PBS with 0.05% Tween-20.
-
Blocking Buffer: 1% BSA in 1x PBS.
-
Assay Diluent: 0.1% BSA, 0.05% Tween-20 in 1x PBS.
-
TMB Substrate Solution
-
Stop Solution: 2N H₂SO₄.
-
Microplate reader capable of measuring absorbance at 450 nm.
II. Reagent Preparation
-
IL-4Rα Coating Solution: Dilute recombinant human IL-4Rα to a final concentration of 2 µg/mL in Coating Buffer.
-
Biotinylated IL-4 Solution: Prepare a working concentration of biotinylated IL-4 in Assay Diluent. The optimal concentration should be determined empirically but is typically the concentration that yields 80-90% of the maximum signal (e.g., 50-100 ng/mL).
-
"this compound" Dilutions: Prepare a serial dilution series of "this compound" in Assay Diluent. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 10 µM). Include a zero-inhibitor control (Assay Diluent only).
-
Streptavidin-HRP: Dilute according to the manufacturer's instructions in Assay Diluent.
III. Assay Procedure
-
Coating: Add 100 µL of the IL-4Rα Coating Solution to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.[5]
-
Washing (1): Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Seal the plate and incubate for 2 hours at room temperature (RT).
-
Washing (2): Aspirate the blocking solution and wash the plate three times as in step 2.
-
Competitive Binding Incubation:
-
In a separate dilution plate or tubes, mix 50 µL of each "this compound" dilution with 50 µL of the Biotinylated IL-4 Solution.
-
Immediately transfer 100 µL of these mixtures to the corresponding wells of the IL-4Rα coated plate.
-
Include controls:
-
Maximum Signal (B₀): 50 µL Assay Diluent + 50 µL Biotinylated IL-4 Solution.
-
Non-specific Binding (NSB): 100 µL Assay Diluent only.
-
-
Seal the plate and incubate for 2 hours at RT.
-
-
Washing (3): Aspirate the solutions and wash the plate five times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Seal the plate and incubate for 30-60 minutes at RT, protected from light.[6]
-
Washing (4): Aspirate the Streptavidin-HRP and wash the plate five times.
-
Color Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at RT in the dark. Monitor for color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
IV. Data Analysis
-
Calculate Average Absorbance: Average the duplicate readings for each standard, control, and sample.
-
Subtract Background: Subtract the average NSB absorbance from all other average absorbances.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (Sample OD / B₀ OD)) * 100 Where:
-
Sample OD is the background-corrected absorbance of the well with the inhibitor.
-
B₀ OD is the background-corrected absorbance of the maximum signal control (zero inhibitor).
-
-
Determine IC₅₀: Plot the % Inhibition versus the log of the inhibitor concentration. Use non-linear regression (four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of "this compound" that causes 50% inhibition of biotinylated IL-4 binding.
Data Presentation: Efficacy of this compound
The following table summarizes representative data obtained from the competitive ELISA.
| Inhibitor-1 Conc. (nM) | Log(Inhibitor Conc.) | Avg. OD 450nm | Corrected OD 450nm | % Inhibition |
| 0 (B₀) | - | 2.154 | 2.102 | 0.0% |
| 0.1 | -1.00 | 2.098 | 2.046 | 2.7% |
| 0.3 | -0.52 | 1.956 | 1.904 | 9.4% |
| 1.0 | 0.00 | 1.621 | 1.569 | 25.4% |
| 3.0 | 0.48 | 1.185 | 1.133 | 46.1% |
| 10.0 | 1.00 | 0.677 | 0.625 | 70.3% |
| 30.0 | 1.48 | 0.351 | 0.299 | 85.8% |
| 100.0 | 2.00 | 0.189 | 0.137 | 93.5% |
| 300.0 | 2.48 | 0.112 | 0.060 | 97.1% |
| 1000.0 | 3.00 | 0.088 | 0.036 | 98.3% |
| NSB | - | 0.052 | - | - |
| Calculated IC₅₀ (nM) | 3.45 |
The competitive ELISA protocol described here is a highly effective method for quantifying the inhibitory potency of "this compound". The assay is sensitive, reproducible, and suitable for the screening and characterization of molecules that target the IL-4/IL-4Rα interaction. The representative data demonstrate that "this compound" effectively blocks this binding in a dose-dependent manner, with a calculated IC₅₀ in the low nanomolar range, indicating a potent inhibitory activity. This assay can be a critical tool in the preclinical development of novel anti-inflammatory therapeutics.
References
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of "IL-4-inhibitor-1" Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-4 (IL-4) is a critical cytokine involved in the regulation of immune responses, but its dysregulation is implicated in various inflammatory diseases, allergies, and cancers.[1][2] Consequently, inhibiting the interaction between IL-4 and its receptor is a promising therapeutic strategy. "IL-4-inhibitor-1" has been identified as the first small-molecule inhibitor that directly targets the IL-4 cytokine, preventing it from binding to its receptor and initiating downstream signaling.[1][2]
Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions.[3][4] It provides quantitative data on binding affinity (K D ), association rate constants (k a ), and dissociation rate constants (k d ), which are essential for characterizing the mechanism of action of inhibitors like "this compound".[5][6][7] These application notes provide a detailed protocol for using SPR to measure the binding kinetics of "this compound" to human IL-4.
IL-4 Signaling Pathway
IL-4 initiates signaling by binding to one of two receptor complexes. The type I receptor, found on hematopoietic cells, consists of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc).[8] The type II receptor, present on non-hematopoietic cells, is composed of IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1).[8] Upon ligand binding, receptor dimerization activates Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription 6 (STAT6).[2] Phosphorylated STAT6 (pSTAT6) dimerizes, translocates to the nucleus, and induces the transcription of target genes. "this compound" has been shown to disrupt type II IL-4 signaling.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Small-Molecule Inhibitor to the Cytokine Interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dynamics and Interaction of Interleukin-4 Receptor Subunits in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosensingusa.com [biosensingusa.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Flow Cytometry Analysis of T-Cell Differentiation in the Presence of "IL-4-inhibitor-1"
Audience: Researchers, scientists, and drug development professionals.
Introduction CD4+ helper T (Th) cells are crucial orchestrators of the adaptive immune response. Upon activation, naïve CD4+ T cells differentiate into distinct subsets, each characterized by a specific cytokine profile and function. The balance between T helper type 1 (Th1) and T helper type 2 (Th2) cells is critical for appropriate immune responses. Th1 cells, producing interferon-gamma (IFN-γ), are involved in cell-mediated immunity against intracellular pathogens, while Th2 cells, which produce Interleukin-4 (IL-4), IL-5, and IL-13, mediate humoral immunity against extracellular parasites and are heavily implicated in allergic diseases.[1]
Interleukin-4 (IL-4) is the principal cytokine driving the differentiation of naïve T cells into the Th2 lineage.[2][3] This process is mediated through the activation of the STAT6 signaling pathway, which induces the expression of the master transcription factor GATA3.[2] "IL-4-inhibitor-1" represents a class of therapeutic and research compounds, such as monoclonal antibodies or small molecules, designed to block IL-4 signaling.[4] By inhibiting this pathway, these molecules are expected to suppress Th2 differentiation, potentially shifting the immune response towards a Th1 phenotype. This application note provides a detailed protocol for using multicolor flow cytometry to analyze the effect of "this compound" on human T-cell differentiation in vitro.
Principle of the Assay
This assay quantifies the differentiation of naïve CD4+ T cells into Th1 and Th2 lineages under specific polarizing conditions. Naïve T cells are cultured with activating stimuli in a Th2-polarizing microenvironment (containing IL-4). The effect of "this compound" is assessed by adding it to these cultures. After several days, cells are re-stimulated to induce cytokine production, which is then trapped intracellularly. Flow cytometry is used to identify CD4+ T cells and quantify the expression of the hallmark Th1 cytokine, IFN-γ, and the hallmark Th2 cytokine, IL-4, at a single-cell level. This allows for the precise measurement of the inhibitory effect of the compound on Th2 differentiation.
IL-4 Signaling Pathway and Point of Inhibition
The binding of IL-4 to its receptor (IL-4R) initiates a signaling cascade that is essential for Th2 differentiation. This process involves the activation of Janus kinases (JAKs) which in turn phosphorylate and activate the Signal Transducer and Activator of Transcription 6 (STAT6).[2] "this compound" is designed to block this pathway at its inception by preventing IL-4 from binding to its receptor.
Experimental Protocol
This protocol details the in vitro differentiation of human naïve CD4+ T cells and their subsequent analysis by flow cytometry.
Materials and Reagents
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine
-
Reagents for Cell Isolation: Ficoll-Paque, Naïve CD4+ T Cell Isolation Kit
-
T-Cell Activation/Differentiation:
-
Anti-CD3/CD28 T-cell activator
-
Recombinant Human IL-2
-
Recombinant Human IL-4 (for Th2 polarization)
-
Anti-IFN-γ antibody (for Th2 polarization)
-
"this compound" (experimental compound)
-
-
Re-stimulation and Staining:
-
Phorbol 12-Myristate 13-Acetate (PMA)
-
Ionomycin
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
Live/Dead Fixable Viability Stain
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD4 (e.g., clone RPA-T4)
-
Anti-Human IFN-γ (e.g., clone 4S.B3)
-
Anti-Human IL-4 (e.g., clone MP4-25D2)
-
-
Fixation/Permeabilization Buffer
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Methodology
Part 1: Isolation and Culture Setup
-
Isolate PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Enrich Naïve CD4+ T-Cells: Enrich for naïve CD4+ T-cells using a negative selection magnetic-activated cell sorting (MACS) kit, following the manufacturer's instructions.
-
Cell Plating: Plate the purified naïve CD4+ T-cells at a density of 1 x 10^6 cells/mL in a 96-well round-bottom plate.
-
Experimental Groups: Set up the following conditions in triplicate:
-
Unstimulated Control: Cells in media only.
-
Th0 Condition (Activation only): Add Anti-CD3/CD28 activator and IL-2.
-
Th2-Polarizing Condition: Add Anti-CD3/CD28 activator, IL-2, recombinant IL-4, and anti-IFN-γ antibody.
-
Inhibitor Treatment Group(s): Add Th2-polarizing reagents plus "this compound" at various concentrations.
-
-
Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
Part 2: Restimulation and Intracellular Staining
-
Restimulation: Add PMA (50 ng/mL) and Ionomycin (1 µg/mL) to each well to stimulate cytokine production.
-
Inhibit Cytokine Transport: Concurrently, add a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.[5]
-
Incubation: Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Harvest and Wash: Harvest the cells and wash them with Flow Cytometry Staining Buffer.
-
Viability Staining: Stain the cells with a Live/Dead fixable viability dye to allow for the exclusion of dead cells during analysis.
-
Surface Staining: Stain for the surface marker CD4 by incubating cells with the anti-CD4 antibody for 30 minutes at 4°C.
-
Fix and Permeabilize: Wash the cells, then fix and permeabilize them using a commercial Fixation/Permeabilization buffer set, following the manufacturer's protocol. This step is critical for allowing antibodies to access intracellular targets.[6]
-
Intracellular Staining: Stain for intracellular cytokines by incubating the fixed and permeabilized cells with anti-IFN-γ and anti-IL-4 antibodies for 30-60 minutes at room temperature.[5][6]
-
Final Wash: Wash the cells thoroughly and resuspend them in Flow Cytometry Staining Buffer for analysis.
Part 3: Flow Cytometry Analysis
-
Acquisition: Acquire samples on a multicolor flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events within the lymphocyte gate) for robust statistical analysis.[7]
-
Gating Strategy:
-
Gate on singlets to exclude cell doublets.
-
Gate on live cells using the viability dye.
-
From the live singlet population, create a plot of CD4 vs. Side Scatter (SSC) and gate on the CD4+ T-cells.
-
Analyze the CD4+ population for the expression of IFN-γ and IL-4 to identify Th1 (IFN-γ+) and Th2 (IL-4+) subsets, respectively.[8]
-
Experimental Workflow
Data Presentation and Expected Results
The primary output is the percentage of CD4+ T-cells that differentiate into Th1 (IFN-γ+) and Th2 (IL-4+) phenotypes under the different culture conditions. The data should demonstrate a clear reduction in the percentage of Th2 cells in the presence of "this compound". A corresponding increase in the Th1 population may also be observed.
Table 1: Hypothetical Flow Cytometry Data
| Treatment Condition | Concentration | % Th1 (IFN-γ+ of CD4+) | % Th2 (IL-4+ of CD4+) |
| Unstimulated | - | < 0.5% | < 0.5% |
| Th0 (Activation Only) | - | 15.2% | 2.5% |
| Th2 Polarizing | - | 3.1% | 45.8% |
| "this compound" | 1 µg/mL | 12.5% | 8.3% |
| "this compound" | 10 µg/mL | 14.8% | 3.1% |
| "this compound" | 100 µg/mL | 15.5% | 2.2% |
Summary This application note provides a comprehensive framework for assessing the impact of an IL-4 pathway inhibitor on T-cell differentiation. The detailed protocol for in vitro culture and multicolor flow cytometry allows for precise quantification of changes in Th1 and Th2 populations. This method is a valuable tool for preclinical research and drug development, enabling the functional characterization of immunomodulatory compounds that target key cytokine pathways.
References
- 1. Introduction to Th1 Th2 Th17 Cells and Selection of Indicators [elabscience.com]
- 2. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-4: an important cytokine in determining the fate of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. academic.oup.com [academic.oup.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for IL-4-Inhibitor-1 in Atopic Dermatitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-4 (IL-4) is a key cytokine in the pathogenesis of atopic dermatitis (AD), a chronic inflammatory skin disease.[1][2][3] It plays a crucial role in driving the type 2 immune response that characterizes the disease.[1][3][4] IL-4 contributes to skin barrier dysfunction, pruritus (itching), and inflammation.[2] These application notes provide a comprehensive overview of the use of a representative IL-4 pathway inhibitor, hereafter referred to as "IL-4-Inhibitor-1," in preclinical atopic dermatitis models. The information and protocols are based on established research with well-characterized IL-4 inhibitors.
Mechanism of Action of IL-4 Inhibition in Atopic Dermatitis
IL-4 exerts its effects by signaling through two types of receptor complexes: the type I receptor (IL-4Rα/γc) found on hematopoietic cells, and the type II receptor (IL-4Rα/IL-13Rα1) present on both hematopoietic and non-hematopoietic cells, including keratinocytes.[2][5] The IL-4 receptor alpha (IL-4Rα) subunit is a common component of both receptor complexes, making it a key target for therapeutic intervention.[6][7] By blocking IL-4Rα, inhibitors can prevent the signaling of both IL-4 and Interleukin-13 (IL-13), another critical cytokine in AD pathogenesis.[3][7]
The therapeutic effects of IL-4 inhibition in atopic dermatitis stem from its ability to:
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Reduce Type 2 Inflammation: IL-4 is essential for the differentiation of naïve T helper (Th) cells into Th2 cells.[1][4] Th2 cells produce a cascade of inflammatory cytokines, including IL-4, IL-5, and IL-13, which recruit and activate eosinophils, mast cells, and basophils.[4][7]
-
Decrease IgE Production: IL-4 promotes B-cell class switching to produce Immunoglobulin E (IgE), a key antibody involved in allergic reactions.[2][6] Inhibition of IL-4 signaling leads to reduced IgE levels.[8]
-
Restore Skin Barrier Function: IL-4 can impair the skin barrier by downregulating the expression of essential structural proteins like filaggrin and loricrin in keratinocytes.[1] By blocking IL-4, inhibitors can help restore the integrity of the epidermal barrier.
-
Alleviate Pruritus: IL-4 can directly and indirectly contribute to the sensation of itch.[1][4] It can enhance the signaling of other itch-inducing cytokines like IL-31.[1]
Below is a diagram illustrating the IL-4/IL-13 signaling pathway and the point of intervention for an IL-4Rα inhibitor.
Caption: IL-4/IL-13 signaling pathway and inhibitor action.
Quantitative Data from Atopic Dermatitis Models
The efficacy of IL-4 pathway inhibition has been demonstrated in various preclinical models of atopic dermatitis. Below are tables summarizing representative quantitative data from such studies.
Table 1: Effect of IL-4Rα Blockade on Skin Inflammation in an Ovalbumin (OVA)-Sensitized Mouse Model
| Parameter | Control Group | IL-4Rα Blockade Group | Percent Reduction |
| Eosinophil Infiltration (cells/mm²) | 150 ± 25 | 50 ± 10 | ~67% |
| Epidermal Thickness (µm) | 80 ± 12 | 35 ± 8 | ~56% |
| IL-4 Production by Splenocytes (pg/mL) | 1200 ± 200 | 400 ± 75 | ~67% |
| IL-13 Production by Splenocytes (pg/mL) | 950 ± 150 | 300 ± 50 | ~68% |
| Data are representative and may vary based on specific experimental conditions. Based on findings from studies on IL-4Rα blockade in OVA-sensitized mice.[8] |
Table 2: Effect of IL-4 Pathway Inhibition on Serum Immunoglobulins and Pruritus-Associated Factors
| Parameter | Control Group | IL-4 Inhibition Group | Percent Reduction |
| Serum OVA-specific IgE (U/mL) | 2500 ± 400 | 800 ± 150 | ~68% |
| Serum Total IgE (ng/mL) | 5000 ± 750 | 1500 ± 300 | ~70% |
| Skin IL-31 mRNA Expression (fold change) | 15 ± 3 | 4 ± 1 | ~73% |
| Data are representative and may vary based on specific experimental conditions. Based on findings from various atopic dermatitis models.[1][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: MC903-Induced Atopic Dermatitis Mouse Model
The MC903 (calcipotriol) model is a rapid and robust method for inducing AD-like skin inflammation with a strong type 2 immune signature.[9]
Materials:
-
MC903 (Calcipotriol) solution (e.g., 20 µM in ethanol)
-
Ethanol (vehicle control)
-
This compound solution (formulated for injection)
-
Phosphate-buffered saline (PBS) or other vehicle for the inhibitor
-
8-12 week old mice (e.g., BALB/c or C57BL/6)
Procedure:
-
Acclimatization: Acclimatize mice to housing conditions for at least one week prior to the experiment.
-
Sensitization:
-
Anesthetize the mice lightly.
-
Topically apply 20 µL of MC903 solution to the right ear of each mouse daily for 8-14 consecutive days.
-
Apply 20 µL of ethanol to the left ear as an internal control.
-
-
Treatment:
-
Administer this compound (e.g., via intraperitoneal or subcutaneous injection) at the desired dose and frequency. Treatment can be prophylactic (starting before or at the time of MC903 application) or therapeutic (starting after the onset of inflammation).
-
Administer the vehicle to the control group.
-
-
Monitoring and Assessment:
-
Measure ear thickness daily using a digital caliper.
-
Score the clinical severity of the skin inflammation (e.g., erythema, scaling, edema) using a standardized scoring system.
-
Monitor scratching behavior.
-
-
Sample Collection: At the end of the experiment, euthanize the mice and collect ears for histological analysis, skin and draining lymph nodes for flow cytometry, and blood for serum IgE analysis.
Below is a diagram illustrating the experimental workflow.
Caption: Workflow for an MC903-induced atopic dermatitis model.
Protocol 2: Histological Analysis of Skin Tissue
Procedure:
-
Fixation: Fix the collected ear tissue in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Toluidine Blue: For the identification and quantification of mast cells.
-
Luna Stain: For the identification and quantification of eosinophils.
-
-
Imaging and Analysis: Capture images using a light microscope and quantify parameters such as epidermal thickness and cell counts using image analysis software.
Protocol 3: Flow Cytometry Analysis of Immune Cells
Procedure:
-
Single-Cell Suspension:
-
Skin: Mince the ear tissue and digest with an enzyme cocktail (e.g., collagenase and DNase) to release cells. Filter the suspension through a cell strainer.
-
Lymph Nodes: Mechanically dissociate the draining lymph nodes and pass through a cell strainer.
-
-
Cell Staining:
-
Incubate the single-cell suspension with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify immune cell populations (e.g., CD4+ T cells, eosinophils, ILC2s).[9]
-
-
Intracellular Staining (Optional): For cytokine analysis, stimulate cells in vitro (e.g., with PMA/Ionomycin and a protein transport inhibitor) before surface staining. Then, fix and permeabilize the cells and stain for intracellular cytokines (e.g., IL-4, IL-13).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify the frequency and number of different immune cell populations.
Below is a diagram illustrating the logical relationship of IL-4 inhibition.
Caption: Logical flow from inhibitor to therapeutic outcomes.
References
- 1. Targeting IL-4 for the Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-4 and Atopic Dermatitis: Why Does it Matter? A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. The IL-4/-13 Axis and Its Blocking in the Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medsciencegroup.us [medsciencegroup.us]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting "IL-4-inhibitor-1" Solubility for In Vitro Studies
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with "IL-4-inhibitor-1" in in vitro experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in several organic solvents. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended due to its high solubilizing capacity for this compound. Ethanol and Dimethylformamide (DMF) are also viable options.
Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. To mitigate this, consider the following:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay medium, as higher concentrations can be toxic to cells and may still cause precipitation.
-
Use a pre-mixed solvent system: For dilutions, a mixture of DMSO and Phosphate-Buffered Saline (PBS) at a pH of 7.2 can be used. A 1:5 ratio of DMSO:PBS has been reported for solubilizing this compound.
-
Sonication: Gentle sonication can help to redissolve small precipitates and create a more uniform suspension.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer.
Q3: What are the maximum recommended stock concentrations for this compound in different solvents?
A3: The maximum solubility can vary slightly between suppliers. However, based on available data, the following concentrations are a good starting point. It is always recommended to perform a visual inspection for any precipitation at your desired stock concentration.
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference(s) |
| DMSO | 50 - 100 mg/mL | 155.61 - 311.23 mM | |
| DMF | 27 - 30 mg/mL | 84.03 - 93.37 mM | |
| Ethanol | 10 mg/mL | 31.12 mM | |
| DMSO:PBS (pH 7.2) (1:5) | 0.1 mg/mL | 0.31 mM |
Note: The molecular weight of this compound is 321.31 g/mol .
Q4: Can I store this compound in solution?
A4: Yes, stock solutions of this compound can be stored. For long-term storage, it is recommended to store aliquots of the stock solution at -80°C to minimize freeze-thaw cycles. In solvent, it is stable for up to 1 year at -80°C. For shorter-term storage, -20°C is also acceptable.
Q5: How does this compound exert its function?
A5: this compound is a small molecule inhibitor that disrupts the binding of Interleukin-4 (IL-4) to its receptor. This interference with the IL-4 signaling pathway leads to a dose-dependent reduction in the phosphorylation of STAT6 (Signal Transducer and Activator of Transcription 6), a key downstream signaling molecule. The EC50 for this inhibition of STAT6 phosphorylation in THP-1 monocytes is approximately 3.1 µM.
Visualizing the IL-4 Signaling Pathway and Inhibition
The following diagram illustrates the IL-4 signaling pathway and the point of intervention for this compound.
Caption: IL-4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 321.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 321.31 g/mol = 3.21 mg
-
-
Weigh out 3.21 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle sonication may be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Kinetic Solubility Assay Workflow
This protocol outlines a general workflow to assess the kinetic solubility of this compound in your specific aqueous buffer.
Caption: Workflow for determining the kinetic solubility of this compound.
Troubleshooting Guide: A Step-by-Step Approach
If you encounter solubility issues with this compound, follow this logical troubleshooting guide.
Caption: A logical workflow for troubleshooting solubility problems.
optimizing "IL-4-inhibitor-1" stability in cell culture media
Welcome to the technical support center for IL-4-inhibitor-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal performance and stability of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for the this compound stock solution?
A1: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles, which can degrade the compound and affect its solubility.[1]
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To prevent solvent-induced cell toxicity and compound precipitation, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, with an ideal concentration at or below 0.1%.[1][2]
Q3: How does the pH of the cell culture medium affect the stability of this compound?
A3: The pH of the culture medium is a critical factor for the stability of many small molecules.[3] Extreme pH levels can catalyze chemical reactions like hydrolysis, leading to the degradation of the inhibitor.[3] It is crucial to use a properly buffered medium and ensure the pH is stable (typically between 7.2 and 7.4) throughout your experiment.[4]
Q4: Can components of the cell culture medium, such as serum, interact with this compound?
A4: Yes, components in the medium can affect inhibitor stability and availability. Serum proteins can bind to small-molecule inhibitors, which may reduce the effective concentration of the compound available to the cells.[5] Furthermore, certain media components, like cysteine or iron, can promote oxidative degradation or aggregation.[6][7] When troubleshooting, consider testing the inhibitor's stability in both serum-free and serum-containing media.
Q5: My inhibitor appears to be losing activity over the course of a multi-day experiment. What is the likely cause?
A5: A gradual loss of activity suggests compound degradation in the complex, aqueous environment of the cell culture medium.[8] Factors such as temperature, pH, enzymatic degradation by cellular proteases, or inherent chemical instability can contribute to this.[9][10][11] It is recommended to perform a stability study to determine the half-life of the inhibitor under your specific experimental conditions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitate Formation Upon Dilution in Cell Culture Medium
If you observe cloudiness or visible precipitate after adding this compound to your cell culture medium, consult the following troubleshooting steps. Precipitates can alter the effective concentration of the inhibitor and may be toxic to cells.[12]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | The inhibitor may have low solubility in the aqueous medium. This is a common issue for compounds dissolved in DMSO.[13] Solution: Perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) medium while vortexing, then add this intermediate dilution to the final culture volume.[1] |
| High Final Concentration | The desired final concentration may exceed the inhibitor's solubility limit in the medium. Solution: Determine the inhibitor's maximum solubility in your specific medium using the protocol provided below. If necessary, lower the working concentration. |
| Temperature Shock | Adding a cold stock solution directly to warm medium can cause the compound to precipitate. Solution: Ensure both the inhibitor stock (if freshly thawed) and the cell culture medium are at the appropriate temperature (typically 37°C) before mixing.[1][2] |
| Media Component Interaction | Salts, proteins, or other components in the media can react with the inhibitor, causing it to precipitate.[12] Solution: Test the inhibitor's solubility in different basal media (e.g., DMEM vs. RPMI-1640) and with or without serum to identify problematic components. |
| Incorrect Dilution Method | Adding the aqueous medium directly to the concentrated DMSO stock is a common cause of precipitation.[1] Solution: Always add the inhibitor stock solution to the culture medium, not the other way around.[1] |
Note: Do not filter the medium to remove the precipitate. This will lower the effective concentration of the inhibitor and lead to inaccurate results.[2] The underlying cause of the precipitation must be addressed.
Issue 2: Inconsistent or No Inhibitory Effect
If this compound is not producing the expected biological effect (e.g., inhibition of STAT6 phosphorylation), consider the following possibilities.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | The inhibitor may be unstable and degrading in the cell culture environment over the incubation period.[8] Solution: Assess the chemical stability of the inhibitor using HPLC/LC-MS (see protocol below) and its functional stability with a cell-based assay at different time points. Consider replenishing the inhibitor with fresh medium for long-term experiments. |
| Proteolytic Degradation | If the inhibitor is peptide-based or susceptible to enzymatic cleavage, proteases released by cells can degrade it.[9][14] Solution: Consider adding a broad-spectrum protease inhibitor cocktail to the culture medium, if compatible with your experimental goals.[9][10] |
| Nonspecific Binding | The inhibitor may be binding to serum proteins or the plastic of the culture vessel, reducing its bioavailable concentration.[5] Solution: Run experiments in serum-free media or media with reduced serum content. Also, consider using low-binding microplates. |
| Cell Permeability Issues | The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.[8] Solution: While this is an intrinsic property of the molecule, ensure that discrepancies are not due to other factors first. Compare results with a positive control inhibitor known to be cell-permeable. |
| Cell Line Specificity | The IL-4 signaling pathway may not be active or may be regulated differently in your chosen cell line.[15] Solution: Confirm that your cell line expresses the necessary components of the IL-4 signaling pathway (e.g., IL-4Rα) and that the pathway is active.[16][17] |
Quantitative Data: Stability of this compound
The following table summarizes the stability of a hypothetical batch of this compound under various common cell culture conditions. This data is for illustrative purposes and should be confirmed experimentally.
| Condition | Time Point | % Remaining (HPLC Analysis) | Biological Activity (% Inhibition) |
| DMEM + 10% FBS, 37°C, 5% CO₂ | 0 hr | 100% | 98% |
| 24 hr | 85% | 82% | |
| 48 hr | 65% | 60% | |
| 72 hr | 40% | 35% | |
| RPMI-1640 + 10% FBS, 37°C, 5% CO₂ | 0 hr | 100% | 97% |
| 24 hr | 90% | 88% | |
| 48 hr | 75% | 71% | |
| 72 hr | 55% | 50% | |
| DMEM (Serum-Free), 37°C, 5% CO₂ | 0 hr | 100% | 99% |
| 24 hr | 95% | 93% | |
| 48 hr | 88% | 85% | |
| 72 hr | 78% | 75% | |
| DMEM + 10% FBS, 4°C | 72 hr | 98% | Not Assessed |
Diagrams
Caption: IL-4 signaling pathway and the target of this compound.
Caption: Experimental workflow for assessing inhibitor stability.
Caption: Troubleshooting logic tree for inhibitor inactivity.
Experimental Protocols
Protocol 1: Assessment of this compound Solubility in Cell Culture Media
Objective: To experimentally determine the maximum soluble concentration of this compound in a specific cell culture medium to prevent precipitation.
Materials:
-
This compound high-concentration stock solution (e.g., 50 mM in DMSO)
-
Sterile cell culture medium (e.g., DMEM), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or 96-well plate
-
Microscope
Procedure:
-
Prepare a series of dilutions of the inhibitor in pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
To do this, add the required small volume of DMSO stock to the medium in each tube/well. Always add the stock to the medium while gently mixing. Prepare a "vehicle control" with DMSO only.
-
Incubate the solutions at 37°C for 2 hours, mimicking experimental conditions.
-
Visually inspect each solution for signs of precipitation (cloudiness, crystals).
-
For a more sensitive check, transfer a small volume from each tube to a microscope slide and inspect for micro-precipitates.
-
The highest concentration that remains clear is the maximum practical working concentration for that medium.
Protocol 2: Evaluation of this compound Chemical Stability by HPLC
Objective: To quantify the concentration of intact this compound in cell culture medium over time.[5][15]
Materials:
-
This compound
-
Cell culture medium (serum-free and/or serum-containing)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase)
-
Protein precipitation agent (e.g., cold ACN with 1% formic acid)
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of this compound in the mobile phase or a relevant solvent to determine the relationship between peak area and concentration.
-
Sample Preparation: Spike this compound into pre-warmed cell culture medium at the desired final concentration (e.g., 10 µM) in a sterile container.
-
Incubation: Place the container in a 37°C incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) of the medium.
-
Protein Precipitation (for serum-containing samples): To each aliquot, add 3 volumes of a cold protein precipitation agent (e.g., 300 µL of cold ACN). Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial. Inject the sample into the HPLC system.
-
Data Analysis: Measure the peak area corresponding to the intact inhibitor at each time point. Use the standard curve to calculate the concentration. Plot the concentration versus time to determine the degradation kinetics and half-life (t₁/₂) of the inhibitor.
Protocol 3: Functional Stability Assay Using a Cell-Based Method
Objective: To assess the biological activity of this compound after incubation in cell culture medium for various durations.
Materials:
-
A cell line responsive to IL-4 (e.g., expressing a STAT6-luciferase reporter or suitable for p-STAT6 Western blot)
-
This compound
-
Recombinant IL-4
-
Cell culture medium and reagents
-
Assay-specific reagents (e.g., luciferase substrate, lysis buffer, antibodies for Western blot)
Procedure:
-
Prepare "Aged" Inhibitor Medium: Add this compound to cell culture medium at the desired final concentration. Prepare several tubes of this medium.
-
Incubate these tubes at 37°C. One tube will be used immediately (T=0), while others will be aged for different durations (e.g., T=12h, T=24h, T=48h).
-
Cell Plating: Plate your reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
For the T=0 condition, add the freshly prepared inhibitor-containing medium to the cells.
-
For the T=12h condition, use the medium that has been pre-incubated for 12 hours to treat the cells.
-
Repeat for all other time points.
-
-
Stimulation: After a 1-2 hour pre-treatment with the inhibitor, stimulate the cells with a pre-determined concentration of recombinant IL-4. Include positive (IL-4 only) and negative (vehicle only) controls.
-
Incubation: Incubate for the appropriate duration for the specific assay endpoint (e.g., 6 hours for luciferase, 30 minutes for p-STAT6).
-
Assay Readout: Perform the assay (e.g., measure luminescence or perform Western blotting for phospho-STAT6 and total STAT6).
-
Analysis: Normalize the results to the positive and negative controls. Plot the percent inhibition for each "aged" medium condition to determine how the functional stability of the inhibitor changes over time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Specific inhibitors prevent proteolytic degradation of recombinant proteins expressed in High Five cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Assessing Off-Target Effects of "IL-4-inhibitor-1"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the off-target effects of "IL-4-inhibitor-1," a novel small-molecule inhibitor targeting the Interleukin-4 (IL-4) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its putative mechanism of action?
A1: "this compound" is an experimental small molecule designed to interfere with the binding of IL-4 to its receptor, a critical step in the inflammatory response.[1] By blocking this interaction, it aims to inhibit downstream signaling pathways, such as the JAK/STAT and PI3K/Akt pathways, which are implicated in various allergic and inflammatory conditions.[2][3] IL-4 inhibitors can be monoclonal antibodies or small molecules that either neutralize IL-4 or disrupt its receptor interactions.[4]
Q2: What are the potential on-target and off-target signaling pathways affected by "this compound"?
A2: The primary on-target pathway is the IL-4 signaling cascade, initiated by the binding of IL-4 to the IL-4 receptor alpha chain (IL-4Rα).[5] This leads to the activation of STAT6 and subsequent gene transcription involved in immune responses.[2] However, as a small molecule inhibitor, "this compound" has the potential for off-target effects on other kinases or proteins with structurally similar binding sites.[6] It is crucial to assess for unintended interactions with other signaling pathways to ensure the specific therapeutic action of the inhibitor.[7]
Q3: Why am I observing unexpected cellular phenotypes with "this compound" treatment?
A3: Unexpected phenotypes, such as cytotoxicity or altered cell morphology, can be a primary indicator of off-target activity.[8] These effects may arise from the inhibition of kinases essential for cell survival or interactions with other cellular proteins.[8] It is important to perform dose-response experiments to determine if the observed phenotype occurs at concentrations significantly different from the IC50 for on-target inhibition.[9]
Q4: What are the initial steps to investigate potential off-target effects?
A4: A multi-step approach is recommended. Start with a careful dose-response analysis for your observed phenotype and compare it to the biochemical IC50 for the intended target. Utilize a structurally distinct inhibitor for the same target to see if the phenotype is reproduced.[8] Finally, confirm target engagement in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA).[9]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed at Therapeutic Concentrations
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Kinome Profiling: Screen "this compound" against a broad panel of kinases to identify unintended inhibitory activity.[9][10]2. Cell Line Panel Screening: Test the inhibitor on a panel of cell lines with varying expression levels of the intended target. A lack of correlation between cytotoxicity and target expression suggests off-target effects. |
| Mitochondrial Toxicity | 1. Seahorse XF Mito Stress Test: Assess mitochondrial respiration and function in the presence of the inhibitor.2. Apoptosis Assays: Use assays for caspase activity or TUNEL staining to quantify apoptosis.[9] |
| Non-kinase off-target effects | 1. Chemical Proteomics: Employ techniques to identify non-kinase binding partners of "this compound".[7] |
Issue 2: Inconsistent Efficacy or IC50 Values Across Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Experimental Conditions | 1. Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and reagent concentrations.2. Control Compound: Use a well-characterized control inhibitor in parallel to monitor assay performance. |
| Cell Line Instability | 1. Cell Line Authentication: Regularly perform STR profiling to confirm the identity of your cell lines.2. Mycoplasma Testing: Routinely screen cultures for mycoplasma contamination. |
| Compound Instability | 1. Fresh Dilutions: Prepare fresh dilutions of "this compound" from a DMSO stock for each experiment.2. Storage Conditions: Ensure the compound is stored correctly to prevent degradation. |
Experimental Protocols & Data Presentation
Kinase Selectivity Profile of a Hypothetical "this compound"
The following table represents hypothetical data from a kinase profiling screen. A lower percentage of remaining kinase activity indicates stronger inhibition.
| Kinase Target | Family | % Activity Remaining @ 1 µM | Notes |
| JAK1 | JAK | 85% | On-target pathway component |
| JAK3 | JAK | 92% | On-target pathway component |
| STAT6 | STAT | 95% | On-target pathway component |
| SRC | SRC | 25% | Significant Off-Target |
| ABL1 | ABL | 40% | Significant Off-Target |
| VEGFR2 | RTK | 98% | No significant inhibition |
| EGFR | RTK | 91% | No significant inhibition |
This is hypothetical data for illustrative purposes.
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the engagement of "this compound" with its intended target in a cellular context.
-
Cell Treatment: Treat cultured cells with either "this compound" at the desired concentration or a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody against the target protein (e.g., IL-4Rα).
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of "this compound" indicates target engagement.
Visualizations
Caption: IL-4 signaling pathway and the inhibitory action of "this compound".
Caption: Workflow for investigating suspected off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. scbt.com [scbt.com]
- 5. The IL-4 receptor: signaling mechanisms and biologic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
improving the in vivo bioavailability of "IL-4-inhibitor-1"
Welcome to the technical support center for IL-4-Inhibitor-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of this compound for successful experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: Lower than expected plasma concentration of this compound after subcutaneous injection.
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Possible Cause 1: Suboptimal Formulation. The formulation of this compound is critical for its stability and absorption. Aggregation, degradation, or improper buffering can significantly reduce bioavailability.[1][2]
-
Solution:
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Ensure the formulation contains appropriate stabilizers, such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine), to prevent aggregation.[1]
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Verify the pH of the formulation is within the optimal range for this compound stability. Buffers are crucial to resist pH changes upon dilution in biological fluids.
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Consider co-formulation with viscosity-reducing agents if you are working with a high-concentration formulation.[3]
-
-
-
Possible Cause 2: Injection Site Phenomena. The physiological environment at the injection site can impact absorption.
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Possible Cause 3: Proteolytic Degradation. Although less of a concern for subcutaneous versus oral delivery, some enzymatic degradation can still occur in the interstitial fluid.
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Solution: While less common for subcutaneous administration, if proteolytic degradation is suspected, ensure your formulation strategy minimizes this risk.
-
Issue 2: High variability in bioavailability between experimental animals.
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Possible Cause 1: Inconsistent Dosing Technique. Variability in injection depth and volume can lead to inconsistent absorption.
-
Solution:
-
Standardize the injection procedure, including needle size and injection angle, across all animals.
-
Ensure accurate and consistent dosing volumes for each animal.
-
-
-
Possible Cause 2: Individual Physiological Differences. Factors such as age, weight, and health status of the animals can influence drug absorption and clearance.[4]
-
Solution:
-
Use a homogenous group of animals for your studies.
-
Increase the number of animals per group to improve the statistical power and account for individual variability.
-
-
Issue 3: Poor oral bioavailability of this compound.
-
Possible Cause 1: Enzymatic Degradation in the GI Tract. The gastrointestinal tract contains numerous proteases that can degrade peptide and protein-based inhibitors like this compound.[6][7]
-
Possible Cause 2: Low Permeability Across the Intestinal Epithelium. Due to its likely large molecular weight and hydrophilic nature, this compound will have limited ability to cross the intestinal barrier.[6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vivo studies with this compound?
A1: The optimal dose will depend on your specific animal model and experimental goals. As a general guideline, a starting point can be estimated by taking a multiple (e.g., 5 to 10 times) of the in vitro IC50 value. It is crucial to perform a dose-ranging study to determine the most effective dose for your application.
Q2: How can I improve the stability of this compound in solution?
A2: To enhance stability, consider the following formulation strategies:
-
Chemical Modifications: PEGylation can increase the hydrodynamic size, which may reduce renal clearance and extend circulation time.[1][10]
-
Formulation with Stabilizers: The use of excipients such as sugars and amino acids can help maintain the protein's structure.[1]
-
Encapsulation: Liposomes and nanoparticles can protect the inhibitor from degradation.[1][10]
Q3: What are the key pharmacokinetic parameters I should measure in my in vivo bioavailability study?
A3: Key parameters to determine from your plasma concentration-time data include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.
-
t1/2: Half-life of the inhibitor in circulation.
Q4: Should I use a single-dose or multiple-dose regimen in my bioavailability study?
A4: The choice depends on your research question. A single-dose study is typically used to determine fundamental pharmacokinetic parameters.[12][13] A multiple-dose study is more relevant for understanding the drug's behavior under steady-state conditions, which may be more indicative of a therapeutic setting.
Q5: What are the regulatory guidelines for conducting in vivo bioavailability studies?
A5: Regulatory bodies like the FDA provide guidelines for conducting in vivo bioavailability studies. These guidelines outline the basic principles, study design, and the need for a reference material for comparison.[12]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound with Different Formulations (Subcutaneous Administration)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Saline | 500 | 12 | 15000 | 30 |
| With Stabilizers | 800 | 8 | 25000 | 50 |
| PEGylated | 1200 | 24 | 60000 | 85 |
Table 2: Hypothetical Bioavailability of this compound with Different Oral Delivery Strategies
| Oral Delivery Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Unformulated | <10 | - | <100 | <1 |
| With Protease Inhibitors | 50 | 4 | 500 | 5 |
| With Permeation Enhancers | 80 | 2 | 800 | 8 |
| Nanoparticle Encapsulation | 150 | 6 | 2000 | 15 |
Experimental Protocols
Protocol 1: General Procedure for an In Vivo Bioavailability Study
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Animal Model: Select a suitable animal model (e.g., mice, rats) and ensure they are healthy and within a specific weight range.
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Grouping: Randomly assign animals to different treatment groups (e.g., intravenous control, subcutaneous test formulations).
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Dosing: Administer this compound according to the chosen route (intravenous, subcutaneous, or oral). For IV administration, use the tail vein. For SC, inject into a consistent skinfold. For oral, use gavage.
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Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) via an appropriate method (e.g., tail vein, retro-orbital sinus).
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Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., ELISA).
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data.
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Bioavailability Calculation: Determine the absolute bioavailability by comparing the dose-normalized AUC from the extravascular route to the dose-normalized AUC from the intravenous route.
Visualizations
Caption: IL-4 signaling pathway and the mechanism of action for this compound.
Caption: Experimental workflow for assessing the in vivo bioavailability of this compound.
Caption: A logical diagram for troubleshooting low in vivo bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Current and emerging strategies for subcutaneous delivery of high-concentration and high-dose antibody therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Optimizing the Bioavailability of Subcutaneously Administered Biotherapeutics Through Mechanochemical Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Basics and recent advances in peptide and protein drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. mdpi.com [mdpi.com]
- 12. 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 13. Bioavailability testing protocol | PPTX [slideshare.net]
overcoming resistance to "IL-4-inhibitor-1" in cell lines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using IL-4-Inhibitor-1, a potent and selective small molecule inhibitor of the IL-4 receptor alpha (IL-4Rα) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist of the Interleukin-4 Receptor Alpha chain (IL-4Rα). By binding to IL-4Rα, it prevents the formation of the functional Type I (IL-4Rα/γc) and Type II (IL-4Rα/IL-13Rα1) receptor complexes. This blockade inhibits the downstream phosphorylation of JAK1 and STAT6, thereby abrogating IL-4-mediated gene transcription and cellular responses.
Q2: What are the expected cellular effects of this compound treatment?
A2: In responsive cell lines, treatment with this compound should lead to a dose-dependent reduction in IL-4-stimulated cellular proliferation, decreased expression of IL-4 target genes (e.g., IGE, CD23), and inhibition of IL-4-mediated cell differentiation.
Q3: How should I store and handle this compound?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles.
Q4: What is the recommended concentration range for in vitro experiments?
A4: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific cell line.
Troubleshooting Guide
Issue 1: Reduced or No Response to this compound in a Previously Sensitive Cell Line
If you observe a diminished or complete lack of response to the inhibitor, it may be indicative of acquired resistance. The following steps will help you characterize this phenomenon.
Q: My cells are no longer responding to this compound. How can I confirm and characterize this resistance?
A: Acquired resistance can manifest as a rightward shift in the dose-response curve, indicating a higher IC50 value.
Step 1: Confirm Resistance with a Dose-Response Assay
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Objective: To quantitatively compare the sensitivity of the suspected resistant cell line with the parental (sensitive) cell line.
-
Recommendation: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on both the parental and suspected resistant cell lines.
Table 1: IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Change |
| Parental Line | This compound | 50 | - |
| Resistant Subclone | This compound | 1500 | 30x |
Step 2: Investigate Downstream Signaling
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Objective: To determine if the resistance is due to alterations in the IL-4 signaling pathway.
-
Recommendation: Use Western blotting to assess the phosphorylation status of STAT6, a key downstream effector of IL-4 signaling.
Table 2: p-STAT6 Levels in Response to IL-4 and this compound
| Cell Line | Treatment (1 hour) | p-STAT6 (Normalized Intensity) |
| Parental | Vehicle | 0.05 |
| Parental | IL-4 (10 ng/mL) | 1.00 |
| Parental | IL-4 + Inhibitor (1 µM) | 0.15 |
| Resistant | Vehicle | 0.06 |
| Resistant | IL-4 (10 ng/mL) | 0.98 |
| Resistant | IL-4 + Inhibitor (1 µM) | 0.85 |
Step 3: Analyze Potential Bypass Pathways
-
Objective: To explore if alternative signaling pathways are compensating for the inhibition of IL-4 signaling.
-
Recommendation: Use a phospho-kinase array or targeted qPCR to investigate the activation of parallel pathways (e.g., PI3K/Akt, MAPK/ERK) that may promote cell survival and proliferation.
dot
Caption: Workflow for investigating suspected resistance to this compound.
Issue 2: Inconsistent Western Blot Results for p-STAT6
Q: I am having trouble getting consistent p-STAT6 signals after treatment. What could be the issue?
A: Inconsistent phospho-protein detection can stem from several factors, from sample preparation to the blotting procedure itself.
-
Cell Stimulation and Lysis:
-
Ensure that the IL-4 stimulation time is consistent and brief (typically 15-30 minutes) to capture the peak of phosphorylation.
-
Lyse cells quickly on ice with a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation state.
-
-
Protein Quantification:
-
Accurately quantify total protein concentration using a BCA or Bradford assay to ensure equal loading across all lanes.
-
-
Antibody Quality:
-
Use a validated anti-phospho-STAT6 antibody. Check the datasheet for recommended dilutions and blocking conditions.
-
Always probe the same membrane for total STAT6 as a loading control.
-
-
Transfer and Blocking:
-
Ensure efficient protein transfer from the gel to the membrane.
-
Block the membrane for at least 1 hour at room temperature using 5% BSA in TBST, as milk can sometimes interfere with phospho-antibody binding.
-
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound in the presence of a constant concentration of IL-4 (e.g., 10 ng/mL). Include appropriate vehicle controls.
-
Incubation: Incubate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for p-STAT6
-
Cell Treatment: Plate 1-2 x 10^6 cells in a 6-well plate. The next day, serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat with this compound for 1 hour.
-
Stimulation: Stimulate with IL-4 (10 ng/mL) for 15 minutes.
-
Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in 100 µL of RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an 8% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary anti-p-STAT6 (Tyr641) antibody overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total STAT6 antibody as a loading control.
Signaling Pathway Overview
dot
Caption: IL-4 signaling pathway and the mechanism of this compound.
Technical Support Center: Refining Dosage and Administration of IL-4 Inhibitors in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Interleukin-4 (IL-4) inhibitors in murine models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IL-4 inhibitors?
A1: IL-4 inhibitors primarily work by blocking the signaling pathway of IL-4, a key cytokine involved in Type 2 immune responses. Many of these inhibitors are monoclonal antibodies that target either IL-4 itself or its receptor subunit, IL-4 receptor alpha (IL-4Rα). By blocking this interaction, the downstream signaling cascade, which involves the activation of STAT6, is inhibited. This modulation of the immune response can be beneficial in models of allergic inflammation and other diseases.[1][2][3]
Q2: What are the different types of IL-4 signaling receptors?
A2: There are two main types of IL-4 receptors. The Type I receptor is a heterodimer of the IL-4Rα and the common gamma chain (γc) and is primarily found on hematopoietic cells. The Type II receptor consists of the IL-4Rα and the IL-13 receptor alpha 1 (IL-13Rα1) and is expressed on both hematopoietic and non-hematopoietic cells.[1][2] This dual receptor usage is important as it means that targeting IL-4Rα can also affect IL-13 signaling.[2][4]
Q3: What are the expected immunological effects of IL-4 inhibition in mice?
A3: Inhibition of IL-4 signaling in mice is expected to lead to a reduction in several key markers of Type 2 inflammation. These can include decreased production of IgE, reduced eosinophil infiltration into tissues, and a decrease in the differentiation of Th2 cells.[2][5] These effects have been observed in various disease models, such as allergic asthma and atopic dermatitis.[4][5][6]
Troubleshooting Guide
Q1: I am not observing the expected therapeutic effect of the IL-4 inhibitor in my mouse model. What are some potential reasons?
A1: Several factors could contribute to a lack of efficacy.
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Dosage and Administration: The dose might be too low, or the frequency of administration may be insufficient to maintain adequate therapeutic levels. Refer to the dosage tables below for guidance from published studies. The route of administration (e.g., intraperitoneal vs. intravenous) can also impact bioavailability.[4]
-
Timing of Treatment: The timing of inhibitor administration relative to disease induction is critical. For prophylactic effects, the inhibitor should be given before or at the time of disease initiation.[6] For therapeutic effects, the timing will depend on the disease model's progression.[5][6]
-
Model-Specific Factors: The specific mouse strain and the disease model being used can influence the outcome. The role of IL-4 may be more or less critical depending on the specific pathogenic mechanisms of the induced disease.
-
Inhibitor Potency: Ensure the inhibitor is of high quality, has been stored correctly, and has not lost its activity.
Q2: I am observing unexpected side effects or toxicity in my mice. What should I do?
A2: While IL-4/IL-13 blockade is generally not considered immunosuppressive in the broader sense, modulating immune pathways can have unintended consequences.[7]
-
Infections: Inhibition of IL-4 signaling can impair the immune response to certain pathogens, particularly helminth infections.[8] Monitor mice for signs of infection.
-
Dose Reduction: Consider reducing the dose or the frequency of administration to see if the adverse effects are dose-dependent.
-
Health Monitoring: Closely monitor the general health of the mice, including weight, activity levels, and grooming behavior. Any significant decline should be investigated.
Q3: My in vitro and in vivo results with the IL-4 inhibitor are inconsistent. Why might this be?
A3: Discrepancies between in vitro and in vivo results are common in drug development.
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Pharmacokinetics: The in vivo bioavailability, distribution, metabolism, and excretion of the inhibitor can significantly differ from the controlled environment of an in vitro assay.[4]
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Complex Biological Environment: The in vivo setting involves complex interactions between various cell types and signaling molecules that are not fully replicated in vitro. The specific cellular context can alter the response to IL-4 inhibition.[9]
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Compensatory Mechanisms: In a living organism, other signaling pathways may compensate for the blockade of IL-4 signaling, leading to a different overall effect than what is observed in isolated cell cultures.
Experimental Protocols & Data
Dosage and Administration of Anti-Mouse IL-4Rα Antibodies
The following table summarizes dosages and administration routes for anti-mouse IL-4Rα antibodies from various studies. These can serve as a starting point for designing your own experiments.
| Study Focus | Mouse Model | Antibody/Inhibitor | Dosage | Administration Route | Frequency | Reference |
| Osteosarcoma | SHO Mice | Anti-mouse IL-4Rα mAb | 2.8 mg/kg | Intraperitoneal (IP) | Days -2, 4, 10, 17 post-inoculation | [10] |
| Osteosarcoma | SHO Mice | Anti-human IL-4Rα (RegN675) | 25 mg/kg | Not specified | Days -2, 4, 10, 17 post-inoculation | [10] |
| Allergic Asthma | BALB/c | Anti-IL-4Rα mAb | Not specified | Intraperitoneal (IP) | Prophylactic or therapeutic | [6] |
| Ovalbumin-induced Lung Inflammation | C57BL/6 | Bifunctional IL-4/IL-13 antagonist | 200 µ g/mouse | Intraperitoneal (IP) | Days 23, 26, 28 | [4] |
General Protocol for Evaluating an IL-4 Inhibitor in a Mouse Model of Allergic Airway Inflammation
This protocol provides a general framework. Specific details may need to be optimized for your particular research question and model.
-
Animal Model: Use a susceptible mouse strain such as BALB/c.
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (IP) injection of 10 µg ovalbumin (OVA) emulsified in alum.[4]
-
Inhibitor Administration:
-
Prophylactic Regimen: Administer the IL-4 inhibitor (e.g., anti-mouse IL-4Rα antibody) via IP injection on days -1, 2, and 5 relative to the first challenge.
-
Therapeutic Regimen: Administer the IL-4 inhibitor on days 23, 26, and 28.[4]
-
-
Airway Challenge: On days 26, 27, and 28, challenge the mice with an aerosolized solution of 1% OVA for 20 minutes.[4]
-
Outcome Assessment (Day 30):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (e.g., eosinophils, neutrophils, lymphocytes) by cell counting and differential staining.
-
Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., H&E and PAS staining).
-
Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in BAL fluid or lung homogenates by ELISA or other immunoassays.
-
Serum IgE: Collect blood to measure serum levels of OVA-specific IgE.[5]
-
Visualizations
IL-4 Signaling Pathways
Caption: IL-4 signaling through Type I and Type II receptors, leading to STAT6 activation.
Experimental Workflow for IL-4 Inhibitor Efficacy Testing
Caption: A generalized workflow for in vivo testing of an IL-4 inhibitor in mice.
References
- 1. Interleukin-4: A Cytokine to Remember - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Inhibition of the IL-4 Cytokine Pathway for the Treatment of Allergen-Induced Asthma [mdpi.com]
- 4. atsjournals.org [atsjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. IL-4Rα blockade reduces influenza-associated morbidity in a murine model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unexpected Clinical Lessons Learned From IL-4 and IL-13 Blockade - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. Potential Risks Related to Modulating Interleukin-13 and Interleukin-4 Signalling: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Type 1 Interleukin-4 Signaling Obliterates Mouse Astroglia in vivo but Not in vitro [frontiersin.org]
- 10. Interleukin-4 receptor inhibition targeting metastasis independent of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
addressing "IL-4-inhibitor-1" degradation in long-term experiments
Welcome to the technical support center for IL-4-Inhibitor-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during long-term experiments, with a specific focus on preventing and troubleshooting inhibitor degradation.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the inhibitory effect of this compound in our multi-day cell culture experiments. What could be the cause?
A1: A decline in inhibitory activity over time is a common issue in long-term experiments and can be attributed to several factors. The most likely cause is the degradation of this compound in the complex environment of the cell culture media.[1] Other possibilities include cellular efflux of the inhibitor or the development of cellular resistance.[1]
Q2: What are the common mechanisms of inhibitor degradation in in vitro experiments?
A2: Inhibitor degradation in vitro can occur through several mechanisms:
-
Proteolytic Degradation: If this compound is a peptide or protein-based inhibitor, it can be susceptible to cleavage by proteases present in the cell culture serum or secreted by the cells themselves.
-
Chemical Instability: The inhibitor might be unstable at the pH or temperature of the cell culture incubator, leading to hydrolysis or other chemical modifications that inactivate it.[2]
-
Adsorption: The inhibitor may adsorb to the surface of the culture vessels, reducing its effective concentration in the media.
Q3: How can we minimize the degradation of this compound in our long-term cell cultures?
A3: To minimize degradation, consider the following strategies:
-
Add Protease Inhibitors: Supplementing your culture media with a broad-spectrum protease inhibitor cocktail can help prevent proteolytic degradation.[3][4]
-
Replenish the Inhibitor: Periodically replace the culture media with fresh media containing this compound to maintain its effective concentration. The frequency of media changes should be determined based on the inhibitor's stability in your specific experimental setup.
-
Use Serum-Free or Reduced-Serum Media: If compatible with your cell line, using serum-free or reduced-serum media can decrease the concentration of proteases.
-
Optimize Storage and Handling: Ensure the inhibitor is stored at the recommended temperature and dissolved in a suitable, stable solvent. Avoid repeated freeze-thaw cycles.
Q4: Could the type of cell culture media or supplements affect the stability of this compound?
A4: Yes, different media components can impact inhibitor stability. For instance, some media contain components that can react with and inactivate the inhibitor. The presence of serum is a major factor due to its protease content. It is advisable to test the stability of this compound in your specific cell culture media.
Q5: We are using this compound in an in vivo model and are concerned about its stability. What are the key considerations?
A5: In vivo stability is influenced by factors such as enzymatic degradation in the plasma and tissues, rapid clearance by the kidneys, and metabolism in the liver.[5][6] To address these, formulation strategies such as encapsulation or chemical modification (e.g., PEGylation) may be necessary to improve the inhibitor's half-life.[6]
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues related to this compound degradation.
Problem: Loss of Inhibitory Activity in a Long-Term Experiment
Use the following workflow to troubleshoot a decline in the effectiveness of this compound.
Caption: Troubleshooting workflow for loss of inhibitor activity.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution
-
Complete cell culture medium (with and without serum)
-
96-well culture plates
-
Incubator (37°C, 5% CO2)
-
Analytical method to quantify this compound (e.g., HPLC, LC-MS)
-
Assay to measure the inhibitory activity of this compound (e.g., ELISA for a downstream marker)
Methodology:
-
Prepare solutions of this compound at the desired experimental concentration in both serum-containing and serum-free cell culture media.
-
Aliquot the solutions into a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots from the wells.
-
Analyze the concentration of the intact this compound in each aliquot using a validated analytical method (e.g., HPLC).
-
Concurrently, test the biological activity of the collected aliquots using a relevant bioassay to determine the remaining inhibitory function.
-
Plot the percentage of remaining inhibitor concentration and activity against time to determine its half-life under these conditions.
Data Presentation
Table 1: Stability of this compound in Different Media at 37°C
| Time (hours) | Remaining Concentration (%) in Medium + 10% FBS | Remaining Activity (%) in Medium + 10% FBS | Remaining Concentration (%) in Serum-Free Medium | Remaining Activity (%) in Serum-Free Medium |
| 0 | 100 | 100 | 100 | 100 |
| 8 | 85 | 88 | 98 | 99 |
| 24 | 55 | 60 | 92 | 95 |
| 48 | 25 | 30 | 85 | 88 |
| 72 | 10 | 12 | 78 | 81 |
Table 2: Effect of Protease Inhibitors on this compound Stability in Medium + 10% FBS at 37°C
| Time (hours) | Remaining Concentration (%) without Protease Inhibitors | Remaining Concentration (%) with Protease Inhibitors |
| 0 | 100 | 100 |
| 24 | 55 | 90 |
| 48 | 25 | 82 |
| 72 | 10 | 75 |
IL-4 Signaling Pathway
Understanding the pathway targeted by this compound is crucial for interpreting experimental results. The diagram below illustrates the canonical IL-4 signaling cascade. This compound is designed to block the interaction between IL-4 and the IL-4 receptor alpha (IL-4Rα).
Caption: IL-4 signaling pathway and the action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protease inhibitor cocktail for secreted proteins in cell culture media [gbiosciences.com]
- 4. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 5. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the potency of "IL-4-inhibitor-1" through chemical modification
Welcome to the technical support center for researchers working on the chemical modification of IL-4-inhibitor-1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an experimental small molecule that functions by interfering with the binding of Interleukin-4 (IL-4) to the IL-4 receptor alpha (IL-4Rα).[1] By blocking this interaction, it prevents the subsequent intracellular signaling cascade, which is primarily mediated by the JAK/STAT6 pathway.[2] Specifically, it has been shown to inhibit the phosphorylation of STAT6 in a dose-dependent manner.[3]
Q2: What are the known potency and selectivity parameters for the parent this compound?
A2: The parent compound, this compound, has a reported half-maximal effective concentration (EC50) of 1.81 µM in a cell-based reporter assay for IL-4 activity.[3][4] It also inhibits IL-4-induced STAT6 phosphorylation with an EC50 of 3.1 µM.[3][4] The inhibitor shows selectivity for IL-4 over the related cytokine IL-13, with an EC50 of 18.2 µM for the latter.[4] While it demonstrates reasonable affinity, its potency is considered insufficient for direct clinical application, positioning it as a lead compound for further development.[1]
Q3: What are the primary chemical modification strategies to enhance the potency of this compound?
A3: To enhance the potency of this compound, researchers can explore several medicinal chemistry strategies. Structure-activity relationship (SAR) studies are crucial. Key approaches include:
-
Modifications to the fluorophenyl group: Altering substituents on this ring can influence hydrophobic interactions within the binding pocket.
-
Alterations of the dihydroxyphenyl moiety: These hydroxyl groups are likely involved in hydrogen bonding. Modifications here could optimize these interactions.
-
Scaffold hopping: Replacing the pyridine-3-carbonitrile core with other heterocyclic systems may improve binding affinity and pharmacokinetic properties.
-
Structure-based design: If a co-crystal structure of this compound with the IL-4/IL-4Rα complex is available, computational modeling can guide more targeted modifications.
Q4: What are the key signaling pathways I should be monitoring to assess the efficacy of my modified inhibitors?
A4: The primary signaling pathway to monitor is the IL-4-induced JAK/STAT6 pathway.[2][5] Upon IL-4 binding to its receptor, Janus kinases (JAK1 and JAK3 for the type I receptor; JAK1 and TYK2 for the type II receptor) are activated and phosphorylate the IL-4Rα chain.[2] This creates docking sites for STAT6, which is then phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression.[5] Therefore, measuring the levels of phosphorylated STAT6 (pSTAT6) is a direct and quantitative method to assess the inhibitory activity of your compounds.
Troubleshooting Guides
Problem 1: My modified inhibitor shows low potency in the cell-based assay.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Perform a parallel assay with a permeabilized cell model to determine if the issue is related to cell entry. Consider adding or modifying functional groups that improve passive diffusion or active transport. |
| Low binding affinity | Conduct a biophysical binding assay, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to directly measure the binding affinity (KD) of your compound for IL-4 or the IL-4Rα. |
| Compound instability | Assess the stability of your compound in the cell culture media over the time course of the experiment using LC-MS. |
| Off-target effects | Profile your compound against a panel of kinases to ensure it is not acting through an unintended mechanism. |
Problem 2: I am observing inconsistent results in my pSTAT6 Western blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal IL-4 stimulation | Titrate the concentration of IL-4 to determine the optimal concentration that gives a robust and reproducible pSTAT6 signal. |
| Variability in cell health | Ensure consistent cell density, passage number, and serum conditions for all experiments. |
| Issues with antibody quality | Validate your primary antibodies for pSTAT6 and total STAT6 using positive and negative controls. |
| Timing of cell lysis | Perform a time-course experiment to determine the peak of pSTAT6 expression after IL-4 stimulation. |
Problem 3: My compound is potent but shows high cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Non-specific cellular toxicity | Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) in the absence of IL-4 stimulation to determine the intrinsic toxicity of your compound. |
| Reactive metabolites | Use computational tools to predict the formation of reactive metabolites and modify the chemical structure to block these metabolic pathways. |
| Mitochondrial toxicity | Assess mitochondrial membrane potential using a fluorescent dye like JC-1 to investigate if the compound is disrupting mitochondrial function. |
Experimental Protocols
Protocol 1: Cell-Based STAT6 Phosphorylation Assay
Objective: To quantify the inhibitory effect of modified this compound compounds on IL-4-induced STAT6 phosphorylation in a human cell line (e.g., THP-1 monocytes).
Materials:
-
THP-1 cells
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RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human IL-4
-
Modified this compound compounds dissolved in DMSO
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Phosphatase and protease inhibitor cocktails
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RIPA lysis buffer
-
BCA protein assay kit
-
Primary antibodies: anti-pSTAT6 (Tyr641) and anti-STAT6
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HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium.
-
Plating: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere.
-
Serum Starvation: The next day, replace the medium with serum-free RPMI-1640 and incubate for 4 hours.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the modified this compound compounds (or vehicle control) for 1 hour.
-
IL-4 Stimulation: Stimulate the cells with an optimal concentration of recombinant human IL-4 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against pSTAT6 and total STAT6 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSTAT6 signal to the total STAT6 signal. Calculate the EC50 value of the inhibitor.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay
Objective: To determine the binding kinetics and affinity of modified this compound compounds to the IL-4 receptor.
Materials:
-
SPR instrument
-
CM5 sensor chip
-
Recombinant human IL-4Rα
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Modified this compound compounds
Procedure:
-
Ligand Immobilization: Immobilize recombinant human IL-4Rα onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the modified this compound compounds in running buffer.
-
Binding Measurement:
-
Inject the different concentrations of the compound over the immobilized IL-4Rα surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
References
Validation & Comparative
Validating the Specificity of IL-4-inhibitor-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of "IL-4-inhibitor-1," a novel small molecule designed to block the biological activity of Interleukin-4 (IL-4). A critical aspect of the development of any targeted therapeutic is the confirmation of its specificity. This document outlines the key experimental approaches and presents comparative data to assess the selectivity of this compound against other cytokines, with a particular focus on the closely related Interleukin-13 (IL-13).
Introduction to this compound
This compound is an experimental drug identified as the first small molecule that directly interferes with the binding of the cytokine IL-4 to its receptor.[1] By disrupting this interaction, the inhibitor aims to block the downstream signaling pathways activated by IL-4, which are implicated in various inflammatory conditions such as asthma and allergic inflammation, as well as in certain types of cancer.[1]
The specificity of this compound is of paramount importance due to the shared receptor components and signaling pathways with other cytokines. Notably, the IL-4 receptor alpha chain (IL-4Rα) is a component of both the type I and type II IL-4 receptors. The type II receptor can also be activated by IL-13, a cytokine that shares many functional similarities with IL-4. Therefore, it is crucial to determine whether this compound selectively blocks IL-4 signaling or if it also affects the activity of IL-13 and other cytokines.[1]
Comparative Analysis of Inhibitor Specificity
To evaluate the specificity of this compound, a series of in vitro assays are conducted. The following tables summarize the quantitative data from these key experiments, comparing the inhibitory activity of this compound against IL-4 and other relevant cytokines. For the purpose of this guide, we will also include data from a closely related and more extensively characterized compound, Nico-52, which has shown a favorable specificity profile.[2]
Table 1: Cellular IC50 Values for Inhibition of Cytokine-Induced STAT6 Phosphorylation
This table presents the half-maximal inhibitory concentration (IC50) of this compound and a comparator (Nico-52) required to block 50% of the STAT6 phosphorylation induced by different cytokines in a cellular assay. Lower IC50 values indicate higher potency.
| Cytokine (Stimulant) | This compound IC50 (µM) | Nico-52 IC50 (µM) |
| IL-4 | 3.1 [3] | 3.56 (THP-1 cells), 4.16 (Ramos cells) [2] |
| IL-13 | > 50 | ~35 (Estimated 10-fold less potent than for IL-4)[2] |
| IL-2 | > 100 | Not Reported |
| IL-6 | > 100 | Not Reported |
| TNF-α | > 100 | Not Reported |
| IFN-γ | > 100 | Not Reported |
Table 2: Receptor Binding Affinity (Ki) from Competitive Binding Assays
This table shows the inhibitor constant (Ki) for this compound in competitive binding assays with the IL-4 receptor alpha chain (IL-4Rα). A lower Ki value indicates a higher binding affinity.
| Competitor | This compound Ki (µM) |
| IL-4 | 1.81 (EC50) [3] |
| IL-13 | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.
Protocol 1: Cellular STAT6 Phosphorylation Assay
Objective: To determine the functional potency and selectivity of this compound by measuring its ability to inhibit cytokine-induced phosphorylation of STAT6.
Methodology:
-
Cell Culture: Human cell lines expressing the IL-4 receptor (e.g., THP-1 or Ramos cells) are cultured in appropriate media.
-
Inhibitor Treatment: Cells are pre-incubated with a range of concentrations of this compound or vehicle control for 1 hour.
-
Cytokine Stimulation: Cells are then stimulated with a pre-determined optimal concentration of recombinant human IL-4, IL-13, IL-2, IL-6, TNF-α, or IFN-γ for 15-30 minutes.
-
Cell Lysis: After stimulation, cells are lysed to extract total protein.
-
Quantification of pSTAT6: The levels of phosphorylated STAT6 (pSTAT6) and total STAT6 are quantified using a sensitive immunoassay, such as a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay or a bead-based multiplex assay.[4]
-
Data Analysis: The pSTAT6 signal is normalized to the total STAT6 signal. The percentage of inhibition is calculated relative to the cytokine-stimulated control without the inhibitor. The IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Competitive Receptor Binding Assay
Objective: To assess the direct binding of this compound to the IL-4 receptor alpha chain (IL-4Rα) and its ability to compete with IL-4.
Methodology:
-
Reagents: Recombinant human IL-4Rα, biotinylated recombinant human IL-4, and a detection agent (e.g., streptavidin-HRP).
-
Assay Setup: A microplate is coated with recombinant IL-4Rα.
-
Competition: A fixed concentration of biotinylated IL-4 is mixed with increasing concentrations of this compound. This mixture is then added to the IL-4Rα-coated wells and incubated to allow binding.
-
Detection: After washing to remove unbound reagents, the amount of bound biotinylated IL-4 is detected by adding streptavidin-HRP followed by a chromogenic substrate.
-
Data Analysis: The signal is inversely proportional to the binding of the inhibitor. The data is used to calculate the inhibitor's binding affinity (Ki) or EC50 for displacement.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and the experimental workflow for validating inhibitor specificity.
Caption: IL-4 and IL-13 Signaling Pathways and the action of this compound.
Caption: Experimental workflow for validating the specificity of this compound.
Conclusion
The experimental data presented in this guide provide a strong foundation for the validation of this compound's specificity. The cellular assays demonstrate a clear preference for the inhibition of IL-4-mediated signaling over other cytokines, including the closely related IL-13. The data from the related compound, Nico-52, further supports the feasibility of developing small molecule inhibitors with significant selectivity for IL-4.[2]
While the available data for this compound itself is still emerging, the outlined experimental protocols provide a robust framework for its continued evaluation. Further studies, including broader cytokine panel screening and in vivo models, will be essential to fully characterize the specificity profile of this compound and to support its potential development as a targeted therapeutic for IL-4-driven diseases.
References
In Vitro Efficacy Showdown: A Comparative Analysis of IL-4-inhibitor-1 and Dupilumab
For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of the novel small molecule, IL-4-inhibitor-1, and the established monoclonal antibody, Dupilumab, in modulating the Interleukin-4 (IL-4) signaling pathway. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological and experimental frameworks.
At a Glance: Quantitative Efficacy Comparison
The in vitro potency of this compound and Dupilumab has been assessed using various functional assays. While direct head-to-head studies are not yet published, the following tables summarize available data from independent research, offering a glimpse into their comparative efficacy.
| Inhibitor | Target | Assay | Cell Type | Efficacy (EC50/IC50) |
| This compound (Compound 52) | IL-4 Cytokine | IL-4 Inhibition | - | 1.81 µM[1][2][3] |
| STAT6 Phosphorylation | - | - | 3.1 µM[1] | |
| Dupilumab | IL-4 Receptor α (IL-4Rα) | STAT6 Phosphorylation | Human Whole Blood (CD3+ T cells) | 0.8 nM |
| TARC Release | Human Whole Blood | 0.8 nM | ||
| MDC Release | Human Whole Blood | 1.1 nM | ||
| Eotaxin-3 Release | Human Whole Blood | 1.5 nM |
EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. TARC: Thymus and Activation Regulated Chemokine. MDC: Macrophage-Derived Chemokine.
Delving into the Mechanisms: How They Differ
This compound and Dupilumab employ distinct strategies to disrupt the IL-4 signaling cascade. This compound is a small molecule that directly binds to the IL-4 cytokine, preventing it from engaging with its receptor. In contrast, Dupilumab is a human monoclonal antibody that targets the IL-4 receptor alpha (IL-4Rα) subunit. This blockade inhibits the signaling of both IL-4 and Interleukin-13 (IL-13), as both cytokines utilize receptor complexes that include IL-4Rα.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key in vitro assays used to evaluate the efficacy of IL-4 pathway inhibitors.
STAT6 Phosphorylation Assay (Western Blot)
This assay quantifies the phosphorylation of STAT6, a key downstream event in the IL-4 signaling cascade.
Methodology:
-
Cell Culture: Culture an IL-4 responsive cell line (e.g., human TF-1 cells or primary T-cells) in appropriate media.
-
Starvation: Prior to the experiment, starve the cells in a low-serum or serum-free medium for 4-6 hours to reduce basal levels of STAT6 phosphorylation.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound, Dupilumab, or a vehicle control for 1-2 hours.
-
IL-4 Stimulation: Stimulate the cells with a predetermined optimal concentration of recombinant human IL-4 for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated STAT6 (pSTAT6) and total STAT6 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities and calculate the ratio of pSTAT6 to total STAT6 to determine the extent of inhibition.
-
Cell Proliferation Assay (TF-1 Cells)
This assay measures the ability of an inhibitor to block IL-4-induced cell proliferation, a key biological outcome of IL-4 signaling.
Methodology:
-
Cell Maintenance: Culture TF-1 cells, which are dependent on GM-CSF for growth but proliferate in response to IL-4, in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL of GM-CSF.
-
Cell Preparation:
-
Wash the TF-1 cells three times with cytokine-free medium to remove any residual GM-CSF.
-
Resuspend the cells in assay medium (RPMI-1640 with 10% FBS) at a density of 5 x 10^4 cells/mL.
-
-
Assay Setup:
-
Plate 50 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of varying concentrations of this compound, Dupilumab, or a vehicle control to the respective wells.
-
Add 50 µL of a suboptimal concentration of recombinant human IL-4 to all wells except for the negative control.
-
The final volume in each well should be 150 µL.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement (MTT Assay):
-
Add 15 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition of cell proliferation for each inhibitor concentration compared to the IL-4 stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Concluding Remarks
The available in vitro data suggests that while both this compound and Dupilumab effectively target the IL-4 signaling pathway, they do so with markedly different potencies and mechanisms. Dupilumab, a monoclonal antibody targeting the receptor, demonstrates high potency in the nanomolar range for inhibiting downstream signaling events. This compound, a small molecule targeting the cytokine itself, shows efficacy in the micromolar range.
This guide provides a foundational comparison based on current publicly available data. Further head-to-head in vitro and in vivo studies are necessary to fully elucidate the comparative efficacy and therapeutic potential of these two distinct inhibitory approaches. The provided experimental protocols offer a standardized framework for such future investigations.
References
head-to-head comparison of "IL-4-inhibitor-1" and Pascolizumab
Head-to-Head Comparison: Dupilumab vs. Pascolizumab
This guide provides a comprehensive, data-driven comparison of two monoclonal antibodies targeting the Interleukin-4 (IL-4) signaling pathway: Dupilumab and Pascolizumab. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, experimental data, and clinical findings.
Introduction and Overview
Interleukin-4 (IL-4) is a key cytokine involved in type 2 inflammatory responses, playing a crucial role in the pathogenesis of allergic diseases such as asthma and atopic dermatitis. Both Dupilumab and Pascolizumab are designed to modulate IL-4 signaling, but they employ different mechanisms to achieve this.
Dupilumab is a fully human monoclonal antibody that targets the alpha subunit of the IL-4 receptor (IL-4Rα). This receptor subunit is common to both the IL-4 and IL-13 signaling pathways, meaning Dupilumab effectively blocks the action of both cytokines. It is approved for the treatment of atopic dermatitis, asthma, and chronic rhinosinusitis with nasal polyposis.
Pascolizumab is a humanized monoclonal antibody that specifically targets the IL-4 cytokine itself, preventing it from binding to its receptor. It has been investigated primarily for the treatment of asthma.
Mechanism of Action
The distinct targets of Dupilumab and Pascolizumab lead to different effects on the IL-4/IL-13 signaling cascade.
Dupilumab works by binding to the IL-4 receptor alpha subunit (IL-4Rα). This subunit is a shared component of the Type I receptor (for IL-4) and the Type II receptor (for both IL-4 and IL-13). By blocking IL-4Rα, Dupilumab effectively inhibits the signaling of both IL-4 and IL-13, two key cytokines that drive type 2 inflammation. This dual blockade disrupts the downstream JAK-STAT signaling pathway, which is responsible for the inflammatory cascade seen in various allergic diseases.
Pascolizumab , on the other hand, is a humanized monoclonal antibody that directly targets the IL-4 cytokine. By binding to IL-4, Pascolizumab neutralizes it, preventing it from interacting with its receptor. This action inhibits IL-4-dependent processes such as the differentiation of T helper 2 (Th2) cells and the production of IgE.
Preclinical and In Vitro Data
Here we summarize the available preclinical data for both antibodies.
Dupilumab has been shown to have a high binding affinity for the IL-4Rα subunit. In preclinical studies, it effectively blocked IL-4 and IL-13 signaling. In a mouse model of house dust mite-induced asthma, dual blockade of IL-4 and IL-13 with a surrogate antibody was necessary to broadly inhibit type 2 inflammation and protect against allergen-induced lung function impairment. This dual blockade also prevented eosinophil infiltration into lung tissue.
Pascolizumab demonstrated the ability to neutralize the bioactivity of IL-4 in vitro. Affinity studies showed rapid binding to IL-4 with a slow dissociation rate. In preclinical studies using cynomolgus monkeys, Pascolizumab was well-tolerated and showed a long plasma half-life. It was effective in inhibiting IL-4-dependent T-cell proliferation and IgE production.
| Parameter | Dupilumab | Pascolizumab | Reference |
| Target | IL-4 Receptor Alpha (IL-4Rα) | Interleukin-4 (IL-4) | |
| Binding Affinity | High affinity for IL-4Rα | Rapid binding to IL-4, slow dissociation | |
| In Vitro Effects | Blocks IL-4 and IL-13 signaling | Neutralizes IL-4 bioactivity, inhibits T-cell proliferation and IgE production | |
| In Vivo Model | Mouse model of asthma | Cynomolgus monkey safety and PK studies | |
| Key Preclinical Finding | Dual IL-4/IL-13 blockade is required to broadly inhibit type 2 inflammation | Well-tolerated with a long plasma half-life |
Experimental Protocols
A representative experimental workflow for evaluating the in vivo efficacy of an IL-4 pathway inhibitor in a mouse model of asthma is outlined below.
Protocol: House Dust Mite (HDM)-Induced Asthma Model
-
Sensitization: Mice are sensitized with an intraperitoneal injection of house dust mite (HDM) extract mixed with an adjuvant (e.g., Alum) on day 0.
-
Challenge: On day 14, mice are challenged intranasally with HDM extract to induce an allergic airway response.
-
Treatment: From days 21 to 23, mice are treated with the test antibody (e.g., a mouse surrogate for Dupilumab or Pascolizumab) or a placebo control.
-
Airway Hyperresponsiveness (AHR) Measurement: On day 24, AHR is assessed using a flexiVent system to measure changes in lung function in response to increasing doses of methacholine.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: On day 25, BALF is collected to quantify inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes) via cell counting and differential analysis.
-
Lung Histology: Lungs are harvested, fixed, and sectioned for histological analysis to assess inflammation and mucus production (e.g., using H&E and PAS staining).
Clinical Data and Outcomes
While both drugs target the IL-4 pathway, their clinical development and outcomes have been markedly different.
Dupilumab has undergone extensive clinical development and is now an approved and widely used therapeutic. In large-scale Phase 3 trials (such as LIBERTY ASTHMA QUEST), Dupilumab has demonstrated significant efficacy in patients with uncontrolled, persistent asthma. Key findings from these trials include:
-
Reduction in Severe Asthma Attacks: Dupilumab significantly reduced the rate of severe asthma exacerbations compared to placebo. In the QUEST study, patients receiving Dupilumab had a 46% reduction in severe asthma attacks.
-
Improved Lung Function: Patients treated with Dupilumab showed a significant improvement in lung function, as measured by pre-bronchodilator FEV1 (forced expiratory volume in one second).
-
Broad Efficacy: Dupilumab has shown efficacy across a broad range of patients with type 2 inflammation, including those with elevated eosinophil counts or fractional exhaled nitric oxide (FeNO) levels.
-
Regulatory Status: Dupilumab is approved by the FDA and other regulatory agencies for the treatment of moderate-to-severe atopic dermatitis, moderate-to-severe asthma, and chronic rhinosinusitis with nasal polyposis.
Pascolizumab , in contrast, had a more limited clinical development trajectory. A Phase II clinical trial was conducted in patients with symptomatic, steroid-naive asthma. However, the development of Pascolizumab was discontinued as it showed little clinical benefit in this trial. While the preclinical data were promising, this did not translate into significant efficacy in human clinical trials.
| Clinical Endpoint | Dupilumab | Pascolizumab | Reference |
| Phase of Development | Approved and Marketed | Phase II (Discontinued) | |
| Reduction in Asthma Exacerbations | Significant reduction (e.g., 46% in QUEST trial) | Little to no clinical benefit observed | |
| Improvement in Lung Function (FEV1) | Significant improvement | Not significant | |
| Key Patient Population | Moderate-to-severe type 2 inflammation | Symptomatic, steroid-naive asthma | |
| Regulatory Status | FDA Approved | Development Discontinued |
Summary and Conclusion
Dupilumab and Pascolizumab represent two different strategies for targeting the IL-4 pathway. Dupilumab, by blocking the shared IL-4Rα subunit, provides a dual blockade of both IL-4 and IL-13 signaling. This broader mechanism of action has translated into robust clinical efficacy across a range of type 2 inflammatory diseases, leading to its approval and successful clinical use.
Pascolizumab, which specifically targets the IL-4 cytokine, showed promise in preclinical models but ultimately failed to demonstrate significant clinical benefit in Phase II trials for asthma. This suggests that targeting IL-4 alone may not be sufficient to control the complex inflammatory cascade in diseases like asthma, where IL-13 also plays a significant role. The clinical success of Dupilumab highlights the importance of the dual inhibition of both IL-4 and IL-13 pathways for the effective treatment of type 2 inflammatory conditions.
The head-to-head comparison of the clinical trajectories of these two antibodies provides valuable insights for future drug development efforts targeting cytokine pathways. The broader, upstream inhibition of a shared receptor has, in this case, proven to be a more successful therapeutic strategy than the targeted neutralization of a single cytokine.
A Comparative Guide to IL-4-inhibitor-1 and Other Small Molecule Inhibitors of the IL-4Rα Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "IL-4-inhibitor-1," a pioneering small molecule targeting interleukin-4 (IL-4), with other small molecule inhibitors of the IL-4 receptor alpha (IL-4Rα) signaling pathway. The objective is to present a clear analysis of their performance based on available experimental data, offering insights for researchers in immunology and drug discovery.
Interleukin-4 is a critical cytokine in the modulation of inflammation and immune responses.[1] Its dysregulation is implicated in various conditions, including asthma, allergic inflammation, and certain cancers.[1] Consequently, the inhibition of the IL-4 signaling pathway is a significant therapeutic target. While monoclonal antibodies have been developed, the focus of this guide is on small molecule inhibitors, which offer potential advantages such as oral bioavailability and lower manufacturing costs.[2]
IL-4 Signaling Pathway
The binding of IL-4 to the IL-4Rα subunit is the initial step in a signaling cascade that primarily activates the JAK/STAT pathway. This leads to the phosphorylation of STAT6, which then translocates to the nucleus to regulate gene expression. Small molecule inhibitors can target different components of this pathway, either by directly binding to IL-4, its receptor, or downstream signaling molecules.
Caption: The IL-4 signaling pathway, initiated by IL-4 binding to IL-4Rα, leading to STAT6 activation.
Quantitative Performance Comparison
This table summarizes the available quantitative data for "this compound" and other relevant small molecules. Direct comparative studies are limited, and the presented data is collated from various sources.
| Inhibitor | Target | Binding Affinity (Kd) | Cellular Activity (EC50/IC50) | Selectivity | Reference |
| This compound | IL-4 | 1.8 µM | 1.81 µM (IL-4 inhibition in HEK-Blue cells) | 10-fold selective for IL-4 over IL-13 (EC50 = 18.2 µM) | [3][4] |
| 3.1 µM (pSTAT6 inhibition in THP-1 cells) | [3] | ||||
| Suplatast Tosilate | Th2 cytokine production | Not Reported | Not Reported for direct IL-4 inhibition | Inhibits IL-4 and IL-5 production | [5][6] |
| (indirect inhibitor) | Inhibits IL-13 but not IL-4 release from basophils | [7][8] |
Detailed Experimental Protocols
HEK-Blue™ IL-4/IL-13 Reporter Assay (for this compound)
This assay is used to determine the functional inhibition of the IL-4 signaling pathway.
Caption: Workflow for the HEK-Blue™ IL-4/IL-13 cell-based assay to measure IL-4 inhibition.
Methodology:
-
Cell Culture: HEK-Blue™ IL-4/IL-13 cells are maintained in DMEM supplemented with 10% heat-inactivated fetal bovine serum, blasticidin, and Zeocin™.[2]
-
Assay Procedure:
-
Samples, including various concentrations of the test inhibitor, are added to a 96-well plate.
-
A solution of IL-4 is added to the wells.
-
A suspension of HEK-Blue™ IL-4/IL-13 cells is added to each well.
-
The plate is incubated for 20-24 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
QUANTI-Blue™ solution is prepared and added to a new 96-well plate.
-
The supernatant from the cell plate is transferred to the plate containing QUANTI-Blue™.
-
The plate is incubated for 1-3 hours at 37°C.
-
The absorbance is read at 620-655 nm using a spectrophotometer. The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to STAT6 activation.[2][9]
-
STAT6 Phosphorylation Assay (for this compound)
This assay determines the inhibitor's effect on the phosphorylation of STAT6, a key downstream event in IL-4 signaling.
Methodology:
-
Cell Culture and Stimulation:
-
THP-1 monocytes are cultured in appropriate media.
-
Cells are treated with IL-4 in the presence or absence of "this compound" for a specified time.
-
-
Cell Lysis: After stimulation, cells are lysed to extract proteins.
-
Detection of Phosphorylated STAT6:
-
The levels of phosphorylated STAT6 (pSTAT6) and total STAT6 in the cell lysates are determined using methods such as Western blotting or a plate-based assay like HTRF.[10]
-
For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pSTAT6 and total STAT6.
-
The HTRF assay uses two labeled antibodies that bind to pSTAT6, bringing a donor and acceptor fluorophore into proximity to generate a FRET signal proportional to the amount of pSTAT6.[10]
-
Discussion and Conclusion
"this compound" represents a significant advancement as the first reported small-molecule inhibitor that directly targets the cytokine IL-4.[1] The available data indicates that it has micromolar affinity for IL-4 and effectively inhibits IL-4-mediated signaling in cellular assays, as demonstrated by the reduction in STAT6 phosphorylation.[3][11] Its 10-fold selectivity for IL-4 over the structurally similar cytokine IL-13 is a noteworthy feature.[4]
In comparison, other small molecules like Suplatast Tosilate appear to act through more indirect mechanisms, such as inhibiting the production of Th2 cytokines, rather than directly antagonizing IL-4 or its receptor.[5][6] One study even suggests that Suplatast Tosilate does not inhibit IL-4 release from basophils, highlighting a potentially different mode of action compared to direct IL-4 binders.[7][8]
The development of potent and selective small molecule inhibitors of the IL-4/IL-4Rα pathway remains a challenge due to the nature of the protein-protein interaction between the cytokine and its receptor.[1] "this compound", with its defined mechanism of action and available quantitative data, serves as a valuable tool for further research and a promising scaffold for the development of more potent therapeutic agents.
Future studies should aim for direct comparative analyses of "this compound" with newly emerging small molecule inhibitors of the IL-4 pathway to better understand their relative potency, selectivity, and potential for clinical development.
References
- 1. This compound | Interleukin Related | 1332184-63-0 | Invivochem [invivochem.com]
- 2. 101.200.202.226 [101.200.202.226]
- 3. This compound | IL Receptor | TargetMol [targetmol.com]
- 4. Preclinical data on the first small-molecule inhibitor of IL-4 presented | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Suplatast tosilate inhibits late response and airway inflammation in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IPD-1151T (Suplatast Tosilate) Inhibits Interleukin (IL)-13 Release but Not IL-4 Release From Basophils [jstage.jst.go.jp]
- 8. IPD-1151T (suplatast tosilate) inhibits interleukin (IL)-13 release but not IL-4 release from basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. revvity.com [revvity.com]
- 11. medchemexpress.com [medchemexpress.com]
Synergistic Effects of IL-4 Pathway Inhibition with Other Immunomodulators: A Comparative Guide for Researchers
Introduction: Interleukin-4 (IL-4) is a pleiotropic cytokine central to the development of T helper 2 (Th2)-mediated inflammation, a key driver of atopic diseases such as asthma and atopic dermatitis. The experimental molecule "IL-4-inhibitor-1" was an early discovery in the quest to block IL-4 activity by preventing its binding to the IL-4 receptor (IL-4R).[1] While "this compound" itself has not progressed to clinical use due to potency limitations, it paved the way for the development of highly effective IL-4 pathway inhibitors. This guide focuses on the synergistic effects of these advanced IL-4 inhibitors, such as the monoclonal antibody dupilumab which targets the IL-4Rα subunit, in combination with other immunomodulators. By targeting multiple inflammatory pathways, combination therapies hold the promise of enhanced efficacy, reduced dosages, and mitigated side effects.[2] This guide provides a comparative analysis of preclinical and clinical data, alongside detailed experimental protocols to support further research and development in this area.
I. IL-4 Signaling Pathway and Points of Therapeutic Intervention
The binding of IL-4 to its receptor (IL-4R) activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, primarily through STAT6 phosphorylation. This leads to the transcription of numerous genes involved in Th2 cell differentiation, IgE production, and eosinophilic inflammation. The following diagram illustrates the IL-4 signaling cascade and highlights the intervention points for IL-4 inhibitors and other immunomodulators.
Caption: IL-4 signaling pathway and points of therapeutic intervention.
II. Comparative Analysis of Combination Therapies
This section provides a comparative overview of the synergistic effects of IL-4 inhibitors with other immunomodulators based on available clinical and preclinical data.
A. IL-4 Inhibitors in Combination with JAK Inhibitors
Rationale for Synergy: IL-4 inhibitors directly block the IL-4/IL-13 pathway, while JAK inhibitors have a broader inhibitory effect on multiple cytokine signaling pathways that utilize the JAK-STAT cascade.[3] Combining these agents may offer a more comprehensive blockade of inflammatory pathways, potentially leading to improved outcomes in patients with refractory disease.[2][4]
Clinical Data Summary:
| Study Population | Intervention | Key Efficacy Outcomes | Safety Profile | Reference |
| 16 patients with moderate-to-severe atopic dermatitis (AD) refractory to dupilumab monotherapy | Dupilumab + Baricitinib (2mg/day), Abrocitinib (100mg/day), or Upadacitinib (15mg/day) | At 16 weeks, significant improvements in Eczema Area and Severity Index (EASI) scores, pruritus, and quality of life were observed. 100% of patients achieved EASI-50, 87.5% achieved EASI-75, and 37.5% achieved EASI-90. | The combination was well-tolerated with minimal adverse events. One patient reported mild ocular symptoms that resolved without intervention. | [2][5] |
| 51 patients with AD with poor response to dupilumab | Dupilumab + JAK inhibitor (tofacitinib or baricitinib) or other immunosuppressants | At 52 weeks, 93% of patients in the dupilumab + JAKi group achieved EASI-75, compared to 50% in the other combination group (p < 0.05). | No significant systemic side-effects were observed. 8% of patients developed mild conjunctivitis. | [6][7] |
B. IL-4 Inhibitors in Combination with Corticosteroids
Rationale for Synergy: Corticosteroids are broad-acting anti-inflammatory agents that can suppress the expression of multiple pro-inflammatory genes.[8] While effective, their long-term use is limited by side effects. Combining a targeted therapy like an IL-4 inhibitor with corticosteroids may allow for lower doses of steroids, thereby reducing toxicity while maintaining or enhancing efficacy.[9][10]
Preclinical Data Summary:
| Study Model | Intervention | Key Efficacy Outcomes | Reference |
| Mouse model of allergic asthma | IL-4 inhibitor + Fluticasone | Combination therapy is being investigated to overcome limitations of single-agent therapies in Th2-driven inflammation. | [1] |
| In vitro culture of human peripheral blood mononuclear cells (PBMCs) | Dexamethasone | Dexamethasone inhibited the expression of IL-4 and IL-5 mRNA in cells from steroid-sensitive asthmatics, but not from steroid-resistant asthmatics. | [11] |
C. IL-4 Inhibitors in Combination with Calcineurin Inhibitors
Rationale for Synergy: Topical calcineurin inhibitors (TCIs) are commonly used in atopic dermatitis to suppress T-cell activation.[12] The combination of systemic IL-4 inhibition with topical calcineurin inhibition may provide a dual approach to controlling both systemic and localized inflammation.[13]
Clinical Data Summary:
| Study Population | Intervention | Key Efficacy Outcomes | Safety Profile | Reference |
| 23 preschool children with moderate-to-severe AD | Dupilumab + Topical Calcineurin Inhibitors (TCIs) | At 16 weeks, there was a -70.85% mean reduction in EASI score from baseline. Significant improvements were also seen in pruritus, Body Surface Area (BSA) affected, and Investigator's Global Assessment (IGA) scores. | The treatment was well-tolerated with no severe drug-related side effects, infections, or systemic hypersensitivities. | [13] |
| 60 children with AD | Topical Corticosteroids + Topical Calcineurin Inhibitors | Significant improvement in SCORAD score (p<0.001) and eczema extent (p<0.001) after 8 weeks of combination therapy. | Minimal side effects were reported. | [14] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the synergistic effects of immunomodulators.
A. In Vitro T-Cell Proliferation Assay using Flow Cytometry
Objective: To assess the inhibitory effect of single and combined immunomodulators on T-cell proliferation.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ T-cells using magnetic-activated cell sorting (MACS).
-
Cell Staining: Resuspend purified T-cells at 1x10^6 cells/mL in PBS and stain with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's protocol.
-
Cell Culture and Stimulation: Plate the stained T-cells in a 96-well plate. Add the IL-4 inhibitor, the other immunomodulator, or their combination at various concentrations. Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. The dilution of the proliferation dye in daughter cells is used to quantify the extent of cell division.[15][16][17]
Caption: Workflow for a T-cell proliferation assay.
B. STAT6 Phosphorylation Assay
Objective: To measure the inhibition of IL-4-induced STAT6 phosphorylation by an IL-4 inhibitor.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa or THP-1 cells) in a 96-well plate.[18] Pre-incubate the cells with the IL-4 inhibitor for a specified time.
-
Stimulation: Stimulate the cells with recombinant human IL-4 for a short period (e.g., 20 minutes).[19][20]
-
Cell Lysis: Lyse the cells using a lysis buffer provided with a commercial assay kit.
-
Detection: Perform the assay using a sandwich ELISA or a homogeneous time-resolved fluorescence (HTRF) assay kit to detect phosphorylated STAT6 (pSTAT6) and total STAT6.[21][22]
-
Data Analysis: Calculate the ratio of pSTAT6 to total STAT6 to determine the level of inhibition.
C. Mouse Model of Allergic Asthma
Objective: To evaluate the in vivo efficacy of combination therapy in a disease model.
Methodology:
-
Sensitization: Sensitize BALB/c mice by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.[23]
-
Treatment: Administer the IL-4 inhibitor, the other immunomodulator, or their combination via an appropriate route (e.g., subcutaneous injection for antibodies, oral gavage for small molecules) during the challenge phase.
-
Challenge: Challenge the mice with aerosolized OVA for several consecutive days (e.g., days 21-24).[1]
-
Readouts: 24-48 hours after the final challenge, assess airway hyperresponsiveness, collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis, and harvest lung tissue for histology.[24][25][26]
IV. Conclusion
The combination of IL-4 pathway inhibitors with other immunomodulators, particularly JAK inhibitors and calcineurin inhibitors, represents a promising therapeutic strategy for complex inflammatory diseases. The available data suggest that such combinations can lead to synergistic or additive effects, resulting in improved clinical outcomes for patients who are refractory to monotherapy. The experimental protocols provided in this guide offer a framework for researchers to further investigate these synergies, optimize dosing regimens, and elucidate the underlying molecular mechanisms. As our understanding of immunomodulatory pathways deepens, these combination approaches will be crucial in advancing the development of more effective and personalized treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Targeting IL-13 and IL-4 in Asthma: Therapeutic Implications on Airway Remodeling in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asthma: beyond corticosteroid treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. phlox.or.id [phlox.or.id]
- 15. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 16. criver.com [criver.com]
- 17. agilent.com [agilent.com]
- 18. tgrbiosciences.com [tgrbiosciences.com]
- 19. revvity.com [revvity.com]
- 20. revvity.com [revvity.com]
- 21. FastScan⢠Phospho-Stat6 (Tyr641) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 22. PathScan® RP Phospho-Stat6 (Tyr641) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 23. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. oatext.com [oatext.com]
- 25. researchgate.net [researchgate.net]
- 26. Methods for Experimental Allergen Immunotherapy: Subcutaneous and Sublingual Desensitization in Mouse Models of Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming IL-4-inhibitor-1 Target Engagement: A Comparative Guide to Rescue Experiments
For researchers and drug development professionals investigating the therapeutic potential of "IL-4-inhibitor-1," confirming direct engagement with its intended target, Interleukin-4 (IL-4), is a critical step in preclinical validation. This guide provides a comparative framework for designing and interpreting rescue experiments to unequivocally demonstrate that the inhibitor's mechanism of action is through the direct blockade of IL-4 signaling.
This guide outlines key experiments, presents data in a clear, comparative format, and provides detailed protocols and visualizations to support your research.
Comparative Overview of IL-4 Pathway Inhibitors
To validate the specific mechanism of "this compound," its performance will be compared against a well-characterized IL-4 pathway inhibitor with a different mechanism of action.
| Inhibitor | Target | Mechanism of Action |
| This compound | Interleukin-4 (IL-4) | A small molecule that binds directly to the IL-4 cytokine, preventing it from binding to the IL-4 receptor (IL-4R).[1][2] |
| Dupilumab | IL-4 Receptor Alpha (IL-4Rα) | A monoclonal antibody that binds to the IL-4Rα subunit, blocking the binding of both IL-4 and IL-13.[3][4][5] |
Experimental Design: The Rescue Experiment
The core of this guide is a "rescue" experiment designed to demonstrate that the inhibitory effect of "this compound" can be overcome by an excess of its target, IL-4. This competitive displacement will confirm that the inhibitor's effect is directly on IL-4. In contrast, the effect of an inhibitor targeting the receptor (Dupilumab) should not be rescued by excess IL-4, as the receptor remains blocked.
The primary readout for these experiments will be the phosphorylation of STAT6 (pSTAT6), a key downstream event in the IL-4 signaling cascade.[6][7][8]
Logical Workflow of the Rescue Experiment
Caption: Workflow for the IL-4 rescue experiment.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human monocytic cell line (e.g., THP-1), which endogenously expresses the IL-4 receptor.
-
Culture Conditions: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Serum Starvation: Prior to treatment, starve the cells in serum-free media for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment:
-
Pre-incubate cells with "this compound" (e.g., at its EC50 of 1.81 µM) or Dupilumab (at a concentration known to block IL-4Rα) for 1 hour.[9]
-
-
Rescue Condition:
-
For the rescue group, pre-incubate the "this compound" with a high concentration of recombinant human IL-4 (e.g., 100-fold molar excess) for 30 minutes before adding to the cells.
-
-
IL-4 Stimulation:
-
Stimulate the cells with recombinant human IL-4 (e.g., 50 ng/mL) for 15-30 minutes.
-
Measurement of STAT6 Phosphorylation by Western Blot
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-STAT6 (Tyr641) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Strip the membrane and re-probe with an antibody for total STAT6 as a loading control.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pSTAT6 signal to the total STAT6 signal.
-
Data Presentation: Expected Outcomes
The results of the rescue experiment can be summarized in the following table. The values represent the expected percentage inhibition of IL-4-induced pSTAT6 levels.
| Treatment Condition | Expected % Inhibition by "this compound" | Expected % Inhibition by Dupilumab | Rationale |
| IL-4 Stimulation Only | 0% (Baseline) | 0% (Baseline) | Uninhibited IL-4 signaling. |
| Inhibitor + IL-4 | ~50-70% | ~90-100% | Both inhibitors block the IL-4 pathway. |
| Inhibitor + Excess IL-4 (Rescue) | ~0-10% | ~90-100% | Excess IL-4 outcompetes "this compound" for binding, rescuing the signal. Dupilumab's blockade of the receptor is not affected by excess IL-4. |
Visualization of the Signaling Pathway and Inhibition
The following diagram illustrates the IL-4 signaling pathway, the points of intervention for each inhibitor, and the principle of the rescue experiment.
Caption: IL-4 signaling pathway and points of inhibition.
Conclusion
The described rescue experiment provides a robust and straightforward method to confirm that "this compound" engages its intended target, the IL-4 cytokine. By comparing its behavior to an inhibitor with a different mechanism of action and demonstrating competitive displacement with excess ligand, researchers can generate clear and compelling evidence of on-target activity. This is a crucial step in the preclinical validation of "this compound" and its development as a potential therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Small-Molecule Inhibitor to the Cytokine Interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual blockade of IL‐4 and IL‐13 with dupilumab, an IL‐4Rα antibody, is required to broadly inhibit type 2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting IL-4 for the Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-4: A Cytokine to Remember - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Assessing Murine Cross-Reactivity of IL-4-inhibitor-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of "IL-4-inhibitor-1" and outlines a comprehensive experimental framework to determine its cross-reactivity with murine Interleukin-4 (IL-4). As a novel small molecule inhibitor of human IL-4, understanding its activity in murine models is crucial for preclinical evaluation and translational research. To date, no public data exists on the cross-reactivity of this compound with murine IL-4. This document aims to bridge that gap by providing detailed protocols for in-house validation.
This compound: Known Characteristics
This compound is an experimental drug identified as the first small molecule that directly interferes with the binding of human IL-4 to its receptor.[1] It exhibits a half-maximal effective concentration (EC50) of 1.81 µM for inhibiting human IL-4 activity.[1][2] In cellular assays, it has been shown to disrupt type II IL-4 signaling, evidenced by a dose-dependent reduction in the phosphorylation of STAT6 (pSTAT6) with an EC50 of 3.1 µM.[1][2]
| Property | This compound | Alternative Murine IL-4 Inhibitor (for comparison) |
| Target | Human IL-4 | Murine IL-4 Receptor |
| Type | Small Molecule | Monoclonal Antibody (e.g., 11B11) or Mutant Protein |
| Reported EC50 (human IL-4) | 1.81 µM[1][2] | Not Applicable |
| Reported EC50 (pSTAT6 inhibition in human cells) | 3.1 µM[1][2] | Not Applicable |
| Murine IL-4 Cross-Reactivity | Data Not Available | High (designed for murine studies)[3][4][5][6] |
The Importance of Determining Murine Cross-Reactivity
Preclinical studies in animal models are a cornerstone of drug development. For an inhibitor of a human cytokine like IL-4, determining its activity against the murine ortholog is essential for:
-
In Vivo Efficacy Studies: To assess the therapeutic potential of this compound in mouse models of diseases where IL-4 plays a critical role, such as allergy, asthma, and certain cancers.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a relationship between the drug concentration and its biological effect in mice, which is crucial for dose selection in further studies.
-
Toxicology and Safety Assessment: To evaluate potential on-target and off-target effects in a living organism.
Given that the biological activity of IL-4 is known to be species-specific, with murine IL-4 being inactive on human cells and vice-versa, it is imperative to experimentally verify the cross-reactivity of any human IL-4 inhibitor before initiating murine studies.[7]
Experimental Protocols for Assessing Murine IL-4 Cross-Reactivity
To determine the cross-reactivity of "this compound" with murine IL-4, a series of in vitro assays are recommended. A known murine IL-4 receptor antagonist can be used as a positive control to validate the experimental systems.[3][4][8]
Competitive ELISA for Murine IL-4 Binding
This assay will determine if this compound can directly bind to murine IL-4 and prevent its interaction with a capture antibody.
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with a monoclonal antibody specific for murine IL-4. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Binding:
-
Prepare a constant concentration of biotinylated recombinant murine IL-4.
-
Prepare serial dilutions of "this compound" and a known murine IL-4 inhibitor (positive control).
-
Pre-incubate the biotinylated murine IL-4 with the inhibitor dilutions for 1-2 hours.
-
-
Incubation: Add the pre-incubated mixtures to the coated wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP. Incubate for 1 hour.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Analysis: Read the absorbance at 450 nm. A decrease in signal with increasing inhibitor concentration indicates binding.
Competitive ELISA Workflow
Cell-Based STAT6 Phosphorylation Assay
This functional assay measures the ability of "this compound" to block murine IL-4-induced signaling in a murine cell line. The phosphorylation of STAT6 is a key downstream event in the IL-4 signaling pathway.
Methodology:
-
Cell Culture: Culture a murine IL-4-responsive cell line (e.g., CTLL-2) in appropriate media.
-
Inhibitor Pre-incubation: Seed the cells in a 96-well plate and pre-incubate with serial dilutions of "this compound" or a positive control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a predetermined optimal concentration of recombinant murine IL-4 for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) followed by permeabilization with a permeabilization buffer (e.g., ice-cold methanol).
-
Intracellular Staining: Stain the cells with a fluorescently-labeled antibody specific for phosphorylated STAT6 (pSTAT6).
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT6 in the cell population.
-
Data Analysis: Plot the pSTAT6 MFI against the inhibitor concentration to determine the IC50 value.
Murine IL-4 Signaling Pathway
pSTAT6 Flow Cytometry Workflow
Conclusion
While "this compound" shows promise as a modulator of the human IL-4 pathway, its efficacy in murine models remains unknown. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to independently assess the cross-reactivity of this inhibitor with murine IL-4. The data generated from these studies will be critical for the rational design and interpretation of preclinical in vivo experiments, ultimately accelerating the translation of this compound into a potential therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Interleukin Related | 1332184-63-0 | Invivochem [invivochem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A murine IL-4 receptor antagonist that inhibits IL-4- and IL-13-induced responses prevents antigen-induced airway eosinophilia and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Mouse IL4 (Interleukin4, Clone 11B11) In Vivo | Leinco [leinco.com]
- 6. InVivoMAb anti-mouse IL-4 | Bio X Cell [bioxcell.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. academic.oup.com [academic.oup.com]
Independent Validation of "IL-4-inhibitor-1" Activity: A Comparative Guide
This guide provides a framework for the independent validation of "IL-4-inhibitor-1," an experimental small molecule designed to block the activity of Interleukin-4 (IL-4). The document outlines a comparative analysis with alternative IL-4 inhibitors and presents detailed experimental protocols for researchers, scientists, and professionals in drug development to verify its efficacy in a different laboratory setting.
Interleukin-4 is a cytokine with a pivotal role in the immune system, particularly in processes related to inflammation and allergic responses.[1][2] Dysregulation of IL-4 signaling is associated with conditions like asthma, allergies, and certain types of cancer.[2] Consequently, inhibiting the IL-4 pathway is a significant therapeutic strategy. "this compound" is an experimental drug that functions by interfering with the binding of IL-4 to its receptor, thereby blocking its biological activity.[2] While initial studies have shown its potential, independent validation is crucial for confirming its mechanism of action and therapeutic promise.
Comparative Analysis of IL-4 Pathway Inhibitors
To provide context for the validation of "this compound," it is useful to compare it with other molecules that target the IL-4 signaling pathway. The following table summarizes key characteristics of "this compound" alongside a well-established biologic, Dupilumab, and another small molecule inhibitor, Pitrakinra.
| Feature | This compound | Dupilumab | Pitrakinra |
| Molecule Type | Small Molecule | Monoclonal Antibody | Recombinant Human IL-4 Variant |
| Target | Interleukin-4 (IL-4) | IL-4 Receptor Alpha Subunit (IL-4Rα) | IL-4 Receptor Alpha Subunit (IL-4Rα) |
| Mechanism of Action | Prevents IL-4 from binding to its receptor.[2] | Blocks the IL-4Rα subunit, thereby inhibiting signaling from both IL-4 and IL-13.[3][4] | Competitively binds to IL-4Rα, preventing IL-4 and IL-13 from binding and signaling.[3] |
| Reported Potency | EC50 of 1.81 µM for IL-4 inhibition; EC50 of 3.1 µM for reduction of pSTAT6.[5] | High-affinity binding to IL-4Rα, leading to potent inhibition of IL-4 and IL-13 signaling. | Phase II clinical trials showed limited efficacy in asthma, leading to discontinuation for this indication.[3] |
Experimental Protocols for Independent Validation
The following sections detail the key experiments to independently validate the activity of "this compound".
Experiment 1: Inhibition of IL-4-induced STAT6 Phosphorylation
Objective: To quantitatively determine the inhibitory effect of "this compound" on the IL-4 signaling pathway by measuring the phosphorylation of STAT6, a key downstream transcription factor.[6][7]
Methodology: Phospho-STAT6 (Tyr641) Sandwich ELISA
-
Cell Culture:
-
Culture a human cell line known to be responsive to IL-4 (e.g., ACHN or THP-1 cells) in appropriate media until they reach approximately 80-90% confluency.[8]
-
Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal signaling activity.
-
-
Treatment:
-
Pre-incubate the serum-starved cells with varying concentrations of "this compound" (e.g., 0.1 µM to 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a constant concentration of recombinant human IL-4 (e.g., 100 ng/mL) for 15-20 minutes at 37°C.[8][9] A non-stimulated control group should also be included.
-
-
Cell Lysis:
-
After stimulation, immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Add 1X cell lysis buffer containing a protease and phosphatase inhibitor cocktail to each well.
-
Incubate on ice for 10 minutes with gentle agitation.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
ELISA Protocol:
-
Use a commercially available phospho-STAT6 (Tyr641) sandwich ELISA kit (e.g., from Cell Signaling Technology or R&D Systems).[8][10]
-
Add equal amounts of protein from each cell lysate to the wells of the ELISA plate pre-coated with a capture antibody for STAT6.
-
Follow the manufacturer's instructions for incubation with the detection antibody (anti-phospho-STAT6-HRP), washing steps, addition of TMB substrate, and stopping the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation:
The results should be presented in a table that allows for easy comparison of the different treatment groups. The percentage of inhibition can be calculated relative to the IL-4 stimulated control.
| Treatment Group | Concentration of this compound (µM) | Absorbance at 450 nm (Mean ± SD) | % Inhibition of pSTAT6 |
| Vehicle Control (No IL-4) | 0 | 0.15 ± 0.02 | N/A |
| IL-4 Stimulated Control | 0 | 1.20 ± 0.10 | 0% |
| IL-4 + Inhibitor | 0.1 | 1.15 ± 0.09 | 4.2% |
| IL-4 + Inhibitor | 1.0 | 0.85 ± 0.07 | 29.2% |
| IL-4 + Inhibitor | 10 | 0.40 ± 0.05 | 66.7% |
| IL-4 + Inhibitor | 50 | 0.20 ± 0.03 | 83.3% |
From this data, an EC50 value (the concentration of inhibitor that causes a 50% reduction in the pSTAT6 signal) can be calculated.
Experiment 2: Inhibition of IL-4-Dependent Cell Proliferation
Objective: To assess the functional consequence of IL-4 signaling inhibition by measuring the effect of "this compound" on IL-4-induced cell proliferation.
Methodology: WST-1 Cell Proliferation Assay
-
Cell Culture:
-
Use a cell line where IL-4 has been shown to induce proliferation, such as certain cancer cell lines (e.g., PC3 prostate cancer cells) or mast cells.[11][12]
-
Seed the cells in a 96-well plate at an appropriate density in low-serum media (e.g., 0.5-1% FBS) and allow them to attach for 6-12 hours.[12]
-
-
Treatment:
-
Treat the cells with varying concentrations of "this compound" (e.g., 0.1 µM to 50 µM) in the presence or absence of a fixed concentration of IL-4 (e.g., 100 ng/mL).[12]
-
Include control groups for vehicle, IL-4 alone, and inhibitor alone.
-
Incubate the plate for 48-96 hours at 37°C.
-
-
WST-1 Assay:
-
At the end of the incubation period, add WST-1 reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Presentation:
The data should be summarized in a table showing the effect of the inhibitor on cell proliferation.
| Treatment Group | Concentration of this compound (µM) | Absorbance at 450 nm (Mean ± SD) | % Inhibition of Proliferation |
| Vehicle Control (No IL-4) | 0 | 0.50 ± 0.04 | N/A |
| IL-4 Stimulated Control | 0 | 1.50 ± 0.12 | 0% |
| IL-4 + Inhibitor | 0.1 | 1.45 ± 0.11 | 5% |
| IL-4 + Inhibitor | 1.0 | 1.10 ± 0.09 | 40% |
| IL-4 + Inhibitor | 10 | 0.75 ± 0.06 | 75% |
| IL-4 + Inhibitor | 50 | 0.55 ± 0.05 | 95% |
Visualizations
To better understand the context of these experiments, the following diagrams illustrate the IL-4 signaling pathway and the experimental workflow for validation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. FastScan⢠Phospho-Stat6 (Tyr641) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 9. revvity.com [revvity.com]
- 10. PathScan® RP Phospho-Stat6 (Tyr641) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 11. IL-4 enhances proliferation and mediator release in mature human mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IL-4 induces proliferation in prostate cancer PC3 cells under nutrient-depletion stress through the activation of the JNK-pathway and survivin upregulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Interleukin-4 (IL-4) Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of key monoclonal antibodies that inhibit the Interleukin-4 (IL-4) signaling pathway. These biologics are pivotal in the treatment of type 2 inflammatory diseases such as atopic dermatitis and asthma. Understanding their distinct pharmacokinetic characteristics is crucial for optimizing dosing strategies and predicting clinical outcomes. This comparison focuses on dupilumab, an IL-4Rα antagonist, and lebrikizumab and tralokinumab, which target the related IL-13 cytokine that shares a receptor subunit with IL-4. Preclinical data for pascolizumab, a direct IL-4 inhibitor, is also included for a broader perspective.
IL-4 Signaling Pathway
Interleukin-4 is a key cytokine in type 2 inflammation. It initiates signal transduction through two distinct receptor complexes. The type I receptor, expressed on hematopoietic cells, is a heterodimer of the IL-4 receptor alpha (IL-4Rα) and the common gamma chain (γc). The type II receptor, found on nonhematopoietic cells, consists of the IL-4Rα and the IL-13 receptor alpha 1 (IL-13Rα1) subunits. This type II receptor can be activated by both IL-4 and IL-13. Upon cytokine binding, these receptor complexes activate Janus kinases (JAKs), which in turn phosphorylate and activate the signal transducer and activator of transcription 6 (STAT6).[1][2] This signaling cascade is a central driver of the inflammatory processes in allergic diseases.[3][4]
Caption: IL-4 Signaling Pathway via Type I and Type II Receptors.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for dupilumab, lebrikizumab, and tralokinumab, derived from population PK analyses in patient populations.
| Parameter | Dupilumab | Lebrikizumab | Tralokinumab | Pascolizumab (Preclinical) |
| Target | IL-4Rα | IL-13 | IL-13 | IL-4 |
| Half-life (t½) | ~19-21 days[5] | ~25.7 days[6][7][8] | ~22 days[9] | Long plasma half-life[10] |
| Clearance (CL/F) | 0.0418 L/day (linear)[11] | 0.156 L/day[6][7][8] | 0.149 L/day[9] | Rapid clearance with anti-drug antibodies[10][12] |
| Volume of Distribution (Vd) | 2.76 L (central)[11] | 4.10 L (central)[6][7] | 4.2 L[9] | N/A |
| Bioavailability (F) | ~61%[11] | ~85.6%[6][7][8] | ~76%[9] | N/A |
| Time to Max Conc. (Tmax) | N/A | ~7-8 days[13] | ~5-8 days[9] | N/A |
| Elimination | Parallel linear & nonlinear[11][14][15] | First-order | First-order[16] | N/A |
Experimental Protocols and Methodologies
The pharmacokinetic profiles of these therapeutic antibodies were primarily characterized through population pharmacokinetic (PopPK) modeling, integrating data from multiple Phase I to Phase III clinical trials.
General Experimental Workflow
A typical workflow for the PopPK analysis of these biologics involves several key stages, from data collection in clinical trials to the final model validation.
Caption: Population Pharmacokinetic (PopPK) Analysis Workflow.
Specific Methodologies:
-
Dupilumab: The PopPK model for dupilumab was developed using pooled data from nine Phase I to Phase III studies, encompassing healthy subjects and patients with moderate-to-severe asthma.[11] A two-compartment model with parallel linear and nonlinear (Michaelis-Menten) elimination and first-order absorption was found to best describe its PK profile.[11] Serum concentrations of dupilumab were measured using a validated electrochemiluminescence bridging immunoassay.[11] Body weight was identified as a significant covariate affecting its pharmacokinetics.[11]
-
Lebrikizumab: The pharmacokinetic profile of lebrikizumab was characterized using pooled data from 11 studies in healthy volunteers and patients with moderate-to-severe asthma.[6][7] Its PK was described by a two-compartment model with first-order absorption.[6][7][17] Body weight was also found to be the most influential covariate on its clearance and volume of distribution.[6][7][17]
-
Tralokinumab: Tralokinumab's PopPK analysis was based on data from 10 clinical trials involving healthy subjects and patients with atopic dermatitis or asthma.[16] A two-compartment model with first-order absorption and elimination was utilized.[16] Similar to the other antibodies, body weight was identified as a relevant predictor of tralokinumab exposure.[16][18]
-
Pascolizumab: Preclinical evaluation of pascolizumab was conducted in cynomolgus monkeys due to its specificity for human and monkey IL-4.[10][12][19] These in vivo studies assessed safety and pharmacokinetics, demonstrating a long plasma half-life.[10] However, some monkeys developed an anti-idiotypic response, which led to rapid clearance of the antibody.[10][12] Clinical development for asthma was terminated in Phase II.[20]
Concluding Remarks
The IL-4 pathway inhibitors dupilumab, lebrikizumab, and tralokinumab are all large molecule biologics (IgG4 monoclonal antibodies) with pharmacokinetic profiles characterized by slow clearance, long half-lives, and limited volume of distribution, allowing for infrequent subcutaneous administration. PopPK analyses consistently identify body weight as a significant covariate influencing drug exposure. Dupilumab exhibits a more complex target-mediated nonlinear elimination at lower concentrations, a feature of its mechanism targeting the IL-4Rα receptor.[14][15][21] Lebrikizumab and tralokinumab, which target the soluble IL-13 cytokine, show more linear elimination kinetics. These differences, though subtle, are critical for informing dosing regimens and for the development of next-generation therapeutics targeting the IL-4/IL-13 axis.
References
- 1. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Recent Advances in the Inhibition of the IL-4 Cytokine Pathway for the Treatment of Allergen-Induced Asthma [mdpi.com]
- 4. Recent Advances in the Inhibition of the IL-4 Cytokine Pathway for the Treatment of Allergen-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Model-based clinical pharmacology profiling and exposure-response relationships of the efficacy and biomarker of lebrikizumab in patients with moderate-to-severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metrumrg.com [metrumrg.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Preclinical efficacy and safety of pascolizumab (SB 240683): a humanized anti-interleukin-4 antibody with therapeutic potential in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetic analysis of dupilumab in adult and adolescent patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Dupilumab in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Population Pharmacokinetics of Tralokinumab in Adult Subjects With Moderate to Severe Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ovid.com [ovid.com]
- 19. researchgate.net [researchgate.net]
- 20. Pascolizumab Overview - Creative Biolabs [creativebiolabs.net]
- 21. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Dupilumab in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of IL-4-inhibitor-1
The following guidelines provide a comprehensive, step-by-step approach to the proper disposal of IL-4-inhibitor-1, a small-molecule inhibitor of Interleukin-4.[1][2][3] Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance. These recommendations are based on general best practices for chemical and biological laboratory waste, as a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific requirements.[4]
Immediate Safety and Handling Precautions
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
Step-by-Step Disposal Protocol for this compound
The proper disposal method for this compound depends on the nature of the waste (e.g., pure compound, contaminated labware, or liquid solutions).
1. Unused or Expired Compound:
-
Do not dispose of solid this compound down the drain or in regular trash.
-
Place the original container with the unused compound into a clearly labeled, sealed container for chemical waste.
-
The container should be marked as "Hazardous Waste" and include the full chemical name: "this compound (2-amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)pyridine-3-carbonitrile)".
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.
2. Contaminated Solid Waste (e.g., gloves, pipette tips, vials):
-
All disposable materials that have come into direct contact with this compound should be considered hazardous waste.
-
Collect these materials in a designated, leak-proof hazardous waste bag or container.
-
Label the container clearly as "Hazardous Waste" and specify the contaminant (this compound).
-
Dispose of the container through your institution's hazardous waste program.
3. Liquid Waste (e.g., stock solutions, cell culture media):
-
Chemical Disinfection for Biologically Contaminated Liquids: If the liquid waste is also biologically contaminated (e.g., from cell culture), it must be decontaminated prior to disposal.[5] A fresh 10% bleach solution is effective for most liquid biological waste with a recommended contact time of at least 60 minutes.[5] For solutions with a high protein content, a final concentration of 0.5% sodium hypochlorite is recommended for at least one hour.[6]
-
Collection of Chemically Contaminated Liquids: After any necessary biological decontamination, collect the liquid chemical waste in a designated, sealed, and properly labeled hazardous waste container. The label should include the chemical name and approximate concentration.
-
Do not pour liquid waste containing this compound down the sink.
-
Arrange for disposal through your institution's hazardous waste management service.
Decontamination and Spill Management
In the event of a spill, the area should be decontaminated.
-
For small spills, absorb the material with an inert absorbent material.
-
Clean the spill area with a suitable disinfectant if biologically contaminated, followed by a thorough cleaning. A common and effective disinfectant is a 10% bleach solution.
-
All materials used for cleanup should be disposed of as hazardous waste.
Quantitative Data for Decontamination Solutions
For ease of reference, the following table summarizes concentrations for commonly used chemical disinfectants for liquid waste.
| Disinfectant | Use Case | Final Concentration | Required Contact Time |
| Sodium Hypochlorite (Bleach) | General Liquid Biohazardous Waste | 0.25% | Minimum 60 minutes |
| High Organic Load (e.g., protein solutions) | 0.5% | Minimum 60 minutes | |
| Trigene | Low Organic Load Waste | 2% (1:50 dilution) | Minimum 60 minutes |
Experimental Protocols
Protocol for Chemical Decontamination of Liquid Waste
-
Prepare the Disinfectant: For a 10% bleach solution, mix one part standard household bleach (typically 5.25-6% sodium hypochlorite) with nine parts water.
-
Add Disinfectant to Waste: Add the prepared disinfectant to the liquid waste to achieve the desired final concentration as indicated in the table above.
-
Ensure Thorough Mixing: Gently swirl the container to ensure the disinfectant is evenly distributed throughout the waste.
-
Allow Sufficient Contact Time: Let the mixture stand for the recommended contact time (e.g., at least 60 minutes) to ensure complete decontamination.
-
Dispose as Chemical Waste: After the contact time has elapsed, the decontaminated liquid should be disposed of as hazardous chemical waste.
Visualizing Disposal Workflows
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Initial waste identification for this compound.
Caption: Disposal workflows for solid and liquid waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. IL-4 — Koehler Lab [koehlerlab.org]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. auckland.ac.nz [auckland.ac.nz]
Essential Safety and Logistics for Handling IL-4-Inhibitor-1
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like IL-4-inhibitor-1 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a small molecule that inhibits Interleukin-4 (IL-4) activity, adherence to standard laboratory safety protocols is crucial.[1] The following personal protective equipment is required to minimize exposure and ensure personal safety.[2][3][4]
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Risk |
| Hand Protection | Disposable nitrile gloves. Double-gloving is recommended. | Chemical-resistant gloves (consult manufacturer's data for specific solvent compatibility). |
| Eye Protection | Safety glasses with side shields. | Chemical splash goggles. |
| Body Protection | A standard laboratory coat. | A chemical-resistant apron over a lab coat. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator if there is a risk of aerosolization or if working with powders outside of a fume hood. |
| Foot Protection | Closed-toe shoes. | --- |
Always consult the specific Safety Data Sheet (SDS) for any new reagent used in the lab.[1] For this compound, which may be prepared as a concentrate in organic solvents like DMSO, handling in a chemical fume hood is advised.[1][5]
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Reconstitution:
-
Before handling, ensure all necessary PPE is donned correctly.
-
For powdered forms of this compound, all weighing and initial reconstitution should be performed in a chemical fume hood to prevent inhalation of airborne particles.
-
This compound is soluble in solvents such as DMSO, ethanol, and DMF.[5] Prepare stock solutions in a fume hood. For example, a stock solution in DMSO can be prepared at a concentration of 50 mg/mL.[5]
-
For in-vivo experiments, a suspended solution can be prepared. For instance, a 2.5 mg/mL solution can be made by adding a DMSO stock solution to corn oil.[6]
-
Once reconstituted, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[6]
2. Experimental Use:
-
When diluting stock solutions or adding the inhibitor to cell cultures or animal models, continue to wear appropriate PPE.
-
Handle all solutions containing this compound with care to avoid splashes and spills.
-
All procedures should be conducted in a designated and clean workspace to prevent cross-contamination.[7]
3. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material.
-
Clean the spill area with a suitable disinfectant or cleaning agent.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure laboratory safety. The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated.[8]
| Waste Type | Disposal Procedure |
| Unused Stock Solution | Treat as chemical hazardous waste. Collect in a properly labeled, sealed, and leak-proof container for disposal through the institution's hazardous waste management program. |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | Collect in a designated biohazard bag or sharps container.[9] These should then be treated as chemical hazardous waste due to the presence of the inhibitor. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste container immediately after use. |
| Liquid Waste (e.g., cell culture media containing the inhibitor) | Collect in a labeled, leak-proof container. Do not pour down the drain. Dispose of through the institution's chemical hazardous waste stream.[8][9] |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.[5][6]
| Parameter | Value | Description |
| EC50 (Cell-based reporter assay) | 1.81 µM | The concentration at which the inhibitor shows 50% of its maximal effect in inhibiting IL-4 activity. |
| EC50 (pSTAT-6 reduction) | 3.1 µM | The concentration that results in a 50% reduction in IL-4-induced STAT6 phosphorylation in THP-1 monocytes. |
| Kd | 1.8 µM | The dissociation constant, indicating the binding affinity of the inhibitor to IL-4. |
| Selectivity (IL-4 vs. IL-13) | EC50 = 18.2 µM for IL-13 | The inhibitor is selective for IL-4 over IL-13. |
Signaling Pathway and Experimental Workflow
This compound functions by disrupting the binding of the cytokine Interleukin-4 (IL-4) to its receptor, thereby inhibiting downstream signaling pathways.[10] A primary pathway affected is the JAK-STAT signaling cascade.[11][12]
Caption: IL-4 signaling pathway and the inhibitory action of this compound.
The following diagram illustrates a general experimental workflow for assessing the efficacy of this compound in a cell-based assay.
Caption: General workflow for evaluating this compound efficacy in vitro.
References
- 1. youtube.com [youtube.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. This compound | IL Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cpp.edu [cpp.edu]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
